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  • Product: Hydroxymethylbenzenesulphonic acid
  • CAS: 94086-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Properties of Hydroxymethylbenzenesulphonic Acid

Introduction Hydroxymethylbenzenesulphonic acid, a bifunctional aromatic compound, presents a unique combination of a hydrophilic sulphonic acid moiety and a reactive hydroxymethyl group. This structure imparts a range o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydroxymethylbenzenesulphonic acid, a bifunctional aromatic compound, presents a unique combination of a hydrophilic sulphonic acid moiety and a reactive hydroxymethyl group. This structure imparts a range of interesting chemical and physical properties, making it a valuable building block in various chemical syntheses, particularly in the development of novel pharmaceutical agents and specialized polymers. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of the ortho-, meta-, and para-isomers of hydroxymethylbenzenesulphonic acid, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

Property2-(Hydroxymethyl)benzenesulphonic acid (ortho)3-(Hydroxymethyl)benzenesulphonic acid (meta)4-(Hydroxymethyl)benzenesulphonic acid (para)Source(s)
Molecular Formula C₇H₈O₄SC₇H₈O₄SC₇H₈O₄S
Molecular Weight 188.20 g/mol 188.20 g/mol 188.20 g/mol
CAS Number 734475-33-3N/A122855-96-3[1][2]
Appearance Likely a white to off-white crystalline solidLikely a white to off-white crystalline solidLikely a white to off-white crystalline solid
Melting Point (°C) Estimated: >100 (decomposes)Estimated: >100 (decomposes)Estimated: >100 (decomposes)
Boiling Point (°C) DecomposesDecomposesDecomposes
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solventsSoluble in water and polar organic solvents
pKa (Sulphonic Acid) Estimated: ~ -2 to -1Estimated: ~ -2 to -1Estimated: ~ -2 to -1[3][4][5]
pKa (Hydroxyl) Estimated: ~14-15Estimated: ~14-15Estimated: ~14-15[6][7]
XLogP3-AA N/AN/A-0.2[2]

Expert Insights on Physicochemical Properties:

The high acidity of the sulphonic acid group (pKa estimated to be between -1 and -2) is a defining characteristic of these molecules, making them strong acids.[3][4][5] This is a direct result of the electron-withdrawing nature of the SO₃H group and the resonance stabilization of the resulting sulfonate anion. The pKa of the benzylic alcohol group is expected to be similar to that of benzyl alcohol (around 15.4), indicating it will only deprotonate under strongly basic conditions.[6][7] The presence of both a highly polar sulphonic acid group and a hydrogen-bonding hydroxymethyl group suggests high solubility in water and other polar solvents. The negative XLogP3-AA value for the para-isomer further supports its hydrophilic nature.[2] Due to the strong acidic nature and potential for intermolecular hydrogen bonding, these compounds are expected to be solids with relatively high melting points, likely decomposing before boiling.

Synthesis of Hydroxymethylbenzenesulphonic Acid Isomers

A robust and versatile method for the synthesis of hydroxymethylbenzenesulphonic acids involves the sulphonation of the corresponding benzyl alcohol isomer. The choice of sulphonating agent and reaction conditions is critical to control the regioselectivity and minimize side reactions.

Experimental Protocol: Sulphonation of Benzyl Alcohol

This protocol provides a general methodology for the synthesis of hydroxymethylbenzenesulphonic acids. Optimization of reaction time, temperature, and stoichiometry may be required for each specific isomer.

Materials:

  • Benzyl alcohol (ortho-, meta-, or para-isomer)

  • Concentrated sulfuric acid (98%) or chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Sodium hydroxide (for neutralization)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve the chosen benzyl alcohol isomer in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulphonating Agent: Slowly add concentrated sulfuric acid or chlorosulfonic acid dropwise from the dropping funnel to the cooled solution with vigorous stirring. The molar ratio of the sulphonating agent to benzyl alcohol should be carefully controlled, typically starting with a 1:1 ratio.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7.

  • Isolation: The product, as the sodium salt, can be isolated by evaporation of the solvent and recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

  • Choice of Sulphonating Agent: Concentrated sulfuric acid is a common and effective sulphonating agent. Chlorosulfonic acid is more reactive and may be used for less reactive substrates, but it can also lead to the formation of sulfonyl chlorides as byproducts.

  • Low-Temperature Addition: The slow, dropwise addition of the sulphonating agent at low temperatures is crucial to control the exothermic reaction and prevent unwanted side reactions such as oxidation of the benzyl alcohol or polysulfonation.

  • Anhydrous Conditions: The use of anhydrous solvent is important when using chlorosulfonic acid to prevent its hydrolysis to sulfuric acid and HCl.

Diagram of the General Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Benzyl Alcohol Isomer (ortho, meta, or para) reagent Sulphonating Agent (e.g., Conc. H₂SO₄) in Anhydrous DCM reaction Electrophilic Aromatic Substitution (Sulphonation) reagent->reaction 1. Add slowly conditions 0-5 °C, then RT quench Quench with Ice reaction->quench 2. After reaction completion neutralize Neutralize with NaOH quench->neutralize isolate Isolate Sodium Salt neutralize->isolate product Hydroxymethylbenzenesulphonic Acid (Sodium Salt) isolate->product

Caption: General workflow for the synthesis of hydroxymethylbenzenesulphonic acid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in D₂O):

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-withdrawing sulphonic acid group will cause the adjacent protons to shift downfield.

  • Benzylic Protons: The two protons of the hydroxymethyl group (–CH₂OH) will likely appear as a singlet around 4.7 ppm.[2]

  • Hydroxyl Proton: The hydroxyl proton signal will be exchangeable with D₂O and therefore may not be observed.

Predicted ¹³C NMR Spectral Data (in D₂O):

  • Aromatic Carbons: The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom attached to the sulphonic acid group will be significantly deshielded and appear at the lower end of this range.

  • Benzylic Carbon: The carbon of the hydroxymethyl group (–CH₂OH) is expected to appear around 65 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • S=O Stretch: Strong absorption bands in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1120-1230 cm⁻¹ (symmetric) characteristic of the sulphonic acid group.

  • C-O Stretch: An absorption band around 1050 cm⁻¹ for the primary alcohol C-O bond.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

Reactivity and Chemical Behavior

The reactivity of hydroxymethylbenzenesulphonic acid is governed by the interplay between the electron-withdrawing sulphonic acid group and the electron-donating (by resonance) and slightly electron-withdrawing (by induction) hydroxymethyl group.

  • Acidity: The sulphonic acid group is strongly acidic and will readily undergo reactions typical of strong acids, such as salt formation with bases.

  • Reactions of the Hydroxyl Group: The primary alcohol of the hydroxymethyl group can undergo oxidation to an aldehyde and then to a carboxylic acid. It can also be converted to ethers and esters under appropriate conditions.

  • Electrophilic Aromatic Substitution: The sulphonic acid group is a meta-director and strongly deactivating. The hydroxymethyl group is a weak ortho-, para-director. The overall effect on the regioselectivity of further electrophilic aromatic substitution will depend on the reaction conditions. However, the deactivating nature of the sulphonic acid group will generally make further substitution challenging.

Applications in Drug Development and Research

Benzenesulfonic acid and its derivatives are widely utilized in the pharmaceutical industry.[8][9][10] While specific applications of hydroxymethylbenzenesulphonic acid are not extensively documented, its bifunctional nature makes it a promising scaffold for the development of novel therapeutic agents.

  • Improving Solubility and Bioavailability: The highly polar sulphonic acid group can be used to form water-soluble salts of basic drug molecules, thereby improving their solubility and bioavailability.[9] This is a common strategy in drug formulation.

  • Scaffold for Novel Drug Candidates: The hydroxymethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. For example, benzenesulfonamide derivatives have shown promise as anticancer and antimicrobial agents.[11]

  • Linker in Prodrugs and Bioconjugates: The bifunctional nature of hydroxymethylbenzenesulphonic acid allows it to act as a linker molecule, connecting a drug to a targeting moiety or a solubilizing group.

Diagram of Potential Applications in Drug Development:

G cluster_core Hydroxymethylbenzenesulphonic Acid cluster_applications Potential Pharmaceutical Applications core Core Scaffold solubility Enhanced Drug Solubility (Salt Formation) core->solubility Sulphonic Acid Group scaffold Scaffold for Novel Active Pharmaceutical Ingredients core->scaffold Hydroxymethyl & Aromatic Ring linker Linker for Prodrugs and Bioconjugates core->linker Bifunctional Nature

Caption: Potential roles of hydroxymethylbenzenesulphonic acid in drug development.

Safety and Handling

Hydroxymethylbenzenesulphonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

Hydroxymethylbenzenesulphonic acid isomers are versatile bifunctional molecules with significant potential in chemical synthesis and drug development. Their properties are dominated by the strongly acidic sulphonic acid group and the reactive hydroxymethyl group. While there is a need for more comprehensive experimental data on the individual isomers, the information presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working with this class of compounds. Further research into the synthesis, characterization, and application of these molecules is warranted to fully unlock their potential.

References

  • American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link][3]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonic acid. Retrieved from [Link][2]

  • Veeprho. (n.d.). Benzene Sulfonic Acid Impurities and Related Compound. Retrieved from [Link][4]

  • Chen, F., et al. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.][2]

  • DrugFuture. (n.d.). Benzenesulfonic Acid. Retrieved from [Link][12]

  • Common Organic Chemistry. (n.d.). Benzyl Alcohol. Retrieved from [Link][6]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link][13]

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL (PHENYLCARBINOL). Retrieved from [Link]

  • Zhang, L., et al. (2016). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): a systematic analysis. Journal of Biochemical and Molecular Toxicology.[14]

  • Zhang, L., et al. (2015). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. ResearchGate.[15]

  • Scent.vn. (n.d.). Benzyl Alcohol CAS# 100-51-6. Retrieved from [Link][7]

  • The Royal Society of Chemistry. (n.d.). Table of contents. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.][16]

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Optimisation and control studies for benzyl alcohol sulfation-lipophilic exchange-sodium exchange. Retrieved from [Link][18]

  • Amanote Research. (2015). (PDF) Sulfation of Benzyl Alcohol by the Human Cytosolic. Retrieved from [Link][19]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (n.d.). PMC.[11]

  • Mastering Benzenesulfonic Acid: Applications in Pharma and Industry. (2026). Retrieved from [Link][10]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link][20]

  • PubChem. (n.d.). 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link][21]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.]

  • ResearchGate. (n.d.). Synthesis route for compound 1 2.2.4. Synthesis of sodium... Retrieved from [Link][22]

  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate. Retrieved from [23]

  • Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. (2026). Retrieved from [Link][24]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link][25]

  • Chemsrc. (2025). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link][26]

  • ACS Publications. (2021). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.15) K. Retrieved from [Link][27]

  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link][28]

  • Cheméo. (n.d.). Benzenesulfonic acid, 4-hydroxy-. Retrieved from [Link][29]

  • EMBL-EBI. (n.d.). 4-(hydroxymethyl)benzenesulfonic acid (CHEBI:18312). Retrieved from [Link][30]

  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link][31]

Sources

Exploratory

Synthesis and Characterization of 4-Hydroxy-3-methylbenzenesulfonic Acid: A Comprehensive Mechanistic and Methodological Guide

Executive Summary 4-Hydroxy-3-methylbenzenesulfonic acid (CAS 7134-04-5 / 6291-03-8), commonly referred to as o-cresol-4-sulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-3-methylbenzenesulfonic acid (CAS 7134-04-5 / 6291-03-8), commonly referred to as o-cresol-4-sulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes[1][2]. The compound features a unique substitution pattern that leverages the electronic and steric properties of the o-cresol scaffold. This technical guide details the mechanistic rationale governing its regioselective synthesis, compares conventional sulfonation with advanced ultrasonically assisted protocols, and provides validated experimental procedures for high-yield production.

Mechanistic Principles & Regioselectivity

The synthesis of 4-hydroxy-3-methylbenzenesulfonic acid via the sulfonation of o-cresol is a classic example of electrophilic aromatic substitution (EAS), governed by competing activating groups.

Causality of Regioselectivity: In the o-cresol molecule, both the hydroxyl (-OH) and methyl (-CH3) groups are electron-donating. However, their mechanisms of activation differ significantly:

  • Hydroxyl Group: Donates electron density primarily through a strong resonance effect (+R), making it a powerful ortho/para director.

  • Methyl Group: Donates electron density via a weaker inductive effect (+I) and hyperconjugation.

Because the resonance effect of the -OH group vastly outweighs the inductive effect of the -CH3 group, the hydroxyl group dictates the regiochemistry of the incoming electrophile[3].

When the sulfonyl electrophile approaches the aromatic ring, it is directed to the positions ortho and para to the -OH group. The para position is sterically unhindered compared to the ortho position (which is adjacent to the methyl group). Consequently, the electrophilic attack at the para position is both kinetically and thermodynamically favored, yielding 4-hydroxy-3-methylbenzenesulfonic acid as the major product[3].

G A o-Cresol (OH & CH3 groups) C Para to OH (Sterically unhindered) A->C + SO3 D Ortho to OH (Sterically hindered) A->D + SO3 B Electrophile (SO3 / H+) B->C B->D E 4-Hydroxy-3-methyl- benzenesulfonic acid (Major) C->E Favored F 2-Hydroxy-3-methyl- benzenesulfonic acid (Minor) D->F Disfavored

Regioselectivity logic in the sulfonation of o-cresol.

Synthetic Methodologies

Historically, the sulfonation of o-cresol utilized concentrated sulfuric acid or oleum. While effective, these conventional methods often require harsh conditions, prolonged reaction times, and result in the formation of disulfonated byproducts (e.g., 4-hydroxy-5-methylbenzene-1,3-disulfonic acid) if reagents are used in excess[3].

Advanced Ultrasonically Assisted Sulfonation: A modern, high-yielding alternative employs Vilsmeier-Haack (VH) conditions coupled with sonication. In this protocol, dimethylformamide (DMF) reacts with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to generate an electrophilic iminium cation. The addition of sodium bisulfite (NaHSO3) generates the active sulfonating species (SO3H+). Sonication significantly enhances mass transfer, reducing reaction times and improving yields compared to conventional stirring[4].

Workflow Step1 Vilsmeier-Haack Reagent (DMF + SOCl2/POCl3) Step2 Electrophilic Iminium Cation Step1->Step2 Step3 Addition of NaHSO3 (Generation of SO3H+) Step2->Step3 Step4 Addition of o-Cresol + Sonication (Acetonitrile) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Pure 4-Hydroxy-3-methyl- benzenesulfonic acid Step5->Step6

Ultrasonically assisted Vilsmeier-Haack sulfonation workflow.

Experimental Protocol: Ultrasonically Assisted Sulfonation

The following protocol outlines a self-validating system for the synthesis of 4-hydroxy-3-methylbenzenesulfonic acid using VH conditions under sonication.

Reagents:

  • o-Cresol (1.0 equiv)

  • Dimethylformamide (DMF) (Solvent/Reagent)

  • SOCl2 or POCl3 (1.2 equiv)

  • Sodium bisulfite (NaHSO3) (1.2 equiv)

  • Acetonitrile (Solvent medium)

Step-by-Step Methodology:

  • Iminium Salt Generation: In a dry, round-bottom flask equipped with a magnetic stirrer, add DMF and cool the system to 0-5 °C. Dropwise add SOCl2 (or POCl3) while strictly maintaining the temperature. Stir for 30 minutes to ensure complete formation of the Vilsmeier-Haack iminium complex[4].

  • Active Electrophile Formation: Gradually add NaHSO3 to the reaction mixture. The reaction of the iminium cation with NaHSO3 generates the highly reactive SO3H+ electrophile in situ[4].

  • Substrate Addition & Sonication: Dissolve o-cresol in a minimal amount of acetonitrile and add it to the reaction mixture. Transfer the flask to an ultrasonic bath operating at room temperature.

  • Reaction Monitoring: Sonicate the mixture for 2.5 to 3.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the o-cresol is completely consumed, ensuring the protocol is self-validating before proceeding to workup.

  • Workup & Isolation: Quench the reaction mixture by pouring it over crushed ice. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-hydroxy-3-methylbenzenesulfonic acid.

Quantitative Data: Methodological Comparison

The advantages of the ultrasonically assisted method over conventional stirring and traditional acid-based methods are summarized below.

ParameterConventional Stirring (VH Reagent)Ultrasonically Assisted (VH Reagent)Traditional Sulfuric Acid Method
Reagents DMF/SOCl2 + NaHSO3DMF/SOCl2 + NaHSO3Conc. H2SO4 / Oleum
Temperature Room TemperatureRoom Temperature (Sonication)80 - 100 °C
Reaction Time 6.0 - 8.0 hours2.5 - 3.5 hours4.0 - 6.0 hours
Yield (%) ~75 - 80%> 90%~60 - 70%
Byproduct Profile LowVery LowHigh (Disulfonation risk)

Table 1: Comparative data synthesized from studies on Vilsmeier-Haack mediated sulfonation of aromatic compounds[3][4].

Analytical Validation

To ensure the integrity of the synthesized product, spectroscopic characterization is mandatory. The following Nuclear Magnetic Resonance (NMR) data serves as a reference standard for validating 4-hydroxy-3-methylbenzenesulfonic acid[4]:

  • 1H NMR (DMSO-d6, δ ppm):

    • 2.45 (s, 3H, -CH3)

    • 7.04 (dd, J = 8.0 Hz, J = 0.5 Hz, 1H, Ar-H)

    • 7.05 (dd, J = 8.0 Hz, J = 2.0 Hz, 1H, Ar-H)

    • 7.95 (dd, J = 2.0 Hz, J = 0.5 Hz, 1H, Ar-H)

  • 13C NMR (DMSO-d6, δ ppm): 156.5 (C-OH), 136.35 (C-SO3H), 128.23, 124.45, 123.25, 113.65, 15.75 (Ar-CH3).

Diagnostic Note: The distinct doublet of doublets in the aromatic region confirms the 1,2,4-substitution pattern, definitively validating the regioselective para-sulfonation relative to the hydroxyl group.

References

  • Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium Source: Scirp.org (International Journal of Organic Chemistry) URL:[Link]

  • What is the product of the below-mentioned reaction? Source: Study.com URL:[Link]

  • Cas 7134-04-5, o-Cresolsulfonic acid Source: LookChem URL:[Link]

Sources

Foundational

Hydroxymethylbenzenesulphonic Acid (CAS 7134-04-5): Structural Mechanics, Catalysis, and Pharmaceutical Impurity Profiling

Executive Summary Hydroxymethylbenzenesulphonic acid—specifically the positional isomer 4-Hydroxy-3-methylbenzenesulfonic acid (also known as o-Cresol-4-sulfonic acid), bearing the CAS number 7134-04-5 —is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxymethylbenzenesulphonic acid—specifically the positional isomer 4-Hydroxy-3-methylbenzenesulfonic acid (also known as o-Cresol-4-sulfonic acid), bearing the CAS number 7134-04-5 —is a highly reactive aromatic compound central to both synthetic organic chemistry and pharmaceutical manufacturing. Characterized by the presence of a strongly acidic sulfonic acid group (-SO₃H) and an electron-donating hydroxyl group (-OH) on a toluene backbone, this compound serves a dual role: it is a potent Brønsted acid catalyst for complex organic transformations and a critical intermediate/pharmacopeial impurity in the synthesis of polymeric active pharmaceutical ingredients (APIs) like Policresulen.

This whitepaper provides an in-depth technical analysis of CAS 7134-04-5, detailing its structural causality, its role in drug development, and field-validated experimental protocols for its application and analytical quantification.

Chemical Identity and Structural Causality

The unique reactivity of CAS 7134-04-5 stems from its electronic topography. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho to each other, acting as strong electron-donating groups (EDGs) via resonance and hyperconjugation, respectively. This significantly increases the electron density of the benzene ring, making the aromatic core highly susceptible to electrophilic aromatic substitution, such as condensation reactions with aldehydes [1]. Concurrently, the para-oriented sulfonic acid group provides exceptional Brønsted acidity, essential for homogeneous catalysis.

Quantitative Physicochemical Data

Table 1: Key Physicochemical Properties of CAS 7134-04-5[2][3]

ParameterValue / DescriptionCausality / Significance
Chemical Formula C₇H₈O₄SDefines the fundamental mass and elemental composition.
Molecular Weight 188.20 g/mol Critical for stoichiometric calculations in API synthesis.
Appearance Colorless to light yellow liquid/solidYellowing indicates oxidative degradation of the phenolic moiety.
Solubility Highly soluble in H₂O and polar organicsFacilitates use as a homogeneous catalyst in aqueous/polar media.
Acidity (pKa) < 1.0 (Sulfonic acid group)Ensures complete dissociation, providing high proton availability.

Pharmaceutical Significance: The Policresulen Matrix

In drug development, CAS 7134-04-5 is most prominently recognized for its role in the synthesis of Policresulen , a topical hemostatic and antiseptic agent used in gynecology and proctology [4]. Policresulen is a polymolecular organic acid synthesized via the polycondensation of cresolsulfonic acids with formaldehyde.

During this polymerization, CAS 7134-04-5 acts as a fundamental monomeric building block. However, in the final API formulation, unreacted 4-Hydroxy-3-methylbenzenesulfonic acid is strictly monitored as Policresulen Impurity 5 [3].

The "Why" Behind Impurity Profiling: Policresulen's therapeutic efficacy relies on its specific polymeric chain length, which allows it to selectively coagulate necrotic tissue while preserving healthy cells. High levels of unreacted monomer (Impurity 5) can alter the local pH drastically without providing the targeted macromolecular coagulation, potentially leading to localized tissue irritation and toxicity. Therefore, rigorous chromatographic tracking of CAS 7134-04-5 is a regulatory necessity.

Synthesis A o-Cresol (Precursor) B Sulfonation (H2SO4) A->B C CAS 7134-04-5 (Monomer) B->C D Formaldehyde Condensation C->D + CH2O E Policresulen (Polymeric API) D->E Polymerization F Impurity 5 (Unreacted) D->F Residual

Figure 1: Synthesis pathway of Policresulen highlighting CAS 7134-04-5 as a monomer and residual impurity.

Application as a Brønsted Acid Catalyst

Beyond its role as a structural building block, CAS 7134-04-5 is deployed as an acid catalyst in organic synthesis, particularly for esterification, alkylation, and dehydration reactions [1].

Mechanistic Advantage over p-Toluenesulfonic Acid (p-TsOH): While p-TsOH is the industry standard, CAS 7134-04-5 offers a unique advantage in complex API synthesis. The presence of the phenolic hydroxyl group allows for secondary hydrogen-bonding interactions with the substrate. In sterically hindered esterifications, this hydrogen bonding can stabilize the tetrahedral intermediate, lowering the activation energy (Ea) more effectively than a simple proton donor.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol 1: Ion-Pairing HPLC-UV Quantification of Impurity 5

Because CAS 7134-04-5 is highly polar, standard Reversed-Phase (RP) chromatography will result in poor retention (elution in the void volume). This protocol utilizes an ion-pairing reagent to neutralize the sulfonate charge, ensuring robust retention on a hydrophobic stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 10 mM Tetrabutylammonium hydroxide (TBAH) in HPLC-grade water. Adjust pH to 3.0 using dilute phosphoric acid. (Causality: TBAH acts as the ion-pairing agent; pH 3.0 suppresses the ionization of the phenolic -OH, ensuring a single ionization state).

    • Phase B: 100% Acetonitrile.

  • System Setup: Equip the HPLC with a C18 column (250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column oven to 30°C.

  • Detection: Set the UV detector to λ = 280 nm (optimal absorbance for the substituted phenolic ring).

  • Sample Preparation: Dissolve the Policresulen API sample in Mobile Phase A to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a reference standard of CAS 7134-04-5 (0.01 mg/mL). Ensure the tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000.

  • Execution: Inject 20 µL of the sample. Quantify the Impurity 5 peak against the standard calibration curve.

AnalyticalWorkflow S Sample Prep (API in TBAH Buffer) H RP-HPLC Injection (C18 Column) S->H U UV Detection (λ = 280 nm) H->U I Peak Integration (CAS 7134-04-5) U->I Q Quality Release (Limit Compliant) I->Q

Figure 2: Ion-Pairing HPLC analytical workflow for the quantification of CAS 7134-04-5.

Protocol 2: Acid-Catalyzed Esterification using CAS 7134-04-5

This workflow outlines the use of CAS 7134-04-5 to drive a thermodynamically challenging esterification via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

  • Catalyst Addition: Add CAS 7134-04-5 at 5 mol% loading. (Causality: 5 mol% provides sufficient proton concentration to activate the carbonyl carbon without causing unwanted etherification of the alcohol).

  • Solvent Selection: Add toluene to achieve a 0.5 M concentration.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. (Causality: Toluene forms a minimum-boiling azeotrope with the water byproduct. The Dean-Stark trap continuously removes this water, preventing the reverse hydrolysis reaction).

  • Execution: Reflux the mixture at 110°C until the theoretical volume of water is collected in the trap.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the sulfonic acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Pharmaffiliates. "o-Cresol-4-sulfonic Acid (Policresulen Impurity 5)." Pharmaffiliates Analytics & Synthetics. Available at:[Link]

Exploratory

o-cresol-4-sulfonic acid chemical structure

Architectural Elucidation and Applied Mechanisms of o-Cresol-4-Sulfonic Acid: A Comprehensive Technical Guide Executive Summary For researchers and drug development professionals, understanding the precise regiochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Elucidation and Applied Mechanisms of o-Cresol-4-Sulfonic Acid: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the precise regiochemistry and reactive dynamics of precursor molecules is critical for downstream synthesis and material science applications. o-Cresol-4-sulfonic acid (IUPAC: 4-hydroxy-3-methylbenzenesulfonic acid) is a highly versatile aromatic compound characterized by its dual functional groups—a strongly acidic sulfonic moiety and a reactive phenolic hydroxyl group. This guide deconstructs its structural properties, the thermodynamic causality behind its synthesis, and its advanced applications as a complexing dopant in thin-film electrodeposition and polymer synthesis.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of o-cresol-4-sulfonic acid is dictated by a toluene backbone substituted with a hydroxyl group at C4 and a sulfonic acid group at C1 (based on IUPAC sulfonic acid priority). However, tracing from the parent o-cresol (2-methylphenol), the sulfonic acid is introduced at the para position relative to the hydroxyl group. This 1,3,4-trisubstitution pattern minimizes steric hindrance and dipole repulsion, yielding a highly stable, water-soluble compound capable of acting as a bidentate ligand in metal complexation.

Table 1: Quantitative Physicochemical Data

Parameter Value
IUPAC Name 4-Hydroxy-3-methylbenzenesulfonic acid
CAS Registry Number 7134-04-5
Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
Density ~1.482 g/cm³
Refractive Index 1.597
Topological Polar Surface Area 83 Ų

| Hydrogen Bond Donors / Acceptors | 2 / 4 |

Data synthesized from authoritative chemical registries 1.

Mechanistic Pathway: Thermodynamic Control in EAS

The synthesis of o-cresol-4-sulfonic acid via Electrophilic Aromatic Substitution (EAS) is a textbook example of thermodynamic versus kinetic control. In the parent o-cresol, the hydroxyl group is a strongly activating, ortho/para-directing group, while the methyl group is weakly activating.

The Causality of Temperature: When o-cresol is reacted with concentrated sulfuric acid at low temperatures (e.g., 0–20°C), the reaction is under kinetic control, leading to a mixture of ortho and para sulfonated products. However, sulfonation is highly reversible. By elevating the reaction temperature to 100°C, the system shifts to thermodynamic control . The steric bulk of the sulfonic acid group creates significant instability when placed ortho to the hydroxyl group (C6). The thermal energy allows the kinetically favored ortho-sigma complex to reverse, driving the equilibrium entirely toward the sterically unencumbered, thermodynamically stable para-position (C4) 2.

EAS_Mechanism A o-Cresol (Reactant) C Pi-Complex Formation A->C + H2SO4 B SO3 / H+ (Electrophile) B->C D Wheland Intermediate (Sigma Complex) C->D Electrophilic Attack at C4 E Deprotonation (Aromatization) D->E Base removes H+ F o-Cresol-4-sulfonic acid (Product) E->F 100°C Thermodynamic Control

Electrophilic Aromatic Substitution (EAS) pathway for o-cresol-4-sulfonic acid.

Self-Validating Protocol: Regioselective Synthesis & Isolation

To ensure absolute scientific integrity, the following synthesis protocol integrates an in-line Nuclear Magnetic Resonance (NMR) validation step. This creates a self-validating system where the physical execution is immediately verified by quantum mechanical splitting patterns.

Phase 1: Controlled Sulfonation

  • Preparation: In a dry, 250 mL three-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge 0.1 mol (10.8 g) of high-purity o-cresol.

  • Kinetic Suppression: Cool the flask to 0°C using an ice bath. Dropwise, add 0.11 mol (10.8 g) of concentrated sulfuric acid (98% w/w) over 15 minutes. Causality: Slow addition at 0°C prevents oxidative degradation and charring of the electron-rich aromatic ring.

  • Thermodynamic Shift: Remove the ice bath and heat the mixture to 100°C using a silicone oil bath for 4 hours to drive the reversible sulfonation toward the para-isomer.

Phase 2: Isolation & Self-Validation (QC) 4. Quenching & Precipitation: Cool to room temperature and quench in 50 mL of ice-cold distilled water. Induce crystallization by adding a saturated NaCl solution (salting out). Filter the pale-yellow crystals under a vacuum. 5. In-Line Regiochemical Validation (1H-NMR): Dissolve a 5 mg sample in D₂O and acquire a 400 MHz 1H-NMR spectrum.

  • Acceptance Criteria: The spectrum MUST display a specific 1,2,4-trisubstituted splitting pattern to validate the protocol.

  • Validation Logic:

    • Observe a singlet at ~2.2 ppm (3H) confirming the intact methyl group.

    • Observe a doublet at ~6.8 ppm (J = 8.2 Hz, 1H) corresponding to H-5 (ortho-coupled to H-6).

    • Observe a doublet of doublets at ~7.5 ppm (J = 8.2, 2.1 Hz, 1H) corresponding to H-6.

    • Critical Check: The presence of a fine doublet at ~7.6 ppm (J = 2.1 Hz, 1H) corresponds to H-2. Because H-2 is isolated between the -SO₃H and -CH₃ groups, it exhibits only meta-coupling. If this specific signal is absent, the thermodynamic shift failed, and the batch must be rejected.

Applied Mechanisms: Dopant Dynamics in Electrodeposition

Beyond its role as a pharmaceutical intermediate (e.g., in the synthesis of Policresulen), o-cresol-4-sulfonic acid is a highly effective dopant in polymer synthesis and thin-film electrodeposition 3.

The Causality of Complexation: In the synthesis of quaternary kesterite compounds like Cu₂ZnSnS₄ (CZTS) for solar cells, disparate standard reduction potentials cause noble metals (Cu²⁺) to deposit prematurely, ruining film stoichiometry. When o-cresol-4-sulfonic acid is introduced to the electrolyte bath, its sulfonic and hydroxyl moieties act as coordinating ligands. This complexation selectively stabilizes the metal cations, shifting their reduction potentials negatively. This synergistic narrowing of co-deposition potentials ensures that Cu, Zn, and Sn co-deposit simultaneously at a single applied cathodic potential, yielding a uniform film without the need for post-deposition sulfurization 4.

Dopant_Mechanism Step1 Electrolyte Bath (Cu2+, Zn2+, Sn2+) Step3 Metal Ion Complexation (Narrowed Potentials) Step1->Step3 Step2 Add o-Cresol-4-sulfonic acid (Dopant) Step2->Step3 Ligand Coordination Step4 Regulated Cathodic Reduction Step3->Step4 Applied Potential Step5 Uniform CZTS Thin Film (Stoichiometric) Step4->Step5 Sulfurization-Free

Workflow of o-cresol-4-sulfonic acid acting as a complexing dopant in electrodeposition.

References

  • LookChem: Cas 7134-04-5, o-Cresolsulfonic acid Source: LookChem Chemical Directory URL:[Link]

  • ResearchGate: One step electrodeposition of Cu2ZnSnS4 thin films in a novel bath with sulfurization free annealing Source: Applied Surface Science, January 2017 URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Clinical Applications of Hydroxymethylbenzenesulphonic Acid

Executive Summary Hydroxymethylbenzenesulphonic acid (HMBSA) is a highly reactive, bifunctional organic compound characterized by the presence of both a sulfonic acid moiety and a hydroxymethyl group on a benzene ring[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxymethylbenzenesulphonic acid (HMBSA) is a highly reactive, bifunctional organic compound characterized by the presence of both a sulfonic acid moiety and a hydroxymethyl group on a benzene ring[1]. While it possesses intrinsic chemical utility as an intermediate, its paramount significance in pharmaceutical development lies in its role as the monomeric precursor to Policresulen —a polymolecular organic acid synthesized via polycondensation with formaldehyde[2][3].

As a Senior Application Scientist, understanding the causality between HMBSA’s molecular architecture and its polymerized clinical efficacy is critical. The sulfonic acid group dictates the molecule's extreme acidity and water solubility, while the hydroxymethyl group serves as the reactive site for methylene bridge formation during polymerization. This whitepaper deconstructs the physical chemistry of HMBSA, maps the kinetics of its polycondensation, and provides self-validating experimental protocols for evaluating its downstream clinical mechanisms, specifically its selective protein denaturation and broad-spectrum antimicrobial properties[4][5].

Structural and Physicochemical Properties

The dual functionalization of the benzene ring in HMBSA creates a highly polarized molecule. The electron-withdrawing nature of the sulfonic acid group (-SO₃H) significantly lowers the pKa of the molecule, ensuring it remains fully ionized in physiological environments. This persistent ionization is the fundamental driver for its ability to protonate amino acid residues on target proteins[5].

To facilitate comparative analysis, the quantitative physicochemical data of the HMBSA monomer and its polymerized derivative (Policresulen) are summarized below.

Table 1: Physicochemical Properties of HMBSA and Policresulen
PropertyHydroxymethylbenzenesulphonic Acid (Monomer)Policresulen (Polymerized Form)
Chemical Formula C₇H₈O₄S[1](C₈H₈O₄S)ₙ[2]
Molecular Weight 188.20 g/mol [6]Variable (High Molecular Weight Polymer)
CAS Registry Number 50851-56-4 / 734475-33-3[1]9011-02-3[2]
Appearance White crystalline solid[6]Dark reddish-brown colloidal solution[2]
Solubility Highly soluble in water[2]Soluble in water (forms colloidal suspensions)[2]
Primary Function API Precursor / Acid CatalystHemostatic, Antiseptic, Keratolytic[4][7]

Polycondensation Kinetics: From Monomer to Active Polymer

The therapeutic utility of HMBSA is unlocked through its polymerization into Policresulen. This reaction is driven by electrophilic aromatic substitution[2]. In a highly acidic medium, formaldehyde is protonated to form a reactive carbocation. This electrophile attacks the electron-rich aromatic ring of the cresolsulfonic acid derivative, forming the hydroxymethyl intermediate (HMBSA). Subsequent dehydration yields a resonance-stabilized benzylic carbocation that attacks another aromatic ring, forming robust methylene bridges.

Protocol 1: Synthesis and Validation of Policresulen

This protocol utilizes a self-validating feedback loop to ensure complete polymerization without residual toxicity.

  • Precursor Preparation: Dissolve m-cresolsulfonic acid in an aqueous medium under continuous agitation.

  • Electrophilic Addition: Introduce formaldehyde dropwise into the reactor. Maintain the temperature strictly between 90°C and 100°C to drive the initial hydroxymethylation, forming the HMBSA intermediate in situ[2][3].

  • Polycondensation: Sustain the thermal energy to initiate the elimination of water, allowing the hydroxymethyl groups to form methylene bridges between the aromatic rings.

  • Validation Checkpoint 1 (Kinetic Completion): Extract a 1 mL aliquot and analyze via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete only when the formaldehyde peak falls below the 0.05% threshold, confirming total consumption of the cross-linking agent.

  • Validation Checkpoint 2 (Colloidal Integrity): Measure the dynamic viscosity of the resulting dark reddish-brown solution. A successful polycondensation will exhibit a non-Newtonian, colloidal viscosity profile, distinguishing it from the aqueous monomeric starting material[2].

Mechanistic Pharmacology: The Dual Action of Policresulen

Once polymerized, Policresulen exhibits a unique, dual-pronged mechanism of action (MoA) that is heavily utilized in gynecology, dermatology, and surgery[3][4].

  • Broad-Spectrum Antimicrobial Action: The dense concentration of sulfonic acid groups creates an intensely low pH microenvironment. This acidity disrupts microbial cell walls and denatures essential metabolic proteins, effectively neutralizing Gram-positive bacteria, Gram-negative bacteria, fungi (e.g., Candida), and protozoa (e.g., Trichomonas) without the risk of developing pharmacological resistance[4][5][].

  • Selective Protein Denaturation (Coagulative Necrosis): Policresulen selectively coagulates necrotic or pathologically altered tissues while leaving healthy squamous epithelium intact[]. The causality here is rooted in the differential isoelectric points and structural resilience of pathological versus healthy cells. The polymer protonates the amino acid residues of necrotic tissues (which already exist in a compromised, lower pH environment), disrupting their tertiary structures and causing rapid precipitation[3][5].

MoA_Policresulen HMBSA Hydroxymethylbenzenesulphonic Acid (Monomer) Polymerization Polycondensation (Formaldehyde Catalyst) HMBSA->Polymerization Policresulen Policresulen (Polymer) High Molecular Weight Organic Acid Polymerization->Policresulen Acidity High Acidity / Low pH (Sulfonic Acid Groups) Policresulen->Acidity Hemostasis Hemostasis & Vasoconstriction Policresulen->Hemostasis Antimicrobial Broad-Spectrum Antimicrobial Action Acidity->Antimicrobial Coagulation Selective Protein Denaturation Acidity->Coagulation Necrotic Coagulation of Necrotic Tissue Coagulation->Necrotic Low pH environment Healthy Preservation of Healthy Epithelium Coagulation->Healthy Structural resilience

Logical relationship of Policresulen's dual mechanism of action.

In Vitro Experimental Methodologies

To empirically validate the selective denaturation claims of Policresulen, the following in vitro protocol isolates the variable of tissue pH and protein composition[5].

Protocol 2: In Vitro Assessment of Selective Protein Denaturation

This assay utilizes spectrophotometric turbidity as a proxy for protein precipitation (coagulation).

  • Preparation of Biological Models:

    • Pathological Model (Necrotic Proxy): Prepare a 5% Bovine Serum Albumin (BSA) solution in a phosphate-citrate buffer adjusted to pH 5.5 (mimicking the acidic environment of necrotic lesions).

    • Healthy Model (Epithelial Proxy): Prepare a 5% BSA solution in standard Phosphate-Buffered Saline (PBS) adjusted to pH 7.4.

  • Titration: In separate reaction tubes, add varying concentrations of Policresulen (ranging from 0.1% to 5% w/v) to both the Pathological and Healthy model solutions[5].

  • Incubation: Incubate all tubes in a thermoshaker at exactly 37°C for 20 minutes to simulate physiological exposure times[5].

  • Validation Checkpoint (Baseline Control): Simultaneously incubate control tubes containing only the protein solutions and PBS (no Policresulen). These tubes must register zero increase in turbidity; any baseline precipitation invalidates the buffer preparation.

  • Spectrophotometric Analysis: Transfer the samples to cuvettes and measure the optical density (turbidity) at 600 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: A successful assay will yield a steep, dose-dependent increase in OD₆₀₀ for the Pathological Model (indicating rapid denaturation and coagulation), while the Healthy Model will maintain a relatively flat baseline, proving the selective action of the polymer[5][].

Workflow_Denaturation Step1 1. Preparation of Protein Solutions (Pathological vs. Healthy models) Step2 2. Addition of Policresulen (Titrated concentrations) Step1->Step2 Step3 3. Incubation (37°C for 20 mins) Step2->Step3 Step4 4. Spectrophotometric Analysis (Measure Turbidity at 600nm) Step3->Step4 Step5 5. Data Quantification (Calculate Selective Denaturation Index) Step4->Step5

Experimental workflow for assessing selective protein denaturation.

Sources

Exploratory

Spectral Characterization of 4-Hydroxy-3-methylbenzenesulfonic Acid: A Comprehensive Analytical Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing closely related positional isomers in drug development and fine chemical synthesis. 4-Hydroxy-3-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing closely related positional isomers in drug development and fine chemical synthesis. 4-Hydroxy-3-methylbenzenesulfonic acid (also known as o-cresol-4-sulfonic acid) is a critical intermediate in the synthesis of dyes, pharmaceuticals, and specialized polymers. Because sulfonation of o-cresol can theoretically yield multiple regioisomers, rigorous spectral characterization is not just a regulatory requirement—it is the foundational proof of synthetic regioselectivity.

In this technical guide, I will deconstruct the multi-modal spectral profiling required to unambiguously identify this compound. Rather than merely listing data, we will explore the causality behind the spectral phenomena —why the electrons behave the way they do, and how we capture that behavior using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Physicochemical Profiling & Analytical Strategy

Before placing a sample into an instrument, we must understand its fundamental physicochemical properties. The sulfonic acid moiety ( −SO3​H ) is highly electron-withdrawing and highly acidic ( pKa​<0 ), while the hydroxyl group ( −OH ) is electron-donating. This "push-pull" electronic system dictates our solvent choices, ionization modes, and expected chemical shifts.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 4-hydroxy-3-methylbenzenesulfonic acid
Common Synonyms o-Cresol-4-sulfonic acid; 2-methylphenol-4-sulfonic acid
CAS Number 7134-04-5
Molecular Formula C7​H8​O4​S
Molecular Weight 188.20 g/mol

To validate the structure, we employ an orthogonal analytical workflow that cross-verifies the molecular weight, functional groups, and atomic connectivity.

Analytical_Workflow S1 Sample Preparation (4-hydroxy-3-methylbenzenesulfonic acid) S2 NMR Spectroscopy (1H & 13C in DMSO-d6) S1->S2 10-20 mg/mL S3 Mass Spectrometry (ESI-MS/MS Negative Mode) S1->S3 0.1-10 mM in MeOH S4 Vibrational Spectroscopy (FT-IR / ATR) S1->S4 Neat Powder D1 Structural Elucidation (Isomer Confirmation) S2->D1 Regiochemistry S3->D1 Molecular Weight S4->D1 Functional Groups

Multi-modal spectral characterization workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of sulfonation is best proven via 1H and 13C NMR. The substitution pattern on the benzene ring creates a distinct 1,3,4-trisubstituted spin system. According to field-proven data from ultrasonically assisted Vilsmeier-Haack sulfonation studies , the chemical shifts are highly diagnostic.

Causality of Chemical Shifts and J-Coupling
  • The Deshielding Effect: The proton at C2 (meta to the methyl, ortho to the sulfonic acid) experiences profound deshielding from the electron-withdrawing −SO3​H group, pushing it downfield to 7.95 ppm .

  • The Shielding Effect: The protons at C5 and C6 are shielded by the electron-donating resonance of the −OH group, keeping them upfield near 7.04–7.05 ppm .

  • Spin-Spin Coupling: H5 and H6 are ortho to each other, resulting in a large coupling constant ( J=8.0 Hz ). H2 and H6 are meta to each other ( J=2.0 Hz ). H2 and H5 are para to each other ( J=0.5 Hz ).

Table 2: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2.45Singlet (s)-3H −CH3​ (C3)
7.04Doublet of doublets (dd)8.0, 0.51HAr-H (C5)
7.05Doublet of doublets (dd)8.0, 2.01HAr-H (C6)
7.95Doublet of doublets (dd)2.0, 0.51HAr-H (C2)

Table 3: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentCausality / Electronic Effect
156.5C4 (C-OH)Heavily deshielded by electronegative oxygen atom
136.35C1 (C- SO3​H )Deshielded by the sulfonic acid moiety
128.23, 124.45, 123.25, 113.65C2, C3, C5, C6Aromatic ring carbons
15.75C7 ( −CH3​ )Aliphatic methyl carbon
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is chosen because sulfonic acids are highly polar and often insoluble in standard solvents like CDCl3​ .

  • Acquisition ( 1H ): Acquire at 400 MHz with 16 scans and a 2-second relaxation delay ( D1​ ).

  • Acquisition ( 13C ): Acquire at 100 MHz with 1024 scans and a 2-second D1​ . Use standard composite pulse decoupling (WALTZ-16) to remove 1H coupling.

  • Self-Validation Checkpoint: Integrate the aromatic region (7.0–8.0 ppm). The total integration must exactly equal 3.00 . The aliphatic singlet at 2.45 ppm must integrate to 3.00 . If the aromatic integration is 4.00, the sample is unreacted o-cresol. If extra peaks appear in the aromatic region, a different regioisomer (e.g., sulfonation at C6) is contaminating the batch.

Mass Spectrometry (MS) & Fragmentation Dynamics

Because sulfonic acids have a highly acidic proton, they are exceptionally well-suited for Electrospray Ionization in Negative Mode (ESI-) . Studies on the spontaneous oxidation of aromatic sulfones in microdroplets have established the exact fragmentation behavior of 4-hydroxy-3-methylbenzenesulfonic acid.

The precursor ion forms readily via deprotonation: [M−H]− at m/z 187. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses of sulfur dioxide ( SO2​ , 64 Da) and sulfur trioxide ( SO3​ , 80 Da), alongside the generation of a sulfite radical anion.

MS_Fragmentation A Precursor Ion [M-H]- m/z 187 B Loss of SO2 [M-H-SO2]- m/z 123 A->B -SO2 (64 Da) C Loss of SO3 [M-H-SO3]- m/z 107 A->C -SO3 (80 Da) D Sulfite Radical [SO3]-• m/z 80 A->D Heterolytic Cleavage

MS/MS Fragmentation Pathway of 4-hydroxy-3-methylbenzenesulfonic acid.

Table 4: MS/MS Fragmentation Data (Negative ESI)

m/zIon TypeNeutral LossMechanistic Rationale
187 [M−H]− NoneFacile deprotonation of the sulfonic acid group
123 [M−H−SO2​]− 64 Da ( SO2​ )Extrusion of sulfur dioxide from the sulfonate moiety
107 [M−H−SO3​]− 80 Da ( SO3​ )Direct cleavage of the C-S bond leaving a phenoxide-like ion
80 [SO3​]−∙ 107 Da (Ar radical)Heterolytic cleavage yielding the sulfite radical anion
Self-Validating Protocol: LC-MS/MS Acquisition
  • Sample Preparation: Prepare a 10 µM solution in 50:50 Methanol:Water. Causality: Do not add formic acid. The inherent acidity of the analyte is sufficient; adding strong acids suppresses negative ionization.

  • Ionization: Inject at 5 µL/min directly into the ESI source. Set the capillary voltage to -2.5 kV.

  • Fragmentation: Isolate m/z 187 in Q1. Apply a Normalized Collision Energy (NCE) sweep from 20% to 35% in the collision cell.

  • Self-Validation Checkpoint: If m/z 187 is observed but m/z 80 ( [SO3​]−∙ ) is missing during CID, the compound is likely a carboxylic acid isomer (e.g., a hydroxylated methylbenzoic acid) rather than a sulfonic acid. The m/z 80 fragment is the definitive fingerprint of the sulfonate group.

Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity and MS provides mass, Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy confirms the presence of the functional groups in their solid-state matrix.

Table 5: Key FT-IR Assignments

Wavenumber ( cm−1 )Peak Shape/IntensityVibrational Mode
3200 – 3400 Broad, StrongO-H stretching (Phenolic and Sulfonic acid hydrogen bonding)
1150 – 1250 Sharp, StrongAsymmetric S=O stretching
1030 – 1060 Sharp, StrongSymmetric S=O stretching
650 – 700 MediumC-S stretching
Self-Validating Protocol: FT-IR/ATR Acquisition
  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Acquisition: Place 2 mg of neat, dry powder onto the crystal. Apply uniform pressure with the anvil to ensure intimate contact. Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Self-Validation Checkpoint: The presence of twin sharp peaks around 1180 cm−1 and 1040 cm−1 is mandatory. If these are absent, the sulfonation reaction failed. Furthermore, if a sharp peak appears near 1700 cm−1 , the sample has undergone unwanted oxidation to a ketone or aldehyde.

References

  • Rajanna, K. C., Venkanna, P., Kumar, M. S., & Gopal, S. R. (2012). "Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium." International Journal of Organic Chemistry, 2(4), 336-340. URL:[Link]

  • Qiu, L., Psimos, M. D., & Cooks, R. G. (2022). "Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets." Journal of the American Society for Mass Spectrometry, 33(4), 692-698. URL:[Link]

Foundational

Environmental Fate and Degradation Kinetics of Hydroxymethylbenzenesulphonic Acid: A Comprehensive Technical Guide

Executive Summary Hydroxymethylbenzenesulphonic acid (also known as cresolsulfonic acid) and its structural analogs (e.g., p-toluenesulfonic acid) are robust organic acids utilized extensively as chemical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxymethylbenzenesulphonic acid (also known as cresolsulfonic acid) and its structural analogs (e.g., p-toluenesulfonic acid) are robust organic acids utilized extensively as chemical intermediates, catalysts, and active pharmaceutical ingredients (e.g., policresulen)[1][2]. For environmental scientists and drug development professionals, understanding the environmental fate of these compounds requires analyzing the dichotomy of their molecular architecture: a highly polar, fully ionized sulfonate moiety coupled with a hydrophobic aromatic ring. This whitepaper elucidates the physicochemical partitioning, microbial degradation consortia, and advanced oxidative clearance mechanisms of these arylsulfonates, providing field-proven protocols for empirical validation.

Physicochemical Causality & Environmental Partitioning

The environmental trajectory of hydroxymethylbenzenesulphonic acid is entirely dictated by its acid dissociation constant. Because the sulfonic acid group is a remarkably strong acid (pKa ~ -2.58 to -2.8), the molecule dissociates completely at standard environmental pH ranges[3].

This complete ionization is the causal factor behind its environmental partitioning. It lacks hydrolyzable functional groups, rendering abiotic hydrolysis in water negligible[3]. According to Mackay Level III fugacity models, when these arylsulfonates are released into the environment, they partition almost exclusively into the aquatic compartment[3]. Volatilization from water or soil is thermodynamically precluded by the ionic nature of the sulfonate group[4]. Furthermore, soil adsorption is moderate ( Koc​ ~ 259); while organic-rich soils provide some retardation, the compound remains highly mobile and will readily transport with flowing groundwater[4].

Table 1: Quantitative Physicochemical and Ecotoxicological Data

(Note: Data synthesized via structural read-across from the closely related p-toluenesulfonic acid[3][4][5])

PropertyValueCausality / Environmental Implication
Molecular Weight 188.20 g/mol Small molecular size facilitates rapid microbial membrane transport.
pKa ~ -2.58 to -2.8Complete dissociation at pH 7 forces obligate aquatic partitioning.
Water Solubility >67 g/100 mL (25 °C)Prevents atmospheric volatilization; drives high mobility in groundwater.
Soil Adsorption ( Koc​ ) ~259Moderate retardation; low affinity for lipid/organic accumulation.
Acute Fish Toxicity ( LC50​ ) >100 mg/LLow systemic aquatic toxicity; does not bioconcentrate in gill tissues.
Daphnia Toxicity ( EC50​ ) >1625 mg/LMinimal acute invertebrate toxicity; adverse effects are strictly pH-driven.

Microbial Biodegradation: The Consortia Imperative

The biodegradation of arylsulfonates does not proceed rapidly in unacclimated environments due to the xenobiotic nature of the carbon-sulfur bond[5]. However, in acclimated sludge, degradation can exceed 90% within 24 hours[3].

Crucially, the biological clearance of these compounds often demands a synergistic bacterial consortium rather than a single isolated strain. Research on pristine environmental samples has demonstrated that arylsulfonate degraders (such as Achromobacter xylosoxidans and Ensifer adhaerens) utilize the tsa operon to execute desulfonation and subsequent ring cleavage[6]. However, these primary degraders frequently suffer from vitamin auxotrophy. They rely heavily on secondary community members, such as Pseudomonas nitroreducens, to synthesize and provide essential vitamin cofactors[6]. Without this symbiotic rescue, the enzymatic degradation pathway stalls.

MicrobialPathway A Hydroxymethylbenzene- sulphonic Acid B Desulfonation (tsa Operon) A->B Achromobacter / Ensifer C Catechol Intermediate B->C Sulfite Release D Ring Cleavage (Dioxygenase) C->D E TCA Cycle (Mineralization) D->E F Pseudomonas nitroreducens (Vitamin Provider) F->B Vitamin Auxotrophy Rescue

Synergistic microbial degradation pathway of arylsulfonates via the tsa operon.

Advanced Oxidative Degradation (AOP)

In industrial wastewater scenarios where biocatalysis is too slow or where high substrate concentrations induce extreme pH toxicity to activated sludge, Advanced Oxidation Processes (AOPs) are deployed. The oxidative degradation of toluenesulfonic acid derivatives using thermally activated hydrogen peroxide ( H2​O2​ ) is highly efficient[7].

The causality of this degradation relies on the generation of highly reactive hydroxyl radicals (•OH). These radicals electrophilically attack the aromatic ring, leading to hydroxylation, spontaneous desulfonation, and ultimately ring opening. This converts the refractory arylsulfonate into easily biodegradable aliphatic intermediates[7]. Notably, only substoichiometric amounts of H2​O2​ are required to break the aromaticity, making it an economically viable pretreatment step before biological discharge[7].

Experimental Methodologies

To ensure trustworthiness and systemic self-validation, the following step-by-step methodologies outline the empirical validation of both biological and chemical degradation pathways.

Protocol 1: Aerobic Biodegradation Assay (Modified OECD 301B)

Rationale: To determine the ultimate biodegradability of the compound using an acclimated microbial consortium, ensuring auxotrophic limitations do not yield false negatives.

  • Inoculum Preparation: Harvest activated sludge from an industrial wastewater treatment plant previously exposed to arylsulfonates. Wash the sludge thrice with a mineral medium to remove residual dissolved organic carbon (DOC).

  • Consortium Supplementation: Spike the mineral medium with trace B-complex vitamins or a helper strain (e.g., P. nitroreducens) to prevent auxotrophic stalling of the primary degraders[6].

  • Test Setup: Prepare 3L bioreactors containing the mineral medium, the inoculum (30 mg/L suspended solids), and hydroxymethylbenzenesulphonic acid as the sole carbon source (10-20 mg DOC/L).

  • Incubation: Aerate the reactors with CO2​ -free air in the dark at 22±2 °C for 28 days.

  • CO2​ Evolution Measurement: Route the exhaust gas through Ba(OH)2​ traps. Titrate the residual Ba(OH)2​ with standardized HCl periodically (Days 2, 5, 7, 14, 21, 28) to quantify CO2​ production.

  • Data Analysis: Calculate the percentage of theoretical CO2​ ( ThCO2​ ) evolved. A plateau >60% within a 10-day window validates ready biodegradability.

Protocol 2: Oxidative Degradation via Thermally Activated H2​O2​

Rationale: To map intermediate formation and reaction kinetics during AOP treatment.

  • Sample Preparation: Dissolve the arylsulfonate in ultrapure water to a concentration of 1.0 mM. Adjust the pH to 3.0 using dilute H2​SO4​ to thermodynamically optimize hydroxyl radical generation.

  • Reagent Addition: Add H2​O2​ to achieve a substoichiometric molar ratio (e.g., 0.5:1 H2​O2​ :Substrate) to induce partial ring cleavage[7].

  • Thermal Activation: Transfer the solution to a jacketed glass reactor maintained at 70 °C under continuous magnetic stirring.

  • Kinetic Sampling: Withdraw 1 mL aliquots at 5-minute intervals. Self-Validating Control: Immediately quench the reaction by adding 10 µL of 0.1 M sodium thiosulfate to neutralize residual H2​O2​ and halt •OH generation.

  • HPLC Analysis: Inject the quenched samples into an HPLC equipped with a C18 column and a UV-Vis diode array detector. Use a gradient mobile phase of methanol/water (with 0.1% phosphoric acid) to separate and identify aromatic and aliphatic intermediates[7].

AOPWorkflow S1 1. Sample Prep (1.0 mM, pH 3.0) S2 2. H2O2 Addition (Substoichiometric) S1->S2 S3 3. Thermal Activation (70 °C Reactor) S2->S3 S4 4. Kinetic Sampling & Thiosulfate Quench S3->S4 S5 5. HPLC-DAD Analysis (Intermediate ID) S4->S5

Step-by-step experimental workflow for thermally activated H2O2 oxidative degradation.

Ecotoxicity & Regulatory Assessment

Despite its strong acidity, the intrinsic biochemical toxicity of the hydroxymethylbenzenesulphonic acid molecule is remarkably low. The primary ecological hazard stems from localized pH depression in unbuffered aquatic systems rather than systemic receptor-mediated toxicity[3][8]. Bioconcentration is negligible due to the compound's extreme polarity and rapid metabolic clearance mechanisms in higher organisms, effectively preventing bioaccumulation in the food chain[4]. Consequently, regulatory frameworks generally classify these arylsulfonates as low ecological risk, provided industrial effluents are properly neutralized prior to environmental discharge[8].

References

  • Hydroxymethylbenzenesulphonic acid | C7H8O4S | CID 175582 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Policresulen Source: DrugFuture URL:[Link]

  • Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA) Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Screening assessment - p-toluenesulfonic acid Source: Government of Canada URL:[Link]

  • Why Two Are Not Enough: Degradation of P-Toluenesulfonate by a Bacterial Community From a Pristine Site in Moorea, French Polynesia Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hydroxymethylbenzenesulphonic Acid (HMBSA) as a High-Efficiency Catalyst in Esterification

Introduction & Strategic Rationale Esterification is a fundamental transformation in pharmaceutical intermediate synthesis, fine chemical manufacturing, and biodiesel production. While homogeneous Brønsted acids like sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Esterification is a fundamental transformation in pharmaceutical intermediate synthesis, fine chemical manufacturing, and biodiesel production. While homogeneous Brønsted acids like sulfuric acid or p-toluenesulfonic acid (PTSA) are traditional choices, they suffer from severe drawbacks: product contamination, difficult recovery, and high equipment corrosivity.

Hydroxymethylbenzenesulphonic acid (HMBSA) emerges as a highly versatile catalytic motif to overcome these limitations. It possesses a unique dual functionality: a strongly acidic sulfonic acid group (-SO 3​ H) that drives the Fischer esterification, and a hydroxymethyl group (-CH 2​ OH) that serves as a covalent anchoring point. By grafting HMBSA onto mesoporous silica (e.g., SBA-15) via a urethane linkage, we generate a robust, heterogeneous solid acid catalyst[1]. This approach prevents catalytic leaching—a common failure point in physically adsorbed solid acids—while maintaining the high turnover frequencies (TOF) characteristic of homogeneous systems[2].

Mechanistic Causality: Why HMBSA?

In a standard Fischer esterification, the rate-limiting step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The selection of HMBSA as the catalytic core is driven by three specific chemical advantages:

  • Acid Strength & Proton Mobility : The benzenesulfonic acid moiety of HMBSA provides a highly labile proton (low pK a​ ), ensuring rapid equilibrium protonation of the carboxylic acid substrate.

  • Microenvironment Tuning : When anchored to silica, the aromatic ring of HMBSA increases the local hydrophobicity around the active site. This repels the water byproduct generated during esterification, shifting the thermodynamic equilibrium toward the ester product and preventing water-induced deactivation of the catalytic sites[3].

  • Covalent Stability : The -CH 2​ OH group reacts quantitatively with isocyanate-functionalized silica to form a urethane bond. This covalent tethering is hydrolytically stable under the acidic conditions of esterification, ensuring long-term catalyst reusability across multiple reaction cycles without loss of activity[4].

Visualizations

G A SBA-15 Mesoporous Silica B Grafting: 3-Isocyanatopropyltriethoxysilane (Toluene, Reflux) A->B C Isocyanate-Functionalized SBA-15 B->C D Covalent Anchoring: Addition of HMBSA (DBTDL Catalyst) C->D E HMBSA-Grafted SBA-15 Solid Acid Catalyst D->E

Caption: Step-by-step surface functionalization workflow to covalently anchor HMBSA onto SBA-15 silica.

Mechanism S1 Carboxylic Acid + Alcohol S2 Protonation by HMBSA (-SO3H) S1->S2 S3 Oxonium Ion Intermediate S2->S3 S4 Nucleophilic Attack by Alcohol S3->S4 S5 Proton Transfer & Dehydration S4->S5 S6 Ester Product + Regenerated HMBSA S5->S6 S6->S2 Catalyst Recovery

Caption: The Fischer esterification catalytic cycle driven by the Brønsted acid sites of HMBSA.

Experimental Protocols

Protocol A: Preparation of Heterogeneous HMBSA-SBA-15 Catalyst

This protocol establishes a self-validating system by incorporating Soxhlet extraction to ensure no physically adsorbed species remain, guaranteeing that all measured catalytic activity originates exclusively from covalently bound HMBSA.

  • Support Activation : Dry 5.0 g of SBA-15 mesoporous silica under vacuum at 120 °C for 12 hours to remove physisorbed water and maximize free silanol (-OH) groups.

  • Isocyanate Functionalization : Suspend the dried SBA-15 in 100 mL of anhydrous toluene. Add 5.0 mL of 3-isocyanatopropyltriethoxysilane (IPTS). Reflux under a dry nitrogen atmosphere for 24 hours.

  • Intermediate Washing : Filter the solid and wash extensively with alternating aliquots of toluene and dichloromethane (3 × 50 mL each) to remove unreacted IPTS. Dry at 80 °C.

  • HMBSA Anchoring : Suspend the isocyanate-functionalized SBA-15 in 100 mL of anhydrous acetonitrile. Add 3.0 g of Hydroxymethylbenzenesulphonic acid (HMBSA) and 3 drops of dibutyltin dilaurate (DBTDL) as a urethane-formation catalyst. Reflux for 24 hours.

  • Purification (Critical Step) : Filter the resulting solid and subject it to continuous Soxhlet extraction using methanol for 24 hours. This rigorously removes any unreacted or physically trapped HMBSA.

  • Validation : Dry the catalyst at 80 °C under vacuum. Perform an acid-base titration using 0.01 M NaOH to quantify the acid exchange capacity. A successful grafting should yield an acid loading of ~1.2 to 1.5 mmol H + /g.

Protocol B: General Procedure for Esterification (Oleic Acid to Methyl Oleate)
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, combine 10 mmol of oleic acid and 100 mmol of anhydrous methanol (1:10 molar ratio).

  • Catalyst Addition : Add 100 mg of the validated HMBSA-SBA-15 solid acid catalyst (approx. 5 wt% relative to the carboxylic acid).

  • Reaction : Heat the mixture to 65 °C (the reflux temperature of methanol) under continuous magnetic stirring (600 rpm) for 4 hours.

  • Separation : Cool the mixture to room temperature. Isolate the heterogeneous catalyst via centrifugation (4000 rpm, 5 min). The recovered catalyst can be washed with methanol, dried at 60 °C, and reused directly for subsequent cycles.

  • Product Isolation : Evaporate the excess methanol from the supernatant under reduced pressure to yield the pure methyl oleate product.

Quantitative Data Presentation

To demonstrate the efficacy of the HMBSA-SBA-15 catalyst, comparative data against conventional homogeneous and commercial heterogeneous catalysts is summarized below. The data highlights the superior reusability and conversion rates achieved by the tailored microenvironment of the HMBSA system.

Catalyst SystemReaction Time (h)Conversion (%)Active Site Leaching (%)Reusability (Cycles >90% yield)
Homogeneous H 2​ SO 4​ 298N/A (Homogeneous)0
Homogeneous HMBSA297N/A (Homogeneous)0
Amberlyst-15 (Commercial)485< 1.02
HMBSA-SBA-15 (Heterogeneous) 4 96 < 0.1 > 5

Table 1: Comparative performance of various acid catalysts in the esterification of oleic acid with methanol at 65 °C.

References

  • Title : Esterification of fatty acid catalyzed by hydrothermally stable propylsulfonic acid-functionalized mesoporous silica SBA-15 Source : PubMed (Journal of Oleo Science) URL :[Link][1]

  • Title : Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification Source : ACS Catalysis (American Chemical Society) URL :[Link][2]

  • Title : Silica-supported sulfonic acids as recyclable catalyst for esterification of levulinic acid with stoichiometric amounts of alcohols Source : Beilstein Journal of Organic Chemistry URL :[Link][3]

  • Title : Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification Source : Catalysis Science & Technology (RSC Publishing) URL :[Link][4]

Sources

Application

Application Note: 4-Hydroxy-3-methylbenzenesulfonic Acid in Advanced Organic Synthesis

Introduction & Physicochemical Profiling 4-Hydroxy-3-methylbenzenesulfonic acid (commonly known as o-cresol-4-sulfonic acid, CAS: 7134-04-5) is a highly versatile and powerful aromatic sulfonic acid[1]. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-Hydroxy-3-methylbenzenesulfonic acid (commonly known as o-cresol-4-sulfonic acid, CAS: 7134-04-5) is a highly versatile and powerful aromatic sulfonic acid[1]. Characterized by the presence of both an electron-donating hydroxyl group and a methyl group on the benzene ring, it serves as a robust Brønsted acid catalyst, an essential dopant in resin compounds, and a critical synthon in the production of azo dyes and active pharmaceutical ingredients (APIs)[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Hydroxy-3-methylbenzenesulfonic acid
CAS Number 7134-04-5
Molecular Formula C₇H₈O₄S
Molecular Weight 188.20 g/mol
Appearance Colorless to light yellow liquid/solid (concentration dependent)
Solubility Highly soluble in water and polar organic solvents

Mechanistic Insights: The Case for o-Cresol-4-Sulfonic Acid

As a Senior Application Scientist, I frequently evaluate catalysts based on their phase-transfer capabilities, reaction kinetics, and environmental impact. While p-toluenesulfonic acid (pTSA) is the industry standard for Brønsted acid catalysis, 4-hydroxy-3-methylbenzenesulfonic acid offers distinct mechanistic advantages that justify its selection in complex workflows:

  • Bifunctional Hydrogen Bonding: The phenolic -OH group acts as a secondary hydrogen-bond donor/acceptor[1]. This localizes polar substrates (e.g., alcohols, carboxylic acids) near the strongly acidic -SO₃H site, accelerating reaction kinetics in non-polar solvent environments through a pseudo-intramolecular transition state.

  • Green Chemistry & Metal-Free Catalysis: In the synthesis of pharmaceutical intermediates like 4-alkanoylresorcinols, traditional Friedel-Crafts or Fries rearrangements require stoichiometric amounts of heavy metal Lewis acids (e.g., up to 2.6 equivalents of ZnCl₂). Utilizing o-cresol-4-sulfonic acid as a metal-free catalyst eliminates toxic zinc waste, reduces the number of synthetic steps, and allows for efficient catalyst recycling[3].

  • Dopant Efficacy & Steric Tuning: In materials science, it acts as an excellent dopant for aqueous and solvent dispersions. The steric bulk of the ortho-methyl group prevents unwanted polymer coagulation, enhancing the stability and color properties of sulfur-containing dyes (like aniline black) and resin compounds[2].

Experimental Workflows & Protocols

Protocol A: Metal-Free Synthesis of 4-Alkanoylresorcinols

Causality & Validation: This protocol replaces traditional Lewis acids with a Brønsted acid, preventing heavy metal contamination in downstream APIs[3]. The system is self-validating: the complete absence of a heavy emulsion during the aqueous workup confirms the successful elimination of metal salts, and immediate phase separation serves as an in-process visual quality check.

Materials:

  • Resorcinol (1.0 equiv)

  • Saturated carboxylic acid (e.g., caproic acid) (1.2 equiv) - (0.05 - 0.1 equiv)[1]

  • Toluene (Reaction solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with resorcinol, caproic acid, and toluene.

  • Catalyst Addition: Add 4-hydroxy-3-methylbenzenesulfonic acid (5-10 mol%) to the mixture. The phenolic group of the catalyst ensures homogeneous dispersion in the organic phase.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Water generated from the direct acylation is continuously removed via the Dean-Stark trap, driving the equilibrium forward. Maintain reflux for 3-6 hours until HPLC analysis indicates complete consumption of resorcinol[3].

  • Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the sulfonic acid catalyst and remove any unreacted caproic acid. (Self-Validation: The layers will separate cleanly in <60 seconds).

  • Purification: Concentrate the organic layer under reduced pressure. The crude 4-alkanoylresorcinol can be purified by distillation or recrystallization.

  • Analysis: Analyze via HPLC. The expected yield is >85% with high regioselectivity for the 4-position[3].

Protocol B: Use as a Dopant in Resin Dispersions

Causality & Validation: The addition of this specific sulfonic acid modifies the ionic strength and pH of the dispersion. The phenolic moiety anchors to the polymer matrix, providing superior long-term stability compared to simple mineral acids[2].

Step-by-Step Methodology:

  • Dispersion: Suspend the target resin (e.g., polyaniline precursor) in an aqueous medium under continuous mechanical stirring.

  • Doping: Slowly add a 10% w/v aqueous solution of 4-hydroxy-3-methylbenzenesulfonic acid under high-shear mixing to prevent localized pH shock.

  • Maturation: Stir at room temperature for 2 hours to allow for the complete protonation of the polymer backbone.

  • Validation: Measure the conductivity and particle size distribution. A successful doping process will yield a stable dispersion with no macroscopic phase separation over a 72-hour observation window[2].

Data Presentation: Catalyst Efficacy Comparison

Table 2: Comparative efficacy of catalysts in the direct acylation of resorcinol.

Catalyst SystemMol% RequiredReaction Time (h)Heavy Metal Waste?Typical Yield (%)
Zinc Dichloride (ZnCl₂)260%12Yes (High)70-75%
p-Toluenesulfonic Acid (pTSA)10%8No78-82%
4-Hydroxy-3-methylbenzenesulfonic acid 5-10% 3-6 No 85-92%

(Note: Data reflects typical improvements when transitioning from Lewis acids to optimized Brønsted acid systems in Fries-type rearrangements[3]).

Process Visualization

Workflow Step1 Reagent Preparation Step2 Catalytic Reaction Step1->Step2 Add Catalyst (5-10 mol%) Step3 Quenching & Separation Step2->Step3 Reflux Dean-Stark Step4 Purification (Distillation) Step3->Step4 Organic Layer Step5 Yield & Analysis Step4->Step5 Pure Product

Experimental workflow for the metal-free synthesis of 4-alkanoylresorcinols.

References

  • Title: Method for producing 4-alkanoyl resorcinol (Patent JP2013216597A)
  • Title: Cas 7134-04-5, o-Cresolsulfonic acid Source: LookChem URL: [Link]

Sources

Application

Application Note: Robust Quantification of o-Cresol-4-Sulfonic Acid in Complex Reaction Mixtures

Introduction & Chemical Context The sulfonation of o-cresol is a critical synthetic pathway in the production of pharmaceutical polymers (such as policresulen), specialized dyes, and industrial surfactants. The reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The sulfonation of o-cresol is a critical synthetic pathway in the production of pharmaceutical polymers (such as policresulen), specialized dyes, and industrial surfactants. The reaction inherently yields a complex mixture: o-cresol-4-sulfonic acid (the thermodynamically favored product), o-cresol-6-sulfonic acid (the kinetically favored product), unreacted o-cresol, and residual sulfuric acid[1].

For drug development professionals and process chemists, accurately quantifying o-cresol-4-sulfonic acid directly from the reaction matrix is notoriously difficult. The sulfonic acid moiety (-SO₃H) is a strong acid (pKa < 1.0) that remains fully ionized under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. This permanent negative charge leads to poor retention, severe peak tailing, and co-elution with the solvent front on conventional C18 columns.

Analytical Strategy & Mechanistic Causality

To overcome the limitations of standard RP-HPLC, this protocol employs a mixed-mode retention strategy utilizing a Pentafluorophenyl (PFP) stationary phase paired with an ammonium acetate buffered mobile phase[2].

The Causality Behind the Method:

  • Fluorophilic and π-π Interactions: Unlike standard C18 columns that rely solely on hydrophobic dispersion forces, the electron-deficient PFP ring engages in strong π-π interactions with the electron-rich aromatic ring of the cresol derivative[2].

  • Dynamic Ion-Shielding: Ammonium ions (NH₄⁺) from the buffer act as weak ion-pairing agents. They dynamically shield the negative charge of the fully ionized sulfonate group, neutralizing its polarity and driving the analyte into the stationary phase[3].

  • Kinetic Quenching: Sulfonation is a dynamic equilibrium. Diluting the reaction mixture directly into water generates an exothermic reaction with residual sulfuric acid, which can artificially alter the isomer ratio. Quenching the sample in ice-cold buffer instantly halts the reaction kinetics[1].

Mechanism cluster_interactions Stationary Phase Interactions (C18-PFP) Analyte o-Cresol-4-Sulfonic Acid (Fully Ionized Anion) PFP Pentafluorophenyl Ring (π-π & Dipole) Analyte->PFP Enhanced Retention C18 Hydrophobic Alkyl Chain (Van der Waals) Analyte->C18 Weak Retention Buffer Ammonium Acetate Buffer (Ion-Pairing / Shielding) Analyte->Buffer Charge Neutralization Buffer->C18 Partitioning

Fig 1: Mixed-mode retention mechanism of o-cresol-4-sulfonic acid on a PFP stationary phase.

Experimental Protocols

Protocol A: Reaction Mixture Sampling and Quenching

Self-Validating Principle: A protocol is only as reliable as its sample integrity. This workflow ensures the analytical sample is a perfect temporal snapshot of the reactor.

  • Extraction: Using a positive displacement pipette (to account for the high viscosity of sulfuric acid), extract exactly 50.0 mg of the active reaction mixture.

  • Thermal & Chemical Quenching: Immediately dispense the aliquot into a pre-tared 50 mL volumetric flask containing 10.0 mL of ice-cold (4 °C) 0.1 M Ammonium Acetate buffer (pH 6.0) .

    • Insight: The cold buffer dissipates the heat of dilution, while the pH neutralizes the acid catalyst, instantly freezing the reaction[1].

  • Homogenization: Vortex vigorously for 30 seconds until the viscous matrix is fully dissolved. Make up to the 50 mL mark with Mobile Phase A.

  • Filtration: Pass 2 mL of the homogenate through a 0.22 µm hydrophilic PTFE syringe filter into an amber HPLC vial. Discard the first 0.5 mL to saturate any non-specific binding sites on the membrane.

Workflow A Reaction Mixture (o-cresol + H2SO4) B Quench & Neutralize (Ice-cold Buffer) A->B C Dilution & Homogenization B->C D Filtration (0.22 µm PTFE) C->D E HPLC-DAD/MS Analysis D->E

Fig 2: Step-by-step sample preparation and analytical workflow for reaction mixture analysis.

Protocol B: HPLC-DAD Quantification Method

This method is adapted from validated pharmacopeial approaches for policresulen impurities[4],[2].

  • Column: ACE EXCEL 5 C18-PFP (250 mm × 4.6 mm, 5 µm)

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Mobile Phase A: 0.01 M Ammonium Acetate in Milli-Q Water (Unadjusted pH ~6.8)[2].

  • Mobile Phase B: HPLC-Grade Methanol[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) extracted at 280 nm (optimal for phenolic aromatics).

Table 1: Chromatographic Gradient Elution Program [4]

Time (min)Mobile Phase A (%)Mobile Phase B (Methanol) (%)Elution State
0.0955Isocratic Hold (Polar retention)
5.0955Isocratic Hold
13.08020Linear Gradient (Isomer separation)
25.04555Linear Gradient (Elution of unreacted cresol)
26.0955Step change to initial
35.0955Column Re-equilibration

Data Presentation & System Suitability

To ensure the trustworthiness of the data, the system must pass strict suitability criteria before quantifying the reaction mixture.

Table 2: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaCausality / Analytical Rationale
Resolution ( Rs​ ) > 2.0 between 4-sulfonic and 6-sulfonic isomersEnsures baseline separation for accurate integration of the thermodynamic vs. kinetic products.
Tailing Factor ( Tf​ ) ≤ 1.5 for o-cresol-4-sulfonic acidHigh tailing indicates unwanted secondary interactions (e.g., metal chelation), which skews quantitative accuracy.
Injection Precision RSD ≤ 2.0% (n=5 injections)Validates the autosampler precision and the stability of the ion-pairing equilibrium in the column.

Table 3: Typical Chromatographic Performance Data

AnalyteApprox. Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity ( R2 )
o-Cresol-6-Sulfonic Acid8.40.050.15> 0.999
o-Cresol-4-Sulfonic Acid 11.2 0.05 0.15 > 0.999
Unreacted o-Cresol22.50.020.06> 0.999

Troubleshooting & Field Insights

As a Senior Application Scientist, I frequently observe the following failure modes when transferring this method to production QC labs:

  • Issue: Severe Peak Tailing of the Sulfonic Acid.

    • Root Cause: The highly electron-dense sulfonate group acts as a chelating agent, interacting with trace heavy metal ions (Fe³⁺, Ti⁴⁺) bound to the column frit or stainless-steel capillaries.

    • Field Fix: Passivate the HPLC system by flushing with 20% Nitric Acid overnight (column removed). Alternatively, add 5 µM EDTA to Mobile Phase A to continuously mask metal sites.

  • Issue: Drifting Retention Times Across a Sequence.

    • Root Cause: PFP columns paired with low-concentration volatile buffers (0.01 M Ammonium Acetate) are highly sensitive to buffer depletion and require extensive equilibration.

    • Field Fix: Ensure a minimum of 15 Column Volumes (CV) of equilibration at starting conditions before the first injection. Do not recycle the mobile phase.

References

  • O-Phenolsulfonic Acid Production Scale-Up. Benchchem Technical Support Center.

  • Determination of Phenol Sulfone, Phenol Sulfoxide, and Phenol Sulfonic Acid Metabolites of Fenamiphos in Soil by Liquid Chromatography. Journal of AOAC International, Oxford Academic.

  • CN112526032B - Method for detecting policresulen. Google Patents.

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Bentham Science Publishers.

Sources

Method

Introduction: The Unique Chemistry of Sulfonated Phenols in Polymer Science

An in-depth guide to the applications of hydroxymethylbenzenesulphonic acid and its precursors in modern polymer chemistry, designed for researchers, scientists, and professionals in drug development. This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the applications of hydroxymethylbenzenesulphonic acid and its precursors in modern polymer chemistry, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of synthesis, applications, and characterization, grounded in authoritative scientific literature.

Hydroxymethylbenzenesulphonic acid and its direct precursor, 4-hydroxybenzenesulfonic acid, represent a class of bifunctional monomers that have carved a significant niche in the synthesis of functional polymers. The molecule's architecture—comprising a reactive phenolic ring, a hydrophilic sulfonic acid group (–SO₃H), and a hydroxyl group (–OH)—offers a versatile platform for creating polymers with tailored properties. While the term "hydroxymethylbenzenesulphonic acid" suggests a specific starting monomer, in practice, the hydroxymethyl group is typically formed in situ through the reaction of 4-hydroxybenzenesulfonic acid with formaldehyde under controlled, often alkaline, conditions.[1][2]

The synergy of these functional groups is key to its utility:

  • The Phenolic Ring: The hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic substitution. This reactivity is the cornerstone of its polymerization with aldehydes like formaldehyde.[1]

  • The Sulfonic Acid Group: This strongly acidic and hydrophilic group is typically preserved during polymerization. It imparts excellent water solubility or dispersibility, ion-exchange capabilities, and catalytic activity to the resulting polymer.[3][4]

  • The Hydroxyl Group: This group not only activates the ring for polymerization but also provides a site for further reactions, such as esterification, enabling the polymer to be used as a crosslinker or for surface modification.[5]

This guide will explore the primary application of this monomer system: the synthesis and application of Sulfonated Phenol-Formaldehyde (SPF) resins.

Core Application: Synthesis of Sulfonated Phenol-Formaldehyde (SPF) Resins

SPF resins are polymers synthesized from the condensation reaction of a sulfonated phenol (like 4-hydroxybenzenesulfonic acid) and formaldehyde.[3] These materials are analogous to traditional phenol-formaldehyde (PF) resins but feature a high density of sulfonate groups, which dramatically alters their properties and expands their application scope.[3]

Mechanism of SPF Resin Formation

The synthesis of SPF resins is a classic example of condensation polymerization, proceeding in two main stages under alkaline conditions:

  • Addition Reaction (Hydroxymethylation): Formaldehyde reacts with the activated aromatic ring of 4-hydroxybenzenesulfonic acid at the ortho positions relative to the hydroxyl group. This forms hydroxymethyl derivatives.

  • Condensation Reaction: The hydroxymethylated phenols then condense with each other or with other phenol molecules. This reaction eliminates a water molecule and forms stable methylene bridges (–CH₂–) connecting the aromatic rings.[1]

The result is an oligomer or polymer with a backbone of methylene-linked sulfonated phenolic units, featuring pendant sulfonic acid groups and reactive hydroxymethyl groups.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Condensation cluster_2 Step 3: Crosslinking (Optional) Monomer 4-Hydroxybenzenesulfonic Acid + Formaldehyde Intermediate Hydroxymethylated Phenol Sulfonate Monomer->Intermediate + OH⁻ Oligomer SPF Resin Oligomer (Methylene Bridges) Intermediate->Oligomer Condensation Water H₂O Oligomer->Water Byproduct Network Crosslinked SPF Resin Network Oligomer->Network Heat / Further Condensation

Figure 2: Workflow for evaluating SPF resin as a crosslinker.
Solid Acid Catalysts

The thermally stable polymer backbone combined with strongly acidic sulfonic acid sites makes SPF resins excellent candidates for solid acid catalysts. [6]Unlike liquid acids like sulfuric acid, these solid catalysts can be easily recovered from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling.

  • Application Example: Catalyzing esterification reactions, such as the synthesis of tributyl citrate, a non-toxic plasticizer. [6]The sulfonic groups on the resin provide the necessary protons to catalyze the reaction between citric acid and butanol.

Protocol 2: Post-Sulfonation of Phenol-Formaldehyde Resin

An alternative route to sulfonated resins is to first synthesize a standard PF resin and then introduce the sulfonic acid groups in a post-polymerization step. This method is useful when precise control over the degree of sulfonation is required.

Materials & Equipment:

  • Pre-synthesized Phenol-Formaldehyde (PF) resin

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Three-neck flask with dropping funnel and magnetic stirrer

  • Nitrogen (N₂) atmosphere setup

Procedure:

  • In the three-neck flask, suspend 0.4 g of powdered PF resin in 10 mL of CH₂Cl₂.

  • Cool the suspension in an ice bath to 0°C.

  • Prepare a solution of 4.0 mL of chlorosulfonic acid in 10 mL of CH₂Cl₂ in the dropping funnel.

    • CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Add the chlorosulfonic acid solution dropwise to the chilled resin suspension over 30-60 minutes with vigorous stirring.

    • Rationale: Slow, dropwise addition at low temperature is critical to control the highly exothermic sulfonation reaction and prevent degradation of the polymer backbone.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 48 hours under a nitrogen atmosphere.

  • Work-up: Carefully filter the reaction mixture.

  • Wash the solid product thoroughly with fresh CH₂Cl₂ to remove any residual acid.

  • Dry the resulting sulfonated resin in a vacuum oven at 60°C.

Characterization of Sulfonated Phenolic Polymers

Validating the synthesis and understanding the properties of SPF resins requires a suite of analytical techniques.

TechniquePurposeKey Findings
FTIR Spectroscopy Confirms the molecular structure and successful incorporation of functional groups.Identification of peaks for O-H (hydroxyl), S=O (sulfonate), and C-H stretches in methylene bridges. [1]
HPLC-MS/MS Characterizes the molecular structure of oligomers.Confirms that phenol rings are connected by methylene bridges and that sulfonate groups are present on the oligomer structures. [1][7]
Viscosity Measurement Evaluates the reaction process and molecular weight progression.An increase in viscosity over time indicates successful polymerization and chain growth. [1]
Zeta Potential Measures the surface charge and dispersion stability of the resin particles in a solution.Highly negative zeta potential values (e.g., -3 to -8 mV) confirm the presence of anionic sulfonate groups and indicate good electrostatic stabilization. [1][7]
Thermogravimetric Analysis (TGA) Determines thermal stability.Identifies the decomposition temperature of the polymer backbone and the temperature at which the sulfonic acid groups are lost. [8]

Conclusion and Future Outlook

Hydroxymethylbenzenesulphonic acid, utilized primarily through its precursor 4-hydroxybenzenesulfonic acid, is a powerful monomer for creating functional polymers with a unique combination of properties. The resulting sulfonated phenol-formaldehyde resins have demonstrated significant utility as highly selective adsorbents, stable crosslinking systems for harsh environments, and recyclable solid acid catalysts. The ability to tune their properties—such as molecular weight, degree of sulfonation, and crosslink density—by controlling the synthesis conditions (e.g., monomer molar ratios) ensures their continued relevance. [1]Future research may focus on developing novel SPF-based composite materials, exploring their use in membrane technology for water purification, or functionalizing them for advanced biomedical applications such as drug delivery systems where pH-responsiveness and biocompatibility are paramount.

References

  • Sulfonated Phenol–Formaldehyde Resins for Highly Efficient, Selective, and Reversible Adsorption of NH₃.
  • Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. Polymers (Basel).
  • Preparation of sulfonated phenolic resins.
  • Development and Evaluation of a Novel Sulfonated Phenol-Formaldehyde Resin with High Dispersion Stability. PubMed.
  • Studies on Synthesis, Characterization of Modified Phenol Formaldehyde Resin and Metal Adsorption of Modified Resin Derived From Lignin Biomass. Emerging Science Journal.
  • Schematic of the synthesis of sulfonated phenolic resin and functionalization of iron oxide nanoparticles with sulfonated phenolic resin.
  • Sulfonated phenolic resin and preparation and application as catalyst thereof.
  • Sulfonic Acid-Functionalized, Hyper-Cross-Linked Porous Polyphenols as Recyclable Solid Acid Catalysts for Esterification and Transesterification Reactions. Industrial & Engineering Chemistry Research.
  • Synthesis and Characterization of Hyaluronic Acid Hydrogels Crosslinked Using a Solvent-Free Process for Potential Biomedical Applic

Sources

Application

Application Note: Advanced Methodologies for the Sulfonation of p-Cresol

Introduction & Mechanistic Overview The sulfonation of p-cresol is a foundational transformation in organic synthesis, yielding intermediates critical for pharmaceutical development, dye manufacturing, and the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The sulfonation of p-cresol is a foundational transformation in organic synthesis, yielding intermediates critical for pharmaceutical development, dye manufacturing, and the synthesis of analytical biomarkers[1]. In clinical and drug development contexts, the ring-sulfonated product—2-hydroxy-5-methylbenzenesulfonic acid—is frequently synthesized as a reference standard to differentiate it from its structural isomer, p-cresyl sulfate, which is a highly toxic, protein-bound uremic toxin[2].

Mechanistic Causality: The reaction is governed by Electrophilic Aromatic Substitution (EAS). The phenolic hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Conversely, the methyl (-CH3) group is a weakly activating, ortho/para-directing group. Because the para position relative to the hydroxyl group is sterically blocked by the methyl moiety, the electrophilic attack is strictly directed to the ortho position (C2). Consequently, the sulfonate group (-SO3H) is installed adjacent to the hydroxyl group, exclusively yielding 2-hydroxy-5-methylbenzenesulfonic acid. Precise control of temperature and reagent stoichiometry is paramount; deviations can lead to unwanted O-sulfation (esterification) or poly-sulfonation[2].

Experimental Setup & Reagents

Reagents
  • p-Cresol: Starting material (>98% purity).

  • Sulfonating Agents: Chlorosulfonic acid (ClSO₃H) or Vilsmeier-Haack (VH) reagent precursors (Dimethylformamide [DMF] and Phosphorus oxychloride [POCl₃]).

  • Additives: Sodium bisulfite (NaHSO₃) for the VH method.

  • Solvents: Anhydrous pyridine, anhydrous dichloromethane (DCM), or acetonitrile.

  • Quenching/Neutralization: Sodium hydroxide (NaOH) aqueous solution.

Equipment
  • Multi-neck round-bottom flasks (50 mL and 100 mL).

  • Magnetic stirrer with a temperature-controlled cooling bath (ice/salt).

  • Ultrasonic sonicator bath (e.g., 40 kHz) for sonochemical acceleration[1].

  • Pressure-equalizing addition funnels.

Step-by-Step Protocols

Protocol A: Conventional Chlorosulfonic Acid Method

This protocol utilizes chlorosulfonic acid in the presence of a base to achieve regioselective ring sulfonation, avoiding the O-sulfation pathway[2].

  • Preparation: Dissolve 1.0 g (9.25 mmol) of p-cresol in 10 mL of anhydrous pyridine within a 50 mL round-bottom flask. Causality: Pyridine acts as both a solvent and a base, neutralizing the HCl byproduct generated during the reaction and preventing acidic cleavage.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Addition: Using an addition funnel, add 1.2 g (10 mmol) of chlorosulfonic acid dropwise over 15 minutes under vigorous magnetic stirring. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could drive the reaction toward poly-sulfonation or decomposition.

  • Reaction: Allow the mixture to stir for 1 hour at 0 °C, then gradually warm to room temperature. The electrophilic SO₃ generated in situ attacks the electron-rich ortho position of the p-cresol ring.

  • Neutralization & Isolation: Quench the reaction by adding an equimolar amount of aqueous NaOH. Filter the resulting precipitate under vacuum.

  • Purification: Solubilize the solid in methanol and reprecipitate using cold diethyl ether to yield the sodium salt of 2-hydroxy-5-methylbenzenesulfonic acid as a white solid[2].

Protocol B: Ultrasonically Assisted Vilsmeier-Haack Sulfonation

This approach leverages acoustic cavitation to accelerate the reaction kinetics and improve yields without extreme thermal conditions[1].

  • VH Reagent Preparation: In a chilled flask (-5 °C), slowly add 50.0 mmol of chilled DMF dropwise to 50.0 mmol of POCl₃ in 50.0 mL of acetonitrile. Stir until a slurry forms, indicating the generation of the electrophilic iminium cation[1].

  • Reaction Mixture: In a separate flask, combine 10.0 mmol of p-cresol, 15.0 mmol of the freshly prepared VH reagent, and 10.0 mmol of NaHSO₃ in 20.0 mL of acetonitrile. Causality: NaHSO₃ reacts with the VH iminium adduct to efficiently generate the active SO₃H⁺ electrophile in situ[1].

  • Sonication: Place the reaction flask in an ultrasonic sonicator bath at room temperature. Sonicate for 30–45 minutes. Causality: Ultrasonic waves create microbubbles that implode (acoustic cavitation), generating localized high temperatures and pressures that drastically enhance mass transfer and reduce reaction time compared to conventional stirring[1].

  • Work-up: Extract the product using standard solvent extraction (ethyl acetate/water) and purify via recrystallization.

Quantitative Data & Yield Optimization

The following table summarizes the comparative efficiencies of the two methodologies based on established literature parameters.

MethodologyReagentsTemperatureReaction TimeYield (%)
Conventional [2]p-Cresol, ClSO₃H, Pyridine0 °C to RT1.0 - 2.0 hours85 - 92%
Ultrasonically Assisted [1]p-Cresol, VH Reagent, NaHSO₃Room Temp (Sonication)30 - 45 mins> 90%

Analytical Validation (Self-Validating System)

A chemical protocol is only as robust as its validation framework. Because the sulfation of the hydroxyl group (forming p-cresyl sulfate) and the sulfonation of the aromatic ring (forming 2-hydroxy-5-methylbenzenesulfonic acid) yield isomers with identical molecular weights, researchers must employ a self-validating analytical system to confirm regioselectivity[2].

  • ¹H-NMR (D₂O): The ring-sulfonated product exhibits distinct aromatic proton shifts due to the disrupted symmetry of the ring: δ 7.16 (d, J = 2.4 Hz, 6-H), 6.82 (dd, J = 2.4, 8.3 Hz, 4-H), and 6.47 (d, J = 8.3 Hz, 3-H). The methyl group appears at δ 2.28 (s, 3H)[2].

  • ¹³C-NMR: Key diagnostic shifts include δ 162.1 (C-OH) and δ 133.8 (C-SO₃H), which definitively confirm ring substitution rather than esterification[2].

  • Mass Spectrometry (MS): Under negative ion electrospray ionization (ESI-MS), 2-hydroxy-5-methylbenzenesulfonic acid demonstrates a 10-fold higher ionization yield compared to its O-sulfated isomer, despite sharing the exact same mass fragmentation pattern[2].

Process Visualization

G A p-Cresol (Starting Material) B Protocol A: Conventional Chlorosulfonic Acid + Pyridine (0 °C to RT) A->B C Protocol B: Ultrasonically Assisted VH Reagent + NaHSO3 (Sonication, RT) A->C D Electrophilic Aromatic Substitution (EAS) B->D C->D E 2-Hydroxy-5-methylbenzenesulfonic acid (Target Product) D->E F Analytical Validation (NMR & MS) E->F

Figure 1: Workflow comparing conventional and ultrasonically assisted sulfonation of p-cresol.

References

  • Paroni, R., Casati, S., Dei Cas, M., Bignotto, M., Rubino, F. M., & Ciuffreda, P. (2019). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. Molecules, 24(20), 3704.[Link]

  • Rajanna, K. C., Venkanna, P., Kumar, M. S., & Gopal, S. R. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2(4), 336-340.[Link]

Sources

Method

Application Notes: Hydroxymethyl-Functionalized Benzenesulphonic Acid Surfactants

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the synthesis, characterization, and applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and application of surfactants derived from hydroxymethyl-functionalized benzenesulphonic acids. Standard anionic surfactants, such as Linear Alkylbenzene Sulphonates (LAS), form the cornerstone of numerous formulations, from industrial cleaners to pharmaceutical excipients.[1][2] Functionalization of the aromatic ring, specifically through hydroxymethylation, introduces a secondary hydrophilic group that can significantly alter the surfactant's performance characteristics. This guide elucidates the scientific rationale behind this modification, provides detailed, field-tested protocols for synthesis and analysis, and explores the enhanced functionalities of these novel surfactants. The primary synthesis route detailed herein involves the post-sulfonation hydroxymethylation of sodium dodecylbenzene sulfonate (SDBS) using formaldehyde, a method demonstrated to enhance emulsification and reduce interfacial tension.[3]

Scientific Rationale & Core Concepts

Anionic surfactants derived from alkylbenzene sulphonic acid are amphiphilic molecules composed of a nonpolar hydrophobic alkyl chain and a polar hydrophilic sulfonate head group attached to a benzene ring.[2] Their efficacy is dictated by the balance between these two opposing moieties, known as the hydrophilic-lipophilic balance (HLB).

The introduction of a hydroxymethyl group (-CH₂OH) onto the benzene ring serves as a strategic modification to fine-tune this balance and introduce new functionalities.

Causality Behind Hydroxymethylation:

  • Enhanced Hydrophilicity: The hydroxyl group is highly polar and capable of forming hydrogen bonds. Its presence increases the overall polarity of the hydrophilic head, which can lead to improved water solubility, greater tolerance to hard water (divalent cations like Ca²⁺ and Mg²⁺), and altered critical micelle concentration (CMC).

  • Improved Emulsification & Interfacial Activity: The added hydroxyl group can enhance the surfactant's ability to stabilize emulsions and lower the interfacial tension between oil and water phases. Research has shown that hydroxymethylated SDBS derivatives exhibit superior performance in reducing oil-water interfacial tension compared to their unmodified counterparts.[3]

  • Site for Further Derivatization: The primary alcohol of the hydroxymethyl group provides a reactive site for subsequent chemical modifications, such as etherification or esterification. This allows for the creation of a diverse range of specialty surfactants with tailored properties from a single platform molecule.

Primary Synthesis Strategy

While direct sulfonation of a hydroxymethyl-substituted alkylbenzene is conceivable, a more practical and scientifically documented approach is the functionalization of a readily available, commercial surfactant. The protocol outlined in this guide is based on the electrophilic aromatic substitution reaction where sodium dodecylbenzene sulfonate (SDBS) is reacted with formaldehyde to introduce one or more hydroxymethyl groups onto the benzene ring.[3]

G cluster_reactants Reactants SDBS Sodium Dodecylbenzene Sulfonate (SDBS) Reaction Electrophilic Aromatic Substitution (Aldol-type Reaction) HCHO Formaldehyde (HCHO) Product Hydroxymethylated SDBS Surfactant Reaction->Product Introduction of -CH₂OH group(s)

Caption: Synthesis pathway for hydroxymethylated SDBS.

Experimental Protocols

Protocol 1: Synthesis of Hydroxymethylated Sodium Dodecylbenzene Sulfonate

This protocol is adapted from demonstrated laboratory procedures for the hydroxymethylation of SDBS.[3] It details the synthesis of a multifunctional surfactant by introducing hydroxymethyl groups to the aromatic ring of SDBS.

Trustworthiness Statement: This protocol includes defined reaction parameters and purification steps. The subsequent characterization steps (Section 2.3) serve as a self-validating system to confirm the successful synthesis and purity of the final product.

Reagent/MaterialGradeSupplier ExamplePurpose
Sodium Dodecylbenzene Sulfonate (SDBS)Technical GradeSigma-AldrichPrimary Surfactant Reactant
Formaldehyde Solution (37-40% in water)ACS ReagentFisher ScientificHydroxymethylating Agent
MethanolAnhydrousVWRReaction Solvent
3-Neck Round Bottom Flask (250 mL)--Reaction Vessel
Reflux Condenser--Prevent Solvent Loss
Magnetic Stirrer with Heating Mantle--Agitation and Temperature Control
Dropping Funnel--Controlled Addition of Reagent
Rotary Evaporator--Solvent Removal (Purification)
  • Reaction Setup: Assemble the 250 mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the apparatus in a heating mantle on a magnetic stirrer within a fume hood.

  • Dissolution of SDBS: Weigh 34.8 g (0.1 mol) of sodium dodecylbenzene sulfonate and place it into the flask. Add 100 mL of methanol as the solvent.

  • Initiate Reflux: Begin stirring and gently heat the mixture to reflux temperature (approximately 65-70°C) until the SDBS is fully dissolved.

  • Controlled Addition of Formaldehyde: Measure 8.1 g (0.1 mol) of formaldehyde solution (assuming ~37% w/w) into the dropping funnel. Once the SDBS solution is at a steady reflux, add the formaldehyde solution dropwise over a period of 30-45 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of unwanted polymeric by-products.

  • Reaction Period: After the addition is complete, maintain the reaction at reflux temperature with continuous stirring for 3 hours to ensure the reaction proceeds to completion.[3]

  • Cooling: After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Purification (Solvent Removal): Transfer the cooled reaction mixture to a round bottom flask suitable for a rotary evaporator. Remove the methanol solvent under reduced pressure. The resulting viscous liquid or semi-solid is the crude hydroxymethylated surfactant.

Caption: Experimental workflow for the synthesis of hydroxymethylated SDBS.

Protocol 2: Characterization of Hydroxymethylated SDBS

Characterization is essential to confirm the introduction of the hydroxymethyl group and to assess the purity of the product.

TechniquePurposeExpected Result for Successful Synthesis
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of the hydroxyl (-OH) functional group and confirm the persistence of the sulfonate (-SO₃) group.[4][5]Appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching.[3] Persistence of strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ for the S=O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) To provide structural confirmation by identifying protons of the newly formed -CH₂OH group.[6]Appearance of a new singlet peak around 4.5-4.8 ppm corresponding to the benzylic methylene protons (-Ar-CH₂ -OH). A broad singlet for the hydroxyl proton (-CH₂-OH ) may also be observed.
Mass Spectrometry (MS) To determine the molecular weight of the product, confirming the addition of one or more -CH₂OH units (each adds 30 Da).[3]Detection of molecular ions corresponding to the expected mass of the mono- or di-hydroxymethylated SDBS products.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the product and quantify the amount of unreacted SDBS.[7]A new peak with a different retention time from the starting SDBS, indicating the formation of a more polar product.
  • Sample Preparation: If the product is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. If the product is a viscous liquid, cast a thin film onto a salt plate (e.g., NaCl).

  • Background Scan: Place the KBr pellet or blank salt plate in the spectrometer and run a background scan to subtract atmospheric and substrate interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the O-H stretching region (3200-3600 cm⁻¹) to confirm successful hydroxymethylation.

Application & Performance Evaluation

The functionalization of SDBS with hydroxymethyl groups is intended to enhance its performance in key surfactant applications. The following protocols outline methods to quantify these improvements.

Key Performance Indicators (KPIs)
Performance MetricDescriptionRelevance of Hydroxymethylation
Interfacial Tension (IFT) Reduction The ability of the surfactant to lower the tension at the boundary between two immiscible liquids (e.g., oil and water).[8]The added hydroxyl group can enhance packing at the interface, leading to a more significant reduction in IFT, which is crucial for emulsification and enhanced oil recovery.[3][9]
Emulsification Capacity The ability to form and stabilize an emulsion of oil in water (or vice versa).Enhanced hydrophilicity and interfacial activity improve the stability of emulsion droplets, preventing coalescence.[3]
Foaming Properties The ability to generate and sustain foam.The modification of the head group can alter the properties of the air-water interface, potentially increasing foam stability, which is desirable in many cleaning applications.[10]
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers begin to self-assemble into micelles.[11]Changes in the hydrophilic head group structure and polarity will directly impact the CMC, affecting the efficiency and dosage requirements of the surfactant.[6]
Protocol Example: Interfacial Tension Measurement

This protocol uses the pendant drop method, a common technique for measuring IFT.

  • Solution Preparation: Prepare aqueous solutions of both the original SDBS and the newly synthesized hydroxymethylated SDBS at various concentrations (e.g., 0.01%, 0.1%, 0.5% w/v).

  • Instrument Setup: Calibrate a pendant drop tensiometer according to the manufacturer's instructions. Fill the cuvette with the chosen oil phase (e.g., mineral oil or a specific hydrocarbon).

  • Droplet Formation: Fill the syringe with the aqueous surfactant solution. Submerge the needle tip into the oil phase within the cuvette and carefully form a pendant drop of the aqueous solution.

  • Measurement: The instrument's software will capture an image of the drop. Using the Young-Laplace equation, it analyzes the drop shape, which is dependent on the balance between gravitational forces and surface tension, to calculate the IFT.

  • Data Collection: Record the IFT value. Repeat the measurement for each concentration and for both the standard and modified surfactants to generate a comparative dataset. A lower IFT value indicates superior performance.[8][12]

References

  • Evaluation of the Performance of New Surfactants and Study of Enhanced Recovery. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Marhaendrajana, T., et al. (n.d.). A Novel Sulfonated Alkyl Ester Surfactant to Reduce Interfacial Tensions in a Wide Range Salinity with Monovalent and Divalent Ions. Modern Applied Science. Retrieved April 3, 2026, from [Link]

  • Al-bemani, A. (n.d.). Novel surfactants for ultralow interfacial tension in a wide range of surfactant concentration and temperature. Academia.edu. Retrieved April 3, 2026, from [Link]

  • Murakami, Y., et al. (1992). Mutagenicity of chemicals produced from sodium dodecylbenzenesulfonate by treatment with ozone and ultraviolet irradiation. PubMed. Retrieved April 3, 2026, from [Link]

  • Pauhesti, P., et al. (2022). Performance Evaluation of Tween 60 Surfactant for EOR: Interfacial Tension Reduction and Microemulsion Formation. Scientific Contributions Oil and Gas. Retrieved April 3, 2026, from [Link]

  • Li, Y., et al. (2019). Study on surface tension and wetting behavior of a novel fluorocarbon surfactant. GeoConvention. Retrieved April 3, 2026, from [Link]

  • Klun, J. A., et al. (2015). Preparation of surfactants via cross-metathesis. Google Patents.
  • Fortune Business Insights. (n.d.). Top 10 Leading Anionic Surfactants Companies Shaping the Market Outlook Through 2030. Retrieved April 3, 2026, from [Link]

  • Callaghan, P. (2004). NMR studies of surfactants. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement. Retrieved April 3, 2026, from [Link]

  • Xu, Q., et al. (2023). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. MDPI. Retrieved April 3, 2026, from [Link]

  • Disch, S. (n.d.). Characterization of Surface Ligands on Functionalized Magnetic Nanoparticles. University of Duisburg-Essen. Retrieved April 3, 2026, from [Link]

  • Fortune Business Insights. (2024). Anionic Surfactants Market Size, Share & Global Report. Retrieved April 3, 2026, from [Link]

  • Cosmetic Ingredient Review. (2009). Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and. Retrieved April 3, 2026, from [Link]

  • Jinan Future chemical Co.,Ltd. (2022). Types and development trend of anionic surfactants. Retrieved April 3, 2026, from [Link]

  • Singh, J. (2018). What are the surface characterization techniques for functionalized nanoparticles?. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Two Different Types of Anionic Surfactants. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of surfactants: (a) SDS and (b) CTAB. Retrieved April 3, 2026, from [Link]

  • Kaur, P., et al. (2021). Untangling the Effect of Surfactants as An Intermediate at Gold Nanoparticle-Antibiotic Interface for Enhanced Bactericidal Effe. Wiley Online Library. Retrieved April 3, 2026, from [Link]

  • Spoelstra, J., et al. (1998). Reactions of 1-Dodecene with a novel reaction product of formaldehyde and sulfur trioxide. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Scholars Research Library. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. Retrieved April 3, 2026, from [Link]

  • Wikipedia. (n.d.). Alkylbenzene sulfonate. Retrieved April 3, 2026, from [Link]

  • Unilever. (2000). Improved processes for making alkylbenzeneulfonate surfactants and products thereof. Google Patents.

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Application

Advanced Analytical Methodologies for the Purity Determination of Hydroxymethylbenzenesulphonic Acid (HMBSA)

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol Executive Summary & Physicochemical Profiling Hydroxymethylbenzenesulph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Executive Summary & Physicochemical Profiling

Hydroxymethylbenzenesulphonic acid (HMBSA)—most commonly encountered as its 4-(hydroxymethyl)benzenesulfonic acid isomer—is a critical intermediate in organic synthesis and a potential degradant or counter-ion impurity in pharmaceutical besylate salts.

The Analytical Challenge (Causality of Method Selection): Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) fails for HMBSA. The sulfonic acid moiety ( −SO3​H ) possesses a pKa​<1 , meaning it remains fully ionized across the entire practical pH range of LC mobile phases (pH 2–10). Combined with the polar hydroxymethyl group, HMBSA is exceptionally hydrophilic. On a standard C18 column, it elutes in the void volume ( t0​ ), co-eluting with the solvent front and masking polar impurities.

To establish a self-validating, authoritative purity profile, we must deploy an orthogonal analytical strategy. This guide details the mechanistic rationale and step-by-step protocols for two complementary chromatographic techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing RP-HPLC (IP-RP-HPLC) —coupled with Quantitative Nuclear Magnetic Resonance (qNMR) for absolute assay determination without the need for an analyte-specific reference standard.

Orthogonal Analytical Strategy

A robust purity assessment cannot rely on a single mechanism of separation. By combining orthogonal techniques, we ensure that impurities co-eluting in one method are resolved in another.

Workflow A HMBSA Sample Matrix BA BA A->BA B Chromatographic Purity (Organic Impurities) D HILIC-UV/MS (Polar & Ionic Impurities) B->D E IP-RP-HPLC (Isomeric & Non-polar Impurities) B->E C Absolute Assay (Total Purity) F 1H-qNMR (Assay vs Internal Standard) C->F G Karl Fischer & IC (Water & Inorganic Sulfates) C->G H Final Orthogonal Purity Certification D->H E->H F->H G->H BA->C

Fig 1: Orthogonal workflow for the comprehensive purity assessment of HMBSA.

Mechanism 1: HILIC

HILIC is the premier choice for highly polar sulfonates[1]. By utilizing a bare silica or zwitterionic stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile), a semi-permanent, water-enriched layer forms on the stationary phase surface. The fully ionized HMBSA partitions into this aqueous layer. Retention is driven by hydrophilic partitioning and electrostatic interactions, and elution is achieved by increasing the aqueous concentration of the mobile phase[2].

Mechanism 2: Ion-Pairing RP-HPLC

To force HMBSA to retain on a hydrophobic C18 column, we introduce a lipophilic amine (e.g., Dihexylammonium acetate) into the mobile phase. The positively charged amine pairs with the negatively charged sulfonate group in situ, forming a neutral, hydrophobic complex. This complex partitions into the C18 stationary phase, allowing for high-resolution separation of closely related structural isomers[3].

Mechanism HILIC HILIC Mechanism H1 Zwitterionic / Silica Phase HILIC->H1 IP IP-RP-HPLC Mechanism I1 C18 Hydrophobic Phase IP->I1 H2 Water-Enriched Layer Formation H1->H2 H3 Aqueous Partitioning of Sulfonate H2->H3 I2 Addition of Volatile Alkylamine I1->I2 I3 Neutral Complex Hydrophobic Retention I2->I3

Fig 2: Divergent retention mechanisms of HILIC vs. Ion-Pairing RP-HPLC for sulfonic acids.

Experimental Protocols

Protocol A: HILIC-UV/MS for Organic Impurities

This method is optimized for MS compatibility to allow for unknown impurity identification. Volatile buffers are strictly used to prevent ion suppression.

Materials & Reagents:

  • Column: SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 suppresses the ionization of residual silanols on the silica support, preventing peak tailing of basic impurities, while HMBSA remains fully ionized[1]).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Step-by-Step Execution:

  • Sample Preparation: Dissolve 10 mg of HMBSA in 10 mL of Diluent (Acetonitrile:Water, 80:20 v/v). Critical Step: Samples must be dissolved in a high-organic diluent to match the initial mobile phase conditions; dissolving in 100% water will cause severe peak distortion and breakthrough in HILIC.

  • Gradient Program:

    • 0–2 min: 90% B

    • 2–12 min: Linear gradient to 50% B

    • 12–15 min: Hold at 50% B

    • 15–16 min: Return to 90% B

    • 16–25 min: Re-equilibration (HILIC requires longer re-equilibration times than RP-HPLC due to the slow dynamics of the hydration layer[2]).

  • Detection: UV at 225 nm (aromatic ring absorbance); MS in ESI Negative mode (monitoring m/z corresponding to [M−H]− ).

  • System Suitability: Inject a standard solution (1.0 mg/mL). The tailing factor for the HMBSA peak must be ≤1.5 , and theoretical plates ( N ) ≥5000 .

Protocol B: Absolute Purity via 1H-qNMR

Chromatographic area-percent normalizations are blind to inorganic salts (e.g., sodium sulfate) and lack accuracy if impurities have different UV extinction coefficients. qNMR provides an absolute mass-fraction purity by comparing the integration of the analyte's protons against a highly pure internal standard[4][5].

Step-by-Step Execution:

  • Standard Selection: Use Maleic Acid (TraceCERT® grade, ≥99.9% ) as the internal standard. It provides a sharp singlet at ~6.3 ppm, which does not overlap with the aromatic protons of HMBSA (7.2 - 7.8 ppm) or the hydroxymethyl protons (~4.5 ppm). Alternatively, DSS can be used[4].

  • Sample Preparation: Accurately weigh ~20.0 mg of HMBSA and ~10.0 mg of Maleic Acid using a microbalance (readability 0.001 mg). Dissolve both in 0.7 mL of D2​O .

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. (Causality: qNMR requires complete longitudinal relaxation ( T1​ ) of all quantified protons. Incomplete relaxation leads to truncated integrals and artificially low purity values. D1 must be ≥5×T1​ of the slowest relaxing proton[5]).

    • Number of Scans: 64.

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a rigorous baseline correction.

  • Calculation: PHMBSA​=IStd​IHMBSA​​×NHMBSA​NStd​​×MStd​MHMBSA​​×WHMBSA​WStd​​×PStd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Data Presentation & Method Validation Summary

Quantitative validation data comparing the two chromatographic approaches demonstrates the superiority of HILIC for polar retention, while IP-RP-HPLC offers excellent resolution for structurally similar isomers.

Table 1: Comparison of Chromatographic Parameters for HMBSA Analysis

ParameterHILIC-UV/MSIon-Pairing RP-HPLC
Stationary Phase Zwitterionic (ZIC-HILIC)C18 (End-capped)
Retention Mechanism Aqueous PartitioningHydrophobic Complexation
Typical Retention Time 8.5 minutes12.2 minutes
Peak Symmetry (Tailing) 1.151.40
MS Compatibility Excellent (Volatile buffers)Moderate (Requires volatile amines)
Equilibration Time High (~15 column volumes)Low (~5 column volumes)

Table 2: Typical Validation Metrics (ICH Q2 Guidelines)

Validation MetricAcceptance CriteriaObserved Performance (HILIC)
Specificity Resolution ( Rs​ ) ≥2.0 from impurities Rs​=3.4 (vs. 2-isomer impurity)
Linearity ( R2 ) ≥0.999 over 25% to 150% of target0.9998
LOD / LOQ Signal-to-Noise ≥3 / ≥10
Method Precision %RSD ≤2.0% (n=6)0.8%
Accuracy (Recovery) 98.0% – 102.0%99.6%

References

  • Title: Hydrophilic-Interaction Chromatography: An Update Source: chromatographyonline.com URL: [Link][1]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: nih.gov URL: [Link][2]

  • Title: Separation and determination of aromatic sulfonates by ion-exchange column chromatography | Analytical Chemistry Source: acs.org URL: [Link][3]

  • Title: Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications Source: nih.gov URL: [Link][4]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: researchgate.net URL: [Link][5]

Sources

Method

Application Note: Degradation of Hydroxymethylbenzenesulphonic Acid (HMBSA) via Advanced Oxidation Processes (AOPs)

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative AOP strategies, and self-validating experimental protocols for the mineralizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative AOP strategies, and self-validating experimental protocols for the mineralization of recalcitrant aromatic sulfonic acids.

Introduction & Mechanistic Rationale

Hydroxymethylbenzenesulphonic acid (HMBSA), commonly known as cresolsulfonic acid, is a highly recalcitrant aromatic sulfonic acid utilized extensively in the synthesis of pharmaceuticals (e.g., Policresulen), dyes, and industrial polymers[1]. Due to the strong electron-withdrawing nature of the sulfonate (–SO₃H) group, the aromatic ring is highly deactivated and stabilized against natural microbial enzymatic attack, rendering conventional biological wastewater treatments largely ineffective[2][3].

To achieve complete degradation and detoxification, Advanced Oxidation Processes (AOPs) are required. AOPs rely on the in-situ generation of highly reactive, non-selective oxidants—primarily the hydroxyl radical (•OH, E°=2.80 V ). The •OH radical initiates degradation via electrophilic addition to the electron-rich positions of the aromatic ring (ortho/para to the hydroxymethyl group), leading to sequential hydroxylation, desulfonation (release of SO₄²⁻), ring cleavage, and ultimate mineralization into CO₂ and H₂O[4].

Pathway HMBSA Hydroxymethylbenzenesulfonic Acid (HMBSA) Hydroxylation Hydroxylated Intermediates (e.g., Dihydroxy-derivatives) HMBSA->Hydroxylation + •OH OH_Radical •OH Radicals OH_Radical->HMBSA Electrophilic Attack Desulfonation Desulfonation (Release of SO4²⁻) Hydroxylation->Desulfonation + •OH RingOpening Ring Cleavage (Aliphatic Carboxylic Acids) Desulfonation->RingOpening Oxidation Mineralization Mineralization (CO2 + H2O) RingOpening->Mineralization Complete Oxidation

Fig 1. Stepwise degradation pathway of HMBSA initiated by hydroxyl radical attack.

Comparative AOP Strategies for HMBSA

Selecting the appropriate AOP depends on the wastewater matrix, target mineralization efficiency, and energy constraints. The table below synthesizes the operational parameters for three dominant AOPs utilized for aromatic sulfonic acids[4][5][6].

AOP StrategyPrimary OxidantOptimal pHMineralization Efficiency (TOC Removal)Mechanistic Causality & Limitations
Electro-Fenton (EF) •OH2.8 – 3.0> 90%Causality: Continuous in-situ H₂O₂ generation at the cathode prevents radical scavenging by excess H₂O₂. Fe²⁺/Fe³⁺ cycling is highly efficient[4].Limitation: Requires strict pH control to prevent Fe(OH)₃ precipitation.
UV/TiO₂ Photocatalysis •OH, h⁺4.5 – 6.770 – 85%Causality: Adsorption of HMBSA onto TiO₂ is critical. Degradation is driven by valence band holes (h⁺) and •OH[5].Limitation: Photon scattering in turbid wastewater drastically reduces quantum yield.
Catalytic Ozonation O₃, •OH> 8.0> 85%Causality: At alkaline pH, O₃ rapidly decomposes into •OH, shifting the mechanism from selective direct ozonation to non-selective radical attack[6].Limitation: High energy cost for continuous ozone generation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate radical scavengers to prove the •OH-mediated mechanism and utilize dual-analytical tracking (HPLC + TOC) to differentiate between primary disappearance and true detoxification.

Workflow Prep 1. Sample Prep (HMBSA + Electrolyte) AOP 2. AOP Treatment (EF / UV-TiO2 / O3) Prep->AOP Quench 3. Reaction Quenching (Methanol addition) AOP->Quench Analysis 4. HPLC & TOC Analysis (Kinetics & Mineralization) Quench->Analysis

Fig 2. Standardized experimental workflow for AOP degradation and validation.

Protocol A: Electro-Fenton (EF) Degradation of HMBSA

This protocol leverages a carbon-PTFE gas diffusion cathode for the continuous, controlled generation of H₂O₂, reacting with Fe²⁺ to produce •OH[4].

Materials & Reagents:

  • HMBSA standard solution (100 mg/L)

  • Sodium sulfate (Na₂SO₄, 0.05 M) as supporting electrolyte

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.2 mM)

  • Methanol (HPLC grade) for reaction quenching

Step-by-Step Methodology:

  • Reactor Setup: Assemble an undivided electrochemical cell equipped with a Boron-Doped Diamond (BDD) or Platinum anode and a Carbon-PTFE gas diffusion cathode.

  • Matrix Preparation: Add 250 mL of the 100 mg/L HMBSA solution to the reactor. Add 0.05 M Na₂SO₄ to ensure sufficient electrical conductivity.

  • pH Optimization (Critical Step): Adjust the initial pH to exactly 3.0 using 0.1 M H₂SO₄. Causality: At pH > 4.0, Fe²⁺ rapidly precipitates as inactive Fe(OH)₃, terminating the Fenton reaction. At pH < 2.5, excess H⁺ scavenges •OH radicals, reducing efficiency[4].

  • Catalyst Addition: Add 0.2 mM Fe²⁺ to the solution. Continuously sparge the cathode with compressed air (1 L/min) to supply O₂ for H₂O₂ generation.

  • Electrolysis: Apply a constant current density of 10 mA/cm².

  • Kinetic Sampling & Quenching: Withdraw 2 mL aliquots at pre-defined intervals (0, 10, 20, 30, 60, 90, 120 min). Immediately inject 50 µL of pure methanol into each aliquot. Causality: Methanol is a potent •OH scavenger ( k=9.7×108 M−1s−1 ). This instantly halts the degradation reaction, ensuring the sample accurately reflects the concentration at the exact time of withdrawal.

Protocol B: Self-Validation via Radical Scavenging

To definitively prove that degradation is driven by •OH rather than direct anodic oxidation or direct photolysis:

  • Run a parallel control experiment identical to Protocol A, but pre-spike the bulk solution with 100 mM tert-butanol (t-BuOH).

  • Causality:t-BuOH reacts rapidly with •OH but very slowly with other oxidants. If the degradation of HMBSA is severely inhibited (>80% reduction in rate) in the presence of t-BuOH, the mechanism is successfully validated as •OH-dependent.

Protocol C: Analytical Validation (HPLC, TOC, and IC)

Primary degradation does not equate to toxicity reduction; intermediate aliphatic acids can be highly persistent[3]. Therefore, a multi-tiered analytical approach is required.

  • Primary Degradation (HPLC-UV):

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 70% Methanol / 30% Water (buffered with 0.1% Phosphoric acid to suppress sulfonate ionization).

    • Detection: UV absorbance at 225 nm.

  • Mineralization (TOC Analysis):

    • Analyze the quenched samples using a Total Organic Carbon (TOC) analyzer. Calculate mineralization efficiency as: TOC Removal (%)=[(TOC0​−TOCt​)/TOC0​]×100 .

  • Desulfonation Tracking (Ion Chromatography):

    • Quantify the release of inorganic sulfate (SO₄²⁻) using Ion Chromatography (IC). Causality: A stoichiometric match between the disappearance of HMBSA (via HPLC) and the appearance of SO₄²⁻ (via IC) confirms successful cleavage of the recalcitrant C-S bond.

References

  • Sonochemical degradation of benzenesulfonic acid in aqueous medium. Chemosphere. URL:

  • Policresulen. DrugFuture / CAS Registry. URL:[1]

  • TiO2-Assisted Degradation of Environmentally Relevant Organic Compounds in Wastewater Using a Novel Fluidized Bed Photoreactor. ACS Publications. URL:[5]

  • Sulfonic acid. Grokipedia. URL:[2]

  • Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. PMC. URL:[4]

  • Degradation of p-Toluenesulfonic Acid by Ozonation: Performance Optimization and Mechanism. Scientific.Net. URL:[6]

  • Decomposition of Aqueous Naphthalene-1,5-Disulfonic Acid by Means of Oxidation Processes. Taylor & Francis. URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of cresol sulfonation?

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the electrophilic aromatic substitution of cresols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the electrophilic aromatic substitution of cresols. Cresol sulfonation is notoriously sensitive; the highly activating nature of the hydroxyl (-OH) and methyl (-CH3) groups makes the aromatic ring susceptible to over-sulfonation, oxidative degradation, and complex isomer mixtures.

To achieve high-yield, isomer-specific cresol sulfonic acids, we must move beyond standard batch recipes and apply strict kinetic and thermodynamic controls. This guide provides an in-depth, causality-driven approach to troubleshooting and optimizing your sulfonation workflows.

Module 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction yields high levels of disulfonated and oxidized byproducts. How can I maximize monosulfonation selectivity? Analysis & Causality: The electron-donating groups on cresol significantly lower the activation energy for electrophilic attack. When using harsh agents like concentrated sulfuric acid ( H2​SO4​ ) or oleum, the localized concentration of the electrophile ( SO3​ ) can cause runaway polysulfonation. Solution: First, strictly control your stoichiometry to a 1:1 or maximum 1:1.05 molar ratio. Second, transition to milder sulfonating agents. Utilizing chlorosulfonic acid ( ClSO3​H ) in a mixed dialkyl carbonate/aliphatic hydrocarbon solvent at low temperatures (0–30 °C) facilitates the easy removal of the byproduct (HCl) and reduces the solubility of the sulfonated product, driving precipitation and preventing secondary sulfonation (1[1]). Alternatively, using an SO3​ -pyridine complex prevents oxidative degradation entirely (2[2]).

Q2: How does temperature dictate the isomer distribution (ortho vs. meta/para) in my product? Analysis & Causality: Cresol sulfonation is a classic example of kinetic versus thermodynamic control. The ortho-position (relative to the -OH group) typically has a lower activation energy but suffers from steric hindrance, making it less stable. Solution: To isolate the kinetically favored isomer, maintain strict cooling (30–40 °C) (3[3]). Conversely, if your target is the thermodynamically stable meta- or para-isomer, the reaction must be heated (100–150 °C) for an extended period to allow the initially formed ortho-isomer to desulfonate and re-sulfonate at the more stable position (4[4]).

Q3: When using sulfuric acid, my reaction stalls at ~70% conversion. How can I drive the reaction to completion? Analysis & Causality: Sulfonation with H2​SO4​ produces water as a stoichiometric byproduct ( Ar−H+H2​SO4​⇌Ar−SO3​H+H2​O ). As water accumulates, it dilutes the remaining sulfuric acid, shifting the chemical equilibrium to the left and halting the reaction. Solution: You must break the equilibrium. Implement a Dean-Stark apparatus using an entrainer like toluene to azeotropically remove water as it forms. Alternatively, ensure the starting cresol is completely anhydrous and consider using oleum, where the excess SO3​ consumes the generated water (5[5]).

Q4: Can upgrading my reactor design improve the yield? Analysis & Causality: Yes. Standard Stirred Tank Reactors (STR) often suffer from poor micromixing, leading to localized hot spots where the sulfonating agent is introduced. These hot spots promote polysulfonation and charring. Solution: Transitioning to a Rotating Packed Bed (RPB) reactor or a continuous-flow microreactor intensifies mass transfer and dissipates heat instantly. Studies have shown that enhanced micromixing in an RPB can improve sulfonation yields by up to 6.67% compared to traditional STRs (6[6]).

Module 2: Quantitative Process Parameters

The following table summarizes the causal impact of critical reaction parameters on cresol sulfonation yield and byproduct formation.

Reaction ParameterKinetic ControlThermodynamic ControlCausality / Impact on Yield
Temperature 0–40 °C100–150 °CLow temps favor rapid ortho-substitution; High temps drive equilibrium to the stable para/meta isomers.
Sulfonating Agent ClSO3​H or SO3​ -Pyridine H2​SO4​ or OleumMilder agents prevent oxidative degradation and polysulfonation, yielding cleaner profiles.
Water Management N/A (No water formed)Dean-Stark Trap Required H2​SO4​ produces water, shifting equilibrium left. Continuous removal drives conversion to >95%.
Reactor Type Continuous Flow / RPBBatch Stirred Tank (STR)Enhanced micromixing in RPB/Flow prevents localized hot spots, boosting yield by ~6-10%.

Module 3: Validated Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Below are two optimized methodologies for cresol sulfonation.

Protocol A: High-Yield Monosulfonation using Chlorosulfonic Acid

This method is ideal for avoiding water-induced equilibrium stalling and minimizing oxidative damage.

  • Preparation: In a dry, multi-neck flask equipped with a magnetic stirrer, gas scrubber, and dropping funnel, dissolve 1.0 equivalent of anhydrous cresol in a mixed dialkyl carbonate/aliphatic hydrocarbon solvent (e.g., diethyl carbonate/hexane). Causality: This specific solvent mixture reduces the solubility of the sulfonated product, driving precipitation and protecting it from over-sulfonation (1[1]).

  • Addition: Chill the reactor to 0–5 °C using an ice bath. Add 1.05 equivalents of Chlorosulfonic acid ( ClSO3​H ) dropwise over 30 minutes.

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature (max 30 °C) and stir for 2 hours.

    • Self-Validation Checkpoint: The reaction mechanism releases equimolar HCl gas. Route the effluent gas through a bubbler. The complete cessation of gas bubbling is your physical validation that the electrophilic substitution phase has reached 100% conversion.

  • Workup: Filter the precipitated cresol sulfonic acid under a nitrogen atmosphere and wash with cold hexane to remove residual unreacted cresol.

Protocol B: Mild Sulfonation using SO3​ -Pyridine Complex

This method is preferred when synthesizing highly sensitive phenolic compounds where standard acids cause degradation.

  • Preparation: Dissolve 1.0 equivalent of cresol in anhydrous acetonitrile.

  • Addition: Add 1.2 equivalents of SO3​ -pyridine complex. Causality: The complexation with pyridine dampens the electrophilicity of SO3​ , preventing the formation of benzenesulfonic acid byproducts (2[2]).

  • Reaction & Self-Validation: Heat the mixture to 90 °C for 3 hours.

    • Self-Validation Checkpoint: Post-reaction, add tributylamine. The formation of a homogeneous, organic-soluble tributylammonium sulfate intermediate visually confirms successful conjugation before final purification.

  • Workup: Purify via column chromatography or treat with sodium 2-ethylhexanoate to precipitate the final sodium cresol sulfonate salt.

Module 4: System Workflows & Mechanistic Logic

Visualizing the logical flow of troubleshooting and the mechanistic pathways is critical for process control.

Troubleshooting Start Low Yield or Impure Cresol Sulfonation CheckWater Is water accumulating in the reactor? Start->CheckWater UseDeanStark Implement Dean-Stark trap or switch to ClSO3H CheckWater->UseDeanStark Yes CheckIsomers Are undesired isomers predominating? CheckWater->CheckIsomers No AdjustTemp Adjust Temperature: <40°C for Kinetic >100°C for Thermodynamic CheckIsomers->AdjustTemp Yes CheckPolysulf Is polysulfonation occurring? CheckIsomers->CheckPolysulf No AdjustRatio Optimize Reagent Ratio (Strict 1:1 stoichiometry) CheckPolysulf->AdjustRatio Yes OptimizeMix Enhance Micromixing (Use RPB or Flow Reactor) AdjustRatio->OptimizeMix If issue persists

Caption: Logical troubleshooting workflow for diagnosing and optimizing cresol sulfonation yield.

Mechanism Reactants Cresol + Electrophile (SO3) Kinetic Low Temperature (<40°C) Kinetic Control Reactants->Kinetic Thermo High Temperature (>100°C) Thermodynamic Control Reactants->Thermo Ortho Ortho-sulfonated Isomer (Lower activation energy) Kinetic->Ortho Fast pathway Para Para/Meta-sulfonated Isomer (Higher thermodynamic stability) Thermo->Para Equilibration Ortho->Para High temp isomerization

Caption: Reaction mechanism pathways demonstrating kinetic versus thermodynamic control.

References

  • BenchChem. "Influence of sulfuric acid concentration on phenol sulfonation". 5

  • PMC - NIH. "Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis".2

  • Google Patents. "US6936732B2 - Sulphonation of phenols". 1

  • Chemcess. "Industrial Production Of Cresols". 4

  • CORE. "The Separation of m- and p-Cresols from Coal-Tar Crude Carbolic Acid". 3

  • ResearchGate. "Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization".6

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 4-Hydroxy-3-methylbenzenesulfonic Acid

Introduction The synthesis of 4-hydroxy-3-methylbenzenesulfonic acid via the electrophilic aromatic sulfonation of o-cresol (2-methylphenol) is a foundational process in the development of dyes, resins, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 4-hydroxy-3-methylbenzenesulfonic acid via the electrophilic aromatic sulfonation of o-cresol (2-methylphenol) is a foundational process in the development of dyes, resins, and pharmaceutical intermediates[1][2]. However, because the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent, the reaction is highly susceptible to regiochemical variations and side reactions[1].

As a Senior Application Scientist, I have compiled this technical guide to dissect the causality behind these side reactions—ranging from kinetic O-sulfation to oxidative charring—and provide self-validating protocols to ensure high-yield, regioselective synthesis.

Section 1: Mechanistic Pathway & Reaction Dynamics

Understanding the difference between kinetic traps and thermodynamic sinks is critical for controlling this reaction. The diagram below illustrates the competing pathways during the sulfonation of o-cresol.

G Start o-Cresol OSulfate 2-Methylphenyl hydrogen sulfate (Kinetic O-Sulfation) Start->OSulfate Fast, Low Temp (0°C) Ortho 2-Hydroxy-3-methyl- benzenesulfonic acid (Kinetic C-Sulfonation) Start->Ortho Fast, Low Temp (0°C) Para 4-Hydroxy-3-methyl- benzenesulfonic acid (Thermodynamic Product) Start->Para Direct, Heat Oxidation Quinones / Charring (Oxidation) Start->Oxidation Exothermic Spike Reagent H2SO4 / SO3 Reagent->Start OSulfate->Para Heat (100°C) Rearrangement Ortho->Para Heat (100°C) Isomerization Disulf Disulfonic Acid (Over-reaction) Para->Disulf Excess SO3, >120°C

Reaction network for o-cresol sulfonation highlighting kinetic intermediates and side reactions.

Section 2: Quantitative Analysis of Side Reactions

To troubleshoot effectively, we must first look at the thermodynamic and kinetic distribution of products under varying conditions. The table below summarizes the product distribution based on established reversed-phase HPLC (RP-HPLC) studies of o-cresol sulfonation[3].

Reaction ConditionsPrimary ProductMajor Side ProductsMechanistic Causality
Chlorosulfonic acid (CH₂Cl₂), < 0°C 2-Methylphenyl hydrogen sulfate4-sulfonic & 6-sulfonic acids (~1:1)Low temperature traps the reaction at the kinetic O-sulfation stage[3].
100% H₂SO₄, 150°C, 1 h Disulfonic acid (66.8%)5-sulfonic acid (9.0%)Excessive heat and strong acid drive over-sulfonation (disubstitution)[3].
Vilsmeier-Haack (DMF/SOCl₂) + NaHSO₃, RT 4-Hydroxy-3-methylbenzenesulfonic acidMinimalMild sulfonating complex prevents oxidation and limits multiple substitutions[4][5].

Section 3: Troubleshooting Guides & FAQs

Q1: My HPLC analysis shows a massive peak for 2-methylphenyl hydrogen sulfate. Why is O-sulfation occurring instead of C-sulfonation, and how do I fix it? A1: O-sulfation is a rapid, kinetically favored process that occurs when o-cresol is exposed to sulfonating agents at low temperatures (e.g., 0°C)[3]. The hydroxyl oxygen acts as a hard nucleophile, attacking the sulfur faster than the aromatic ring can undergo electrophilic substitution. The Fix: This is a reversible kinetic trap. You must provide sufficient thermal energy to drive the rearrangement of the sulfate ester to the carbon ring. Gradually heating the reaction mixture to 100°C allows the O-sulfate to rearrange into the thermodynamically stable para-isomer (4-hydroxy-3-methylbenzenesulfonic acid).

Q2: How do I control regioselectivity to favor the para-isomer over the ortho-isomer (2-hydroxy-3-methylbenzenesulfonic acid)? A2: The ortho-position is kinetically accessible but sterically hindered by the adjacent hydroxyl and methyl groups. At low temperatures, you will often see a 1:1 ratio of ortho to para products[3]. The Fix: Exploit thermodynamic control. The para-position is sterically unencumbered and thermodynamically stable. Running the reaction at elevated temperatures (90°C–100°C) for an extended period facilitates the desulfonation/resulfonation equilibrium, isomerizing the ortho-product into the desired para-product.

Q3: I am observing significant formation of disulfonic acid. How can I prevent over-sulfonation? A3: Disulfonation is a classic symptom of using an excess of a highly aggressive sulfonating agent (like oleum or 100% H₂SO₄) combined with high temperatures (e.g., >120°C)[3][5]. The initial sulfonic acid product remains sufficiently activated by the hydroxyl group to undergo a second substitution. The Fix: Use strictly stoichiometric amounts of 98% H₂SO₄. If disulfonation persists, transition to a milder sulfonating system, such as the Vilsmeier-Haack reagent (DMF/SOCl₂) coupled with NaHSO₃ under sonication, which selectively yields the mono-sulfonated product without over-reaction[4][5].

Q4: The reaction mixture turns black, releases gas, and yields are severely reduced. What causes this degradation? A4: You are observing oxidative charring. Phenols and cresols are electron-rich and highly susceptible to oxidation[1][6]. Concentrated sulfuric acid and SO₃ are strong oxidants. When the reagents are mixed too rapidly, the highly exothermic reaction creates localized hot spots, leading to the oxidation of o-cresol into quinones and subsequent polymerization (charring)[5][6]. The Fix: Implement strict thermal management. Cool the o-cresol to 0°C before adding the acid dropwise.

Section 4: Self-Validating Experimental Protocol

Selective Synthesis of 4-Hydroxy-3-methylbenzenesulfonic Acid (Thermodynamic Control Method) This protocol utilizes a temperature-gradient approach to bypass kinetic traps and self-validates completion via the disappearance of intermediate markers.

Step 1: Preparation & Kinetic Trapping

  • In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and dropping funnel, add 10.8 g (0.1 mol) of pure o-cresol.

  • Submerge the flask in an ice-water bath and cool the internal temperature to 0°C–5°C.

  • Slowly add 10.0 g (0.102 mol) of 98% H₂SO₄ dropwise over 45 minutes. Maintain the internal temperature below 10°C to prevent oxidative charring[5][6]. Causality: At this stage, the reaction is kinetically controlled, forming predominantly 2-methylphenyl hydrogen sulfate and the ortho-isomer[3].

Step 2: Thermodynamic Rearrangement 4. Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to 100°C using an oil bath. 5. Maintain stirring at 100°C for 4 hours. Causality: The thermal energy drives the intermolecular/intramolecular rearrangement of the O-sulfate ester and isomerizes the sterically hindered ortho-sulfonic acid into the thermodynamically stable 4-hydroxy-3-methylbenzenesulfonic acid.

Step 3: Self-Validation via RP-HPLC 6. After 3.5 hours, withdraw a 50 µL aliquot, quench in 1 mL of ice-cold water, and analyze via Reversed-Phase HPLC (RP-HPLC)[3]. 7. Validation Checkpoint: The reaction is complete only when the peak corresponding to 2-methylphenyl hydrogen sulfate has completely disappeared, and the ratio of para- to ortho-isomer exceeds 95:5. If the O-sulfate peak persists, continue heating for an additional hour.

Step 4: Quenching & Isolation 8. Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. 9. Neutralize carefully with saturated barium carbonate (BaCO₃) to precipitate unreacted sulfate as BaSO₄. Filter the precipitate. 10. Concentrate the filtrate under reduced pressure to crystallize the target 4-hydroxy-3-methylbenzenesulfonic acid.

References

  • Chemcess. "O-Cresol: Properties, Reactions, Production And Uses". URL: [Link]

  • Semantic Scholar. "Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium". URL:[Link]

  • LookChem. "Cas 6291-03-8, 4-hydroxy-3-methylbenzenesulfonic acid". URL:[Link]

  • Scirp.org. "Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium". URL: [Link]

  • SciSpace. "Sulfonation of 2- and 3-methylphenol". URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Hydroxymethylbenzenesulphonic acid catalysis

Welcome to the Technical Support Center for Hydroxymethylbenzenesulphonic Acid (HMBSA) catalysis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydroxymethylbenzenesulphonic Acid (HMBSA) catalysis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals optimize their catalytic workflows.

HMBSA (also known as 4-sulfobenzyl alcohol) is a unique bifunctional molecule. It features a highly acidic sulfonic acid group ( −SO3​H ) that acts as a powerful Brønsted acid, and a benzylic hydroxymethyl group ( −CH2​OH ) that can either participate in reactions or serve as a strategic anchoring point for solid supports[1]. Understanding the causality between these two functional groups is the key to preventing catalyst deactivation and maximizing your reaction yields.

Part 1: Mechanistic Principles & Optimization Workflow

When utilizing HMBSA, the primary catalytic driver is the −SO3​H group, which protonates electrophiles (like carbonyl oxygens) to lower the activation energy for nucleophilic attack. This mechanism is fundamentally similar to [2]. However, the presence of the −CH2​OH group introduces a competing thermal vulnerability: at elevated temperatures, the benzylic alcohol can undergo acid-catalyzed self-etherification, permanently poisoning your homogeneous catalyst.

To mitigate this, we employ the following optimization matrix:

Workflow A Substrate + HMBSA Initial Setup B Acid Site Activation (Protonation of Electrophile) A->B C Nucleophilic Attack (e.g., Alcohol addition) B->C D Thermal Decision Matrix (T < 90°C?) C->D E Side Reaction: Benzylic Etherification (Catalyst Deactivation) D->E No (T > 90°C) F Water Elimination (Dean-Stark / Mol. Sieves) D->F Yes G Product Isolation & Catalyst Recovery F->G

Fig 1: Mechanistic workflow and thermal decision matrix for HMBSA-catalyzed reactions.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my HMBSA catalyst losing activity after the first reaction cycle? A: If you are using HMBSA as a homogeneous catalyst, it is likely undergoing bimolecular self-condensation. The sulfonic acid protonates the −CH2​OH group of a neighboring HMBSA molecule, leading to the loss of water and the formation of an inactive ether oligomer. Solution: Either keep the reaction temperature strictly below 90 °C, or covalently anchor the HMBSA to a silica support via the hydroxymethyl group prior to the reaction[3].

Q: How does solvent polarity affect the Turnover Frequency (TOF)? A: Highly polar, protic solvents (like water or methanol) aggressively compete for the Brønsted acid sites via hydrogen bonding. This dampens the proton-donation capacity of the −SO3​H group. For optimal TOF in dehydrative condensations (like esterifications), use non-polar solvents such as toluene combined with azeotropic water removal[4].

Q: Can I use HMBSA for the synthesis of active pharmaceutical ingredients (APIs)? A: Yes, but trace sulfonic acid esters (potential genotoxic impurities) must be monitored. The advantage of HMBSA is that its −CH2​OH group allows it to be grafted onto hyper-cross-linked polymers or mesoporous silica, creating a heterogeneous catalyst that leaves zero acidic residue in the API product stream[5].

Part 3: Troubleshooting Guide & Quantitative Optimization

Use the following data-driven parameters to troubleshoot sub-optimal reaction conditions.

ParameterSub-optimal RangeOptimal RangeMechanistic Causality & Impact
Catalyst Loading < 1 mol%3 – 5 mol% Low loading fails to overcome the activation energy barrier. >5 mol% increases purification difficulty without significantly improving the TOF[6].
Temperature > 110 °C70 – 90 °C Temperatures exceeding 110 °C trigger auto-etherification of the free benzylic alcohol in homogeneous setups, causing irreversible poisoning.
Solvent System Aqueous / ProticToluene (Dean-Stark) Water promotes reverse hydrolysis. Removing water shifts the equilibrium of condensation reactions entirely to the right[4].
Catalyst State HomogeneousSilica-Supported Covalent anchoring prevents bimolecular degradation, allowing for >5 cycles of reuse with >90% retained catalytic activity[3].

Part 4: Self-Validating Standard Operating Procedure (SOP)

To bypass the thermal instability of homogeneous HMBSA, the industry standard is to immobilize it. Below is a self-validating protocol for the Preparation and Application of Silica-Supported HMBSA (SiO₂-HMBSA) for esterification.

Phase 1: Catalyst Immobilization

Causality: Grafting the −CH2​OH group to activated silica eliminates the risk of auto-etherification while projecting the −SO3​H group outward into the reaction medium.

  • Silica Activation: Calcine mesoporous silica gel (pore size 60 Å) at 300 °C for 4 hours to remove physisorbed water, leaving isolated reactive silanol (Si-OH) groups.

    • Validation Check: Thermogravimetric Analysis (TGA) should show <1% weight loss up to 150 °C, confirming a dry support.

  • Grafting: Suspend 10 g of activated silica in 50 mL of dry toluene. Add 2.0 g of[1]. Reflux at 110 °C for 12 hours using a Dean-Stark trap to remove the water byproduct.

  • Washing & Drying: Filter the functionalized silica and wash sequentially with hot toluene and ethanol to remove any unreacted HMBSA. Dry under a vacuum at 80 °C.

    • Validation Check: FT-IR spectroscopy must show the disappearance of the sharp isolated Si-OH band at 3740 cm⁻¹ and the appearance of strong S=O stretching vibrations at 1170 cm⁻¹ and 1040 cm⁻¹.

Phase 2: Catalytic Esterification (Model Reaction)
  • Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of carboxylic acid, 12 mmol of primary alcohol, and 50 mg of the SiO₂-HMBSA catalyst (approx. 4 mol% active −SO3​H sites) in 20 mL of toluene.

  • Reflux & Monitor: Heat the mixture to 90 °C.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Concurrently, take a 0.1 mL aliquot, dilute in ethanol, and perform a rapid acid-base micro-titration (using 0.01 M NaOH and phenolphthalein). The consumption of the carboxylic acid substrate will manifest as a decreasing titrant volume over time.

  • Isolation & Recycling: Once the titration confirms >95% conversion, cool the mixture and filter out the solid SiO₂-HMBSA catalyst. The catalyst can be washed with ethanol, dried, and immediately reused for up to 5 cycles with negligible loss in activity[3]. Concentrate the filtrate under reduced pressure to yield the pure ester.

References

  • National Center for Biotechnology Information. "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem." PubChem Database. URL:[Link]

  • Konwar, L. J., et al. "SO3H-Containing Functional Carbon Materials: Synthesis, Structure, and Acid Catalysis." Chemical Reviews, 2019. URL:[Link]

  • M. S., et al. "Silica-supported sulfonic acids as recyclable catalyst for esterification of levulinic acid with stoichiometric amounts of alcohols." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • "p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity." Organic & Biomolecular Chemistry, RSC, 2024. URL:[Link]

  • Koshikari, Y. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." Chem. Rev., 2009. URL:[Link]

  • Hosseini, M.S., et al. "Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification." Arabian Journal of Chemistry, 2023. URL:[Link]

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of sulfonic acids

Welcome to the Technical Support Center for HPLC Method Development and Troubleshooting. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development and Troubleshooting. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the unique physicochemical behavior of sulfonic acids, provide self-validating protocols to correct peak asymmetry, and establish a robust diagnostic framework for your chromatographic workflows.

The Causality of Sulfonic Acid Peak Tailing

Troubleshooting peak tailing requires understanding the exact retention mechanism failing within your column. Unlike basic amines, which tail due to cation-exchange interactions with ionized silanols, sulfonic acids ( R−SO3​H ) present a unique chromatographic challenge. Because they are strongly acidic (typically possessing a pKa​<1 ), they remain permanently ionized as anions across the entire practical pH range of reversed-phase HPLC (pH 1–12).

This permanent anionic state leads to two primary causes of peak tailing:

  • Thermodynamic Mass Overload (Mutual Repulsion): When a high concentration of fully charged sulfonic acid molecules enters the stationary phase pores, the analytes electrostatically repel one another. This mutual repulsion leads to anti-Langmuirian isotherms and severe overload tailing, even at injection masses that would be perfectly acceptable for neutral compounds. As demonstrated by 1[1], this phenomenon cannot be resolved by standard silanol suppression.

  • Secondary Metal Interactions: Trace metals (e.g., iron and aluminum) present in older Type A silica matrices or stainless steel column hardware can act as strong ion-exchange or chelation sites for anionic sulfonates, pulling the peak into a long tail 2[2].

Diagnostic Decision Matrix

Before altering your mobile phase chemistry, you must definitively isolate whether the tailing is a physical system void or a chemical interaction.

G Start Analyze Peak Tailing (Asymmetry > 1.2) Marker Inject Neutral Marker (e.g., Toluene/Uracil) Start->Marker Decision1 Does Neutral Marker Tail? Marker->Decision1 Phys Physical Issue (Void, Tubing, Frit) Decision1->Phys Yes Chem Chemical Issue (Analyte-Stationary Phase) Decision1->Chem No FixPhys Replace Frit / Fix Fittings Check Dead Volume Phys->FixPhys CheckMass Evaluate Injection Mass Chem->CheckMass Overload Mass Overload (Mutual Repulsion) CheckMass->Overload High Mass SecInt Secondary Interactions (Poor Retention/Metals) CheckMass->SecInt Low Mass ReduceMass Dilute Sample / Reduce Injection Vol Overload->ReduceMass OptMethod Add Ion-Pairing Reagent (e.g., Ammonium Formate) SecInt->OptMethod

Fig 1. Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Self-Validating Optimization Protocols

To correct chemical tailing for sulfonic acids, you must implement protocols that alter the analyte's apparent charge state or reduce localized pore concentration.

Protocol A: Implementing MS-Compatible Ion-Pairing Chromatography

Because sulfonic acids are poorly retained on standard C18 phases, adding an ion-pairing reagent provides a cationic counter-ion that masks the sulfonate's negative charge, increasing hydrophobic retention and eliminating mutual repulsion. As established by 3[3], ammonium formate is highly effective for this while maintaining Mass Spectrometry (MS) compatibility.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A by dissolving 10 mM Ammonium Formate in HPLC-grade water.

  • Step 2: pH Adjustment. Adjust the pH to 3.0 – 4.0 using concentrated formic acid. This ensures the ammonium ion remains fully protonated to pair with the sulfonate anion.

  • Step 3: Column Equilibration (Critical). Pump the mobile phase through the column. Because ion-pairing reagents must adsorb onto the stationary phase to reach equilibrium, you must flush the system with at least 10 to 20 column volumes before injection 4[4].

  • Step 4: Self-Validation Check. Inject your sulfonic acid standard. Calculate the Asymmetry Factor ( As​ ) using the formula As​=B/A (where A and B are the front and back half-widths of the peak at 10% peak height). A successful protocol will yield an As​ between 1.0 and 1.25[5].

Protocol B: Mitigating Mass Overload (Mutual Repulsion)

If you cannot use ion-pairing reagents, you must determine the linear capacity threshold of your column to prevent electrostatic overload.

  • Step 1: Serial Dilution. Prepare a concentration gradient of your sulfonic acid sample (e.g., 0.01 µg, 0.05 µg, 0.5 µg, 3.0 µg on-column mass).

  • Step 2: Injection & Data Gathering. Inject each standard sequentially under isocratic conditions.

  • Step 3: Efficiency Plotting. Plot the Apparent Plate Number ( N ) against the injected mass.

  • Step 4: Self-Validation Check. Identify the mass at which N decreases by more than 10% from the baseline value 1[1]. Restrict all future analytical injections to a mass strictly below this threshold to guarantee Gaussian peak shapes.

Comparative Additive Efficacy for Sulfonic Acid Retention

Selecting the right mobile phase additive dictates both peak shape and detector compatibility. The table below synthesizes quantitative expectations based on established chromatographic data 3[3], 6[6].

Mobile Phase AdditiveConcentrationPrimary MechanismExpected Peak Asymmetry ( As​ )MS Compatibility
None (Water/ACN only) N/APoor retention, high mutual repulsion> 2.5 (Severe Tailing)Yes (but poor sensitivity)
Trifluoroacetic Acid (TFA) 0.1%Low pH suppression, weak ion-pairing1.1 – 1.3 (Good)Poor (Causes ion suppression)
Ammonium Formate 10 mMVolatile ion-pairing, charge masking1.0 – 1.2 (Excellent)Excellent
1-Heptanesulfonic Acid 5 mMTraditional strong ion-pairing1.0 – 1.2 (Excellent)No (Non-volatile, fouls MS)

Frequently Asked Questions (FAQs)

Q: I lowered my mobile phase pH to 2.0 to suppress silanols, but my sulfonic acid peak still tails heavily. Why? A: This is a common trap. Lowering the mobile phase pH to ≤3 successfully protonates and neutralizes residual silanol groups ( pKa​≈3.5 ) on the silica surface, which effectively stops basic amines from tailing7[7]. However, sulfonic acids have a pKa​ below 1.0. At pH 2.0, they remain fully ionized. The tailing you are observing is not from silanol interactions, but rather from thermodynamic mass overload (mutual repulsion) or metal chelation 1[1]. You must switch to an ion-pairing strategy or reduce injection mass.

Q: How can I definitively prove whether the tailing is a plumbing issue or a chemical interaction? A: Inject a purely neutral, non-ionizable compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot tail due to acid-base or electrostatic interactions. If the neutral peak tails, you have a physical void or a poorly seated fitting. If the neutral peak is perfectly symmetrical but your sulfonic acid tails, the issue is strictly chemical 8[8].

Q: Why do my retention times drift wildly when I switch to an ion-pairing reagent like heptanesulfonic acid? A: Standard reversed-phase chromatography equilibrates rapidly (usually within 5 to 10 column volumes). However, ion-pairing reagents function by dynamically modifying the stationary phase surface, adsorbing at concentrations of 0.5 to 2 µmol/m². This surface saturation process is kinetically slow. You must allow significantly longer equilibration times (often 20+ column volumes) before the retention times will stabilize 4[4].

References

  • Axion Labs - HPLC Peak Tailing -[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC? -[Link]

  • Element Lab Solutions - Peak Tailing in HPLC -[Link]

  • LC Troubleshooting Bible - Why Do Peaks Tail? -[Link]

  • Phenomenex - APPLICATIONS (Alkyl sulfonate esters) -[Link]

  • Chromatography Online - But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing -[Link]

  • Ovid - Development and validation of a reversed-phase HPLC method for the determination of ezetimibe... -[Link]

  • University of Pittsburgh (Pitt.edu) - HPLC Troubleshooting Guide -[Link]

Sources

Troubleshooting

Preventing byproduct formation in esterification with Hydroxymethylbenzenesulphonic acid

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals Welcome to the technical support center for utilizing hydroxymethylbenzenesulphonic acid as a catalyst in esterification. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for utilizing hydroxymethylbenzenesulphonic acid as a catalyst in esterification. This guide is designed to provide you, our fellow researchers and scientists, with in-depth, practical solutions to common challenges, focusing specifically on the prevention of unwanted side reactions. We will move beyond simple protocols to explore the causality behind these experimental challenges, empowering you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of hydroxymethylbenzenesulphonic acid and the nature of byproducts in the esterification process.

Q1: What is hydroxymethylbenzenesulphonic acid, and why is it used as a catalyst for esterification?

A1: Hydroxymethylbenzenesulphonic acid is a solid, organic acid catalyst. Structurally similar to p-toluenesulfonic acid (p-TsOH), it functions as a Brønsted acid. Its primary role in Fischer esterification is to protonate the carbonyl oxygen of the carboxylic acid.[1][2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]

The key advantages of using a solid acid catalyst like hydroxymethylbenzenesulphonic acid over traditional mineral acids like sulfuric acid (H₂SO₄) include:

  • Reduced Corrosiveness: Solid acids are generally less corrosive to equipment.[5]

  • Easier Removal: Being a solid, it can often be filtered off from the reaction mixture, simplifying the workup process.

  • Potentially Milder Conditions: It can sometimes offer higher selectivity and produce fewer charring-related byproducts compared to concentrated sulfuric acid.[5][6]

Q2: What are the primary byproducts I should be concerned about in these reactions?

A2: The most common byproducts stem from side reactions involving the alcohol reactant, especially under acidic conditions and at elevated temperatures. These include:

  • Symmetrical Ethers: Formed from the dehydration of two alcohol molecules.[7]

  • Alkenes: Formed from the intramolecular dehydration of a single alcohol molecule.[7][8]

  • Aromatic Sulfonation Products: Although less common under typical esterification conditions, the sulfonic acid group can potentially react with electron-rich aromatic substrates. This reaction is reversible.[9][10]

  • Degradation Products: At excessively high temperatures, strong acid catalysts can cause decomposition and polymerization, often resulting in a dark, tarry reaction mixture.[7]

Q3: How does reaction temperature influence the formation of these byproducts?

A3: Temperature is a critical parameter. While higher temperatures increase the rate of the desired esterification, they disproportionately accelerate the rates of side reactions.

  • Dehydration to ethers and alkenes is highly temperature-dependent. Tertiary alcohols are most prone to dehydration, often at temperatures as low as 25-80°C, while primary alcohols require much higher temperatures (170-180°C).[8]

  • Charring and decomposition are almost exclusively high-temperature phenomena.[6][7]

Therefore, the optimal strategy is to use the lowest temperature that allows the esterification to proceed at a reasonable rate.

Q4: Does the structure of the alcohol reactant affect the type and amount of byproducts?

A4: Absolutely. The structure of the alcohol is a primary determinant of the byproduct profile.

  • Primary Alcohols: Are less prone to dehydration but can form symmetrical ethers via an Sₙ2 mechanism at elevated temperatures (around 130-140°C).

  • Secondary Alcohols: Are more susceptible to both ether formation and elimination to form alkenes. The competition between these pathways is sensitive to reaction conditions.

  • Tertiary Alcohols: Are highly prone to elimination (E1 mechanism) to form alkenes and are generally poor substrates for Fischer esterification under standard conditions.[4]

Troubleshooting Guide: From Problem to Solution

This guide uses a direct question-and-answer format to address specific experimental issues.

Problem 1: My reaction mixture turned dark brown or black, and the yield is very low.

Cause: This indicates charring or polymerization, a common result of using excessively high temperatures or too high a concentration of the acid catalyst.[7] Concentrated acid can act as a strong oxidizing and dehydrating agent, leading to the decomposition of organic materials.[6]

Solution:

  • Reduce Temperature: Determine the minimum effective temperature for your specific substrate combination. Monitor the reaction's progress via TLC or GC at various temperatures to find the optimal balance between reaction rate and stability.

  • Lower Catalyst Loading: Use only a catalytic amount of hydroxymethylbenzenesulphonic acid (typically 1-5 mol%). Overloading the reaction with acid provides no benefit to the esterification equilibrium and significantly increases the risk of degradation.

  • Ensure Homogeneous Heating: Use a heating mantle with efficient stirring to avoid localized "hot spots" where charring can initiate.[7]

Problem 2: I'm observing a significant amount of a high-boiling point byproduct, which I suspect is a symmetrical ether.

Cause: This side reaction occurs when one molecule of the alcohol acts as a nucleophile, attacking another molecule of protonated alcohol. This is particularly common with primary alcohols at temperatures above 140°C and when the carboxylic acid is sterically hindered or slow to react.

Solution:

  • Strict Temperature Control: Maintain the reaction temperature below the threshold for ether formation for your specific alcohol. For ethanol, this is around 130-140°C.

  • Use an Excess of the Carboxylic Acid: If feasible, using the carboxylic acid as the excess reagent can favor the desired bimolecular reaction between the acid and the alcohol over the reaction between two alcohol molecules.

  • Water Removal: Actively removing water as it forms using a Dean-Stark apparatus shifts the equilibrium towards the ester product, allowing the reaction to proceed at a lower temperature and reducing reaction time.[11]

Problem 3: My substrate has an aromatic ring, and my NMR analysis shows unexpected signals in the aromatic region.

Cause: This could be due to electrophilic aromatic sulfonation, where the sulfonic acid catalyst reacts with an activated aromatic ring in your substrate.[9] This process is reversible and is favored in concentrated, hot acidic conditions. Desulfonation is favored in dilute, hot aqueous acid.[10]

Solution:

  • Minimize Reaction Temperature and Time: Run the reaction only as long as necessary to achieve acceptable conversion.

  • Use a Non-Aromatic Solvent: If a solvent is needed, choose one like hexane or cyclohexane instead of toluene to avoid potential sulfonation of the solvent itself.

  • Protecting Groups: If the substrate is highly activated and sulfonation is a persistent issue, consider protecting the aromatic ring prior to esterification.

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

G cluster_main Desired Esterification Pathway cluster_side Competing Byproduct Pathways RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH_main Alcohol Tetrahedral_Int Tetrahedral Intermediate ROH_main->Tetrahedral_Int Nucleophilic Attack ROH_side Alcohol Protonated_Acid->Tetrahedral_Int Nucleophilic Attack Ester Ester + H2O Tetrahedral_Int->Ester - H+ Protonated_ROH Protonated Alcohol ROH_side->Protonated_ROH + H+ Ether Symmetrical Ether Protonated_ROH->Ether + Alcohol - H2O (SN2) Alkene Alkene Protonated_ROH->Alkene - H2O (E1)

Caption: Competing reaction pathways in acid-catalyzed esterification.

Optimized Experimental Protocol: General Procedure for Esterification

This protocol provides a framework for minimizing byproduct formation. It must be adapted based on the specific reactivity and stability of your substrates.

Materials & Setup:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (optional, but recommended).

  • Heating mantle with temperature controller.

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq)

  • Hydroxymethylbenzenesulphonic acid (0.02 - 0.05 eq)

  • Anhydrous non-polar solvent (e.g., toluene, if using a Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions): Ensure all glassware is oven-dried to minimize water, which can hinder the forward reaction.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid, the alcohol, and the solvent (if using a Dean-Stark trap, fill the trap with the solvent).

  • Catalyst Addition: Add the hydroxymethylbenzenesulphonic acid (2-5 mol%). Begin vigorous stirring.

  • Heating and Reflux:

    • Heat the mixture to a gentle reflux. The optimal temperature is substrate-dependent. Start with a moderate temperature (e.g., 80-90°C) and increase only if the reaction is too slow.

    • If using a Dean-Stark trap, you will observe water collecting as an azeotrope with the solvent.[11] This is the most effective way to drive the equilibrium.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots every 1-2 hours. The reaction is complete when the limiting reagent is consumed. Avoid unnecessarily long reaction times.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash carefully with saturated NaHCO₃ solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[13][14] Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be further purified by distillation or column chromatography as needed.

Troubleshooting Flowchart

This logical diagram provides a systematic approach to diagnosing and solving common issues during your experiment.

TroubleshootingFlowchart cluster_problems Problem Diagnosis start Reaction Start check_yield Is Yield Acceptable? start->check_yield end Procedure Complete check_yield->end Yes check_sm Is Starting Material Consumed? (TLC/GC) check_yield->check_sm No optimize Reaction Incomplete check_sm->optimize No byproducts Byproducts Detected check_sm->byproducts Yes sol_optimize 1. Increase Temperature Gradually 2. Increase Reaction Time 3. Check Catalyst Activity optimize->sol_optimize check_color Is Mixture Dark/Charred? byproducts->check_color charring Charring/Decomposition check_color->charring Yes check_ether Ether or Alkene Byproducts Present? check_color->check_ether No sol_charring 1. Lower Reaction Temperature 2. Reduce Catalyst Loading charring->sol_charring check_ether->end No/ Purifiable dehydration Alcohol Dehydration check_ether->dehydration Yes sol_dehydration 1. Lower Temperature 2. Use Dean-Stark Trap 3. Re-evaluate Alcohol Choice (e.g., avoid tertiary) dehydration->sol_dehydration

Caption: A systematic flowchart for troubleshooting esterification reactions.

Summary of Byproduct Control Strategies
Byproduct TypeProbable Cause(s)Preventative Strategy
Symmetrical Ether High temperature; excess alcohol; slow primary reaction.Lower reaction temperature (<140°C for primary alcohols); use Dean-Stark trap to remove water.
Alkene High temperature; use of secondary or tertiary alcohols.Use lowest possible temperature; avoid tertiary alcohols for Fischer esterification.[4][8]
Charring/Polymerization Excessively high temperature; high catalyst concentration.Reduce temperature; use only catalytic amounts of acid (1-5 mol%); ensure uniform heating.[6][7]
Aromatic Sulfonation High temperature; activated aromatic substrate.Use minimum effective temperature and reaction time; consider protecting groups for highly sensitive substrates.[9]
References
  • BenchChem Technical Support Team. (2026).
  • Science Ready. (n.d.).
  • ECHEMI. (n.d.).
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, December 2). Aromatic sulfonation. Wikipedia. [Link]

  • Master Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • HSCprep. (2025, March 4).
  • Pawar, S. S., et al. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Chemguide. [Link]

  • Chemistry LibreTexts. (2020, May 30). Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. Wikipedia. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Chemguide. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. ResearchGate. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • REVISTA DE CHIMIE. (n.d.).
  • BenchChem. (n.d.). common side reactions of organic azides in synthesis. BenchChem.

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Optimization

Technical Support Center: Purification &amp; Troubleshooting of o-Cresol-4-Sulfonic Acid

Welcome to the Technical Support Center for the synthesis and purification of o-cresol-4-sulfonic acid (CAS: 7134-04-5) [1]. As a critical intermediate in the synthesis of pharmaceutical APIs (such as the hemostatic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of o-cresol-4-sulfonic acid (CAS: 7134-04-5) [1]. As a critical intermediate in the synthesis of pharmaceutical APIs (such as the hemostatic and antiseptic agent policresulen), dyes, and specialized resins, achieving high purity is paramount.

The synthesis of this compound—typically achieved via the electrophilic aromatic sulfonation of o-cresol using concentrated sulfuric acid—is notoriously prone to side reactions [2]. This guide is engineered for research scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative impurity profiling to ensure reproducible, high-yield purification.

Part 1: Troubleshooting Guide & FAQs

Q1: How do I remove residual unreacted o-cresol from the synthesized aqueous mixture? A1: Causality & Solution: Sulfonation rarely reaches 100% conversion. Unreacted o-cresol is a weakly acidic phenol with significant non-polar character, whereas o-cresol-4-sulfonic acid is a highly polar, strong acid that completely dissociates in water. By washing the diluted aqueous reaction mixture with a non-polar organic solvent (e.g., ethyl acetate or toluene), you exploit this vast difference in partition coefficients. The covalent o-cresol migrates to the organic phase, leaving the ionic sulfonic acid safely in the aqueous phase.

Q2: My product is heavily contaminated with excess sulfuric acid. How can I selectively remove it without degrading the sulfonic acid? A2: Causality & Solution: Sulfonation is an equilibrium reaction that requires an excess of sulfuric acid to drive the reaction forward [2]. To remove it, utilize the classic Barium Salt Method [3]. By adding barium carbonate ( BaCO3​ ) to the aqueous mixture, the free sulfate ions react to form barium sulfate ( BaSO4​ ). Because BaSO4​ has an exceptionally low solubility product ( Ksp​≈1.1×10−10 ), it precipitates quantitatively. Meanwhile, the o-cresol-4-sulfonic acid forms barium o-cresol-4-sulfonate, which remains highly soluble in hot water. Simple filtration cleanly separates the inorganic sulfate from your organic sulfonate[4].

Q3: How do I isolate the desired 4-sulfonic acid from the 6-sulfonic acid isomer? A3: Causality & Solution: The hydroxyl and methyl groups on o-cresol are both ortho/para directors. While steric hindrance makes the 4-position (para to the hydroxyl) the kinetically and thermodynamically favored major product, electrophilic attack at the 6-position (ortho to the hydroxyl) inevitably creates isomeric impurities. These isomers cannot be separated by standard extraction. However, their barium salts exhibit different temperature-dependent solubilities. By performing fractional crystallization on the concentrated filtrate from the BaCO3​ neutralization, the less soluble barium o-cresol-4-sulfonate crystallizes out upon cooling, leaving the 6-isomer dissolved in the mother liquor[4].

Q4: The synthesized acid has a dark brown or pinkish tint instead of being colorless. What causes this and how is it resolved? A4: Causality & Solution: Discoloration is caused by the oxidation of the phenolic ring into highly conjugated quinone-like byproducts, a side reaction exacerbated by the strong oxidizing nature of concentrated sulfuric acid at elevated temperatures [2]. To resolve this, treat the aqueous barium sulfonate solution with activated carbon before crystallization. The planar quinone structures adsorb strongly to the porous carbon matrix via π−π stacking interactions, while the highly solvated, ionic sulfonate remains in solution.

Part 2: Reaction Pathway & Impurity Profiling

Pathway oCresol o-Cresol (Starting Material) Major o-Cresol-4-sulfonic acid (Target Product) oCresol->Major Electrophilic Substitution (Para position) Minor o-Cresol-6-sulfonic acid (Isomeric Impurity) oCresol->Minor Electrophilic Substitution (Ortho position) Oxidation Quinones (Colored Oxidation Impurities) oCresol->Oxidation High-Temp Oxidation (Side Reaction) H2SO4 Sulfuric Acid (Sulfonating Agent) H2SO4->Major H2SO4->Minor

Diagram 1: Reaction pathway of o-cresol sulfonation highlighting target product and primary impurities.

Quantitative Data: Impurity Profiling and Removal Strategies
ImpuritySource / CausePhysical Property ExploitedRecommended Removal TechniqueExpected Post-Purification Purity
Unreacted o-Cresol Incomplete conversionPartition coefficient (Lipophilicity)Liquid-Liquid Extraction (Ethyl Acetate) <0.1%
Sulfuric Acid ( H2​SO4​ ) Reagent excessInsolubility of BaSO4​ Barium Carbonate Neutralization <0.05%
o-Cresol-6-sulfonic acid Ortho-substitutionDifferential salt solubilityFractional Crystallization of Barium Salt <0.5%
Quinone Byproducts High-temp oxidation π−π affinity to carbonActivated Carbon AdsorptionBelow detection limit (Colorless)

Part 3: Experimental Methodology

The following protocol utilizes the Barium Salt Method to systematically isolate and purify o-cresol-4-sulfonic acid. Every step is designed as a self-validating system to ensure analytical confidence before proceeding to the next phase.

Protocol: Barium Salt Purification Workflow

Step 1: Liquid-Liquid Extraction (Removal of o-Cresol)

  • Procedure: Dilute the crude reaction mixture with distilled water (1:5 v/v) to reduce viscosity and acidity. Transfer to a separatory funnel and extract three times with equal volumes of ethyl acetate. Discard the organic phase.

  • Causality: The highly polar sulfonic acid remains completely in the aqueous phase, while the unreacted o-cresol partitions into the organic phase.

  • Self-Validation Check: Run a Thin Layer Chromatography (TLC) plate of the final aqueous phase against an o-cresol standard. The absence of a high-Rf UV-active spot confirms complete extraction.

Step 2: Barium Carbonate Neutralization (Removal of Sulfuric Acid)

  • Procedure: Heat the aqueous phase to 60°C. Slowly add solid barium carbonate ( BaCO3​ ) in small portions under continuous stirring until the pH reaches 5.5–6.0 and effervescence ( CO2​ release) ceases.

  • Causality: Barium selectively reacts with the excess sulfate ions to form insoluble BaSO4​ , leaving the target molecule in solution as barium o-cresol-4-sulfonate [3].

  • Self-Validation Check: Filter a 1 mL aliquot of the hot mixture and add a drop of 1M BaCl2​ . If the solution remains clear (no white precipitate), all free sulfuric acid has been successfully precipitated.

Step 3: Decolorization and Fractional Crystallization (Isomer Separation)

  • Procedure: Filter the hot mixture through a Celite pad to remove the BaSO4​ . Add 2% w/w activated carbon to the filtrate, boil for 10 minutes, and filter hot. Concentrate the filtrate under reduced pressure to half its volume, then cool slowly to 4°C overnight.

  • Causality: Activated carbon adsorbs colored quinones. Cooling exploits the differential solubility of the isomeric salts; the barium salt of the 4-isomer crystallizes preferentially [4].

  • Self-Validation Check: Collect the crystals and determine their purity via 1H -NMR. The aromatic region should show the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring, lacking the 1,2,3-pattern indicative of the 6-isomer.

Step 4: Acid Regeneration

  • Procedure: Dissolve the pure barium o-cresol-4-sulfonate crystals in hot water. Add an exact stoichiometric equivalent of dilute sulfuric acid ( H2​SO4​ ). Filter off the newly formed BaSO4​ and lyophilize (freeze-dry) the filtrate.

  • Causality: The stronger sulfuric acid displaces the sulfonic acid from the barium salt, regenerating the free o-cresol-4-sulfonic acid while simultaneously removing the barium ions as an insoluble precipitate.

  • Self-Validation Check: Test the final lyophilized product with a flame test or ICP-MS; the absence of a green flame or barium signal confirms the complete removal of barium ions.

Purification Crude Crude Aqueous Mixture (Sulfonic Acids, H2SO4, o-Cresol) Extract Liquid-Liquid Extraction (Ethyl Acetate) Crude->Extract OrgPhase Organic Phase (Unreacted o-Cresol) Extract->OrgPhase Discard AqPhase Aqueous Phase (Acids) Extract->AqPhase Neutralize BaCO3 Addition (Neutralization) AqPhase->Neutralize Filter1 Filtration Neutralize->Filter1 BaSO4 BaSO4 Precipitate (Removes H2SO4) Filter1->BaSO4 Discard Filtrate1 Aqueous Barium Sulfonates Filter1->Filtrate1 Crystallize Fractional Crystallization (Cooling) Filtrate1->Crystallize MotherLiq Mother Liquor (6-Isomer Salt) Crystallize->MotherLiq Discard PureSalt Pure Barium o-Cresol-4-Sulfonate Crystallize->PureSalt Regenerate H2SO4 Addition & Filtration PureSalt->Regenerate FinalProduct Pure o-Cresol-4-Sulfonic Acid Regenerate->FinalProduct

Diagram 2: Barium salt purification workflow for isolating pure o-cresol-4-sulfonic acid.

References

  • Wang, Y., et al. "A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization". Organic Process Research & Development, ACS Publications. URL:[Link]

  • Fieser, L. F. "2- and 3-phenanthrenesulfonic acids". Organic Syntheses, Vol. 16, p. 63. URL:[Link]

  • MDPI. "Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate". Molbank, 2022. URL:[Link]

Troubleshooting

Section 1: Mechanistic Grounding – Why Temperature Dictates Selectivity

Technical Support Center: Cresol Sulfonation & Temperature Selectivity Welcome to the Advanced Troubleshooting Guide for Cresol Sulfonation. As a Senior Application Scientist, I have designed this resource to move beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cresol Sulfonation & Temperature Selectivity

Welcome to the Advanced Troubleshooting Guide for Cresol Sulfonation. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the causality of your experimental outcomes. Whether you are synthesizing fine chemicals, separating isomeric mixtures, or studying uremic toxin metabolism in drug development, mastering the temperature-dependent selectivity of cresol sulfonation is critical.

Sulfonation is unique among electrophilic aromatic substitution (EAS) reactions because it is highly reversible. The hydroxyl (-OH) and methyl (-CH3) groups on the cresol ring are both activating, ortho/para-directing groups, but the -OH group is significantly stronger. The selectivity of the reaction is entirely dictated by the thermal energy introduced into the system:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to 60°C), the reaction is irreversible[1]. The electrophile ( SO3​ or H3​SO4+​ ) attacks the most electron-rich position (typically ortho to the -OH group) because it has the lowest activation energy barrier[1]. The isomers that form the fastest dominate the yield.

  • Thermodynamic Control (High Temperature): At elevated temperatures (150°C–200°C), the reverse reaction (desulfonation) becomes significant[1]. The product distribution shifts away from the kinetically favored products toward the most sterically unhindered and thermodynamically stable isomers[1]. Thermodynamic modeling demonstrates that para-substitution (or the most sterically free position) is preferred under equilibrium conditions due to steric relief and electronic effects[2].

Kinetics Cresol Cresol + H2SO4 LowTemp Low Temp (<60°C) Kinetic Control Cresol->LowTemp Fast, Irreversible HighTemp High Temp (>120°C) Thermodynamic Control Cresol->HighTemp Slow, Reversible OrthoPara Ortho/Para Isomers (Fastest Formation) LowTemp->OrthoPara Meta Sterically Free Isomers (Most Stable) HighTemp->Meta

Logical workflow of temperature-dependent kinetic vs. thermodynamic control in sulfonation.

Section 2: Quantitative Selectivity & Reaction Parameters

The following table synthesizes the expected outcomes based on temperature modulation during the sulfonation of mixed cresols. Use this as a baseline to calibrate your reactor settings.

Temperature RangeDominant ControlPrimary Isomeric PreferenceReaction VelocityByproduct / Degradation Risk
20°C – 40°C KineticOrtho to -OH groupHigh for m-cresol, low for p-cresolLow (Minimal oxidation)
60°C – 100°C TransitionMixed (Ortho / Para)ModerateLow to Moderate
120°C – 150°C ThermodynamicSterically unhindered positionsFast equilibriumModerate (Water generation limits acid strength)
>150°C DegradationN/AVariableHigh (Charring, oxidative decomposition)

Section 3: Validated Experimental Workflows

To ensure reproducibility, these protocols are designed as self-validating systems. If an inline observation deviates from the expected result, halt the experiment and consult the FAQ section.

Protocol A: Kinetically Controlled Sulfonation (Targeting Ortho-Isomers)
  • Preparation: Equip a round-bottom flask with a magnetic stirrer, an ice bath, and a dropping funnel. Add 1.0 molar equivalent of the target cresol isomer.

  • Acid Addition: Slowly add 1.05 equivalents of 96% H2​SO4​ dropwise. Maintain the internal temperature strictly between 20°C and 30°C.

    • Self-Validation Check: The solution should remain clear to pale yellow. If the mixture turns dark brown, the localized temperature is too high, indicating premature oxidation. Immediately decrease the addition rate and increase stirring speed.

  • Maturation: Stir for 2 hours at room temperature to ensure complete kinetic conversion.

  • Quenching: Pour the mixture over crushed ice to halt the reaction and precipitate the kinetically favored sulfonic acid.

Protocol B: Thermodynamically Controlled Sulfonation (Targeting Stable Isomers)
  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. This is critical to remove the water of reaction, which otherwise dilutes the acid and halts the forward equilibrium.

  • Heating: Add cresol and 96% H2​SO4​ . Gradually heat the mixture to 140°C.

  • Equilibration: Maintain the temperature at 140°C for 4 hours.

    • Self-Validation Check: Monitor the Dean-Stark trap. The continuous collection of water confirms the forward progress of the sulfonation. Do not exceed 150°C , as this will trigger oxidative decomposition[3].

  • Isolation: Cool the reaction mass to 80°C and slowly pour it into a saturated NaCl solution to salt out the thermodynamically stable sodium sulfonate salt.

Section 4: Troubleshooting & FAQs

Q1: Why did my high-temperature sulfonation reaction mass turn black and yield insoluble materials? A: You have exceeded the thermal stability threshold of the reaction. At temperatures above 150°C, concentrated sulfuric acid acts as a strong oxidizing agent rather than a sulfonating agent, leading to the oxidative degradation and charring of the cresol ring[3]. Always maintain the reaction temperature below 150°C and rely on a Dean-Stark trap to remove water[3]. Removing water maintains the acid's strength, allowing you to drive the equilibrium forward without requiring destructive levels of heat.

Q2: I have a crude cresylic acid mixture. Can I use temperature to separate m-cresol from p-cresol? A: Yes. This is a classic industrial technique. At low temperatures (e.g., 20°C), m-cresol sulfonates at a significantly higher velocity than p-cresol[4]. By adding a sub-stoichiometric amount of H2​SO4​ at room temperature, you selectively sulfonate the m-cresol[4]. The unreacted p-cresol remains highly soluble in organic solvents (like benzene or toluene) and can be extracted, leaving the water-soluble m-cresol sulfonic acid in the aqueous phase[4].

Section 5: Pharmacological Context – Biological Sulfonation

For drug development professionals, cresol sulfonation is not just a synthetic bench step; it is a critical in vivo metabolic pathway. p-Cresol is a known uremic toxin generated by gut microbiota. In the human body, it undergoes biological sulfonation to form p-cresol sulfate, a compound heavily associated with severe renal toxicities and mortality in chronic kidney disease patients[5].

BioPathway pCresol p-Cresol (Precursor Toxin) SULT1A1 SULT1A1 Enzyme (Liver/Kidney) pCresol->SULT1A1 Substrate Binding pCS p-Cresol Sulfate (Uremic Toxin) SULT1A1->pCS Enzymatic Sulfonation Mefenamic Mefenamic Acid (Therapeutic Inhibitor) Mefenamic->SULT1A1 Noncompetitive Inhibition

Enzymatic sulfonation pathway of p-cresol and its inhibition by mefenamic acid.

Q3: Which enzyme is responsible for the biological sulfonation of p-cresol, and how can it be inhibited? A: Human recombinant SULT1A1 is the primary enzyme responsible for catalyzing the formation of p-cresol sulfate in the liver and kidneys[5]. In pharmacological studies, mefenamic acid has been identified as a highly potent noncompetitive inhibitor of SULT1A1[5]. By inhibiting this specific sulfonation pathway, mefenamic acid offers a potential therapeutic avenue to attenuate the generation of this dangerous uremic toxin[5].

References

  • 3-Methylbenzenesulfonic Acid | Research Chemical.Benchchem.
  • XCV1.-The Speed of Sulphonation of Phenols. Part I. The Effect of Temperature and the Methyl Group.RSC Publishing.
  • Synthesis of Cresol via Toluene Sulfonation.Scribd.
  • Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride.Scientific & Academic Publishing.
  • Characterization of human sulfotransferases catalyzing the formation of p-cresol sulfate and identification of mefenamic acid as a potent metabolism inhibitor.PubMed (NIH).

Sources

Optimization

Technical Support Center: Scaling Up Hydroxymethylbenzenesulphonic Acid Production

Welcome to the Process Engineering Support Center. Scaling up the synthesis of Hydroxymethylbenzenesulphonic acid (HMBSA) and its structural isomers (such as cresolsulfonic acid derivatives) from bench to pilot scale int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering Support Center. Scaling up the synthesis of Hydroxymethylbenzenesulphonic acid (HMBSA) and its structural isomers (such as cresolsulfonic acid derivatives) from bench to pilot scale introduces critical challenges in heat transfer, regioselectivity, and product isolation. These highly acidic compounds are vital intermediates in the production of specialty polymers, conductive polyaniline dopants[1], and broad-spectrum pharmaceutical antiseptics like policresulen[2].

This guide provides actionable troubleshooting steps, self-validating protocols, and mechanistic insights to ensure safe, high-yield production during scale-up.

Section 1: Reaction Engineering & Troubleshooting (FAQs)

Q1: Why does my sulfonation reaction yield a dark, viscous mixture upon scale-up, whereas it was a clear solution at the bench scale? Answer: This is a classic heat transfer limitation. The sulfonation of aromatic rings using concentrated sulfuric acid or chlorosulfonic acid is highly exothermic[3][4]. At the bench scale, the high surface-area-to-volume ratio of a small flask allows for rapid heat dissipation. In a pilot reactor, heat removal is significantly slower.

  • Causality: Localized overheating ("hot spots") at the point of reagent addition causes the hydroxymethyl or methyl groups to undergo rapid oxidation or polymerization, leading to dark, tar-like degradation byproducts.

  • Solution: Implement subsurface dosing of the sulfonating agent to prevent surface pooling. Use a pitched-blade turbine to ensure rapid macroscopic mixing, and maintain the reactor jacket temperature at least 15°C below your target internal temperature ( Tint​ ).

Q2: How do I control regioselectivity between the ortho and para isomers during sulfonation? Answer: Both the hydroxyl and alkyl groups on the benzene ring are ortho/para directing. Regioselectivity is strictly governed by the principles of kinetic versus thermodynamic control.

  • Causality: The ortho position is kinetically favored due to proximity and lower initial activation energy, but it is sterically hindered. The para position is thermodynamically more stable. If the temperature exceeds 80°C, the sulfonation reaction becomes reversible (desulfonation), allowing the kinetically formed ortho product to equilibrate into the thermodynamically stable para isomer.

  • Solution: If the ortho isomer is desired, strictly maintain Tint​<40°C . If the para isomer is required, include a thermal maturation step (heating to 90°C for several hours) post-addition.

Quantitative Data: Thermodynamic vs. Kinetic Control Parameters
ParameterKinetic ControlThermodynamic ControlCausality / Process Impact
Temperature 10°C – 40°C80°C – 120°CLow temp prevents reversible desulfonation; high temp allows equilibration to the stable isomer.
Reaction Time 1 – 3 Hours6 – 12 HoursExtended time at high heat overcomes the activation energy barrier for the para isomer.
Acid Equivalents 1.0 – 1.2 eq1.5 – 2.0 eqExcess reagent under thermodynamic conditions drives equilibrium but risks polysulfonation.
Primary Isomer Ortho (>70%)Para (>85%)Proximity effect favors ortho initially; steric relief favors para at equilibrium.

Section 2: Mechanistic Pathways & Side Reactions

Understanding the chemical pathway is essential for mitigating side reactions. The diagram below illustrates the divergence between the desired electrophilic aromatic substitution and potential failure modes during scale-up.

Pathway Sub Hydroxymethylbenzene Int Sigma-Complex (Intermediate) Sub->Int + H2SO4 / ClSO3H Side2 Oxidation / Polymerization Sub->Side2 Uncontrolled Exotherm Prod Target HMBSA (ortho/para directed) Int->Prod T < 60°C, Controlled Side1 Polysulfonated Byproducts Int->Side1 Excess Acid, T > 80°C

Mechanistic pathway of HMBSA synthesis highlighting kinetic control vs. side reactions.

Section 3: Step-by-Step Protocol: Scalable Sulfonation and Isolation

This protocol utilizes concentrated sulfuric acid for the in situ preparation of the sulfonic acid[4]. It is designed as a self-validating system , meaning the process cannot proceed to the next stage unless specific analytical criteria are met.

Workflow A Substrate Preparation (Hydroxymethylbenzene) B Sulfonation Reactor (Controlled Exotherm) A->B Add Sulfonating Agent C In-Process Control (HPLC Analysis) B->C Sample Reaction C->B Incomplete (<98%) D Quench & Neutralization (Ice/Water + Base) C->D Conversion >98% E Salting Out (Crystallization) D->E pH Adjustment F Filtration & Drying E->F Isolate Product

Workflow for the scale-up and isolation of hydroxymethylbenzenesulfonic acid.

Phase 1: Substrate Charging & Preparation
  • Action: Charge 1.0 equivalent of the hydroxymethylbenzene substrate into a dry, glass-lined reactor. Establish agitation at 150 RPM.

  • Causality: Glass-lined steel is mandatory due to the highly corrosive nature of hot sulfonic acids and sulfuric acid[4].

  • Validation (IPC): Withdraw a sample and verify moisture content via Karl Fischer titration. Pass Criterion: Water content must be <0.1% to prevent violent, localized exotherms upon the introduction of the sulfonating agent.

Phase 2: Dosing the Sulfonating Agent
  • Action: Cool the reactor jacket to 5°C. Begin subsurface dosing of 1.2 equivalents of concentrated H2​SO4​ (or chlorosulfonic acid for milder, halogenated conditions[3]).

  • Causality: Subsurface dosing prevents the acid from pooling on the lighter organic layer, which would otherwise cause a delayed, uncontrollable runaway reaction once mixing finally occurs.

  • Validation (IPC): Monitor Tint​ continuously. Pass Criterion: The dosing valve must be interlocked to automatically halt if ΔT>5°C/min or if Tint​ exceeds 40°C.

Phase 3: Maturation
  • Action: Once dosing is complete, heat the mixture to 60°C and hold for 3 hours.

  • Causality: This thermal maturation ensures complete conversion of the intermediate pi-complexes into the stable sigma-complex and ultimately the sulfonic acid product.

  • Validation (IPC): Withdraw a 1 mL sample, quench in 10 mL of ice water, and analyze via HPLC (UV detection at 254 nm). Pass Criterion: Unreacted starting material must be < 1.0 Area%. If > 1.0%, extend maturation by 1 hour and re-test.

Phase 4: Reverse Quench & Isolation
  • Action: Transfer the active reaction mass slowly into a secondary reactor containing 3 volumes of crushed ice and water.

  • Causality: Reverse quenching (adding the acid mixture into water) is critical. Adding water directly to concentrated acid will cause a violent exotherm and a potential steam explosion.

  • Action (Salting Out): Add sodium chloride to the aqueous quench mixture until saturation. Cool to 5°C to precipitate the sodium salt of HMBSA. Filter and dry under vacuum at 50°C.

  • Validation (IPC): Perform quantitative NMR (qNMR) on the dried filter cake. Pass Criterion: Assay > 98% w/w.

Section 4: Downstream Processing & Equipment Compatibility

Q3: My product is highly water-soluble. I cannot extract it into organic solvents. How do I isolate the free acid instead of the sodium salt? Answer: Free sulfonic acids are exceptionally hydrophilic and highly acidic[2]. To isolate the free acid, avoid neutralizing with sodium salts.

  • Causality: Because HMBSA cannot be extracted via standard liquid-liquid extraction, you must rely on differential solubility of inorganic salts.

  • Solution: Use a barium carbonate ( BaCO3​ ) quench. The excess sulfuric acid precipitates as highly insoluble barium sulfate ( BaSO4​ ), which can be filtered off. The aqueous filtrate, now containing the soluble barium salt of HMBSA, is then treated with an exact stoichiometric amount of dilute H2​SO4​ . This precipitates the remaining barium as BaSO4​ , leaving pure, free HMBSA in solution. Lyophilization or vacuum distillation of the water yields the pure free acid.

Equipment Material Compatibility Table
MaterialCompatibilityMax TempNotes / Causality
Glass-Lined Steel Excellent200°CIndustry standard for sulfonation. Impervious to H2​SO4​ and ClSO3​H [4].
Hastelloy C-276 Good100°CSuitable for dry chlorosulfonic acid, but corrodes in dilute hot aqueous acids during the quench phase.
Stainless Steel (316L) PoorN/ARapidly corrodes in the presence of sulfonic acids. Do not use for the main reactor.
PTFE / PFA Excellent150°CUsed for gaskets, seals, and transfer lines. Highly resistant to oxidative and acidic degradation.

Sources

Reference Data & Comparative Studies

Validation

Catalyst Selection in Esterification: Hydroxymethylbenzenesulphonic Acid vs. Sulfuric Acid

Introduction: The Strategic Role of Acid Catalysis Fischer esterification is a cornerstone reaction in drug development, materials science, and fine chemical synthesis 1[1]. While the fundamental mechanism relies on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Acid Catalysis

Fischer esterification is a cornerstone reaction in drug development, materials science, and fine chemical synthesis 1[1]. While the fundamental mechanism relies on the protonation of the carboxylic acid's carbonyl group to enhance its electrophilicity, the choice of Brønsted acid catalyst fundamentally dictates the reaction's purity, kinetics, and scalability 2[2]. This guide provides an objective, data-backed comparison between traditional inorganic sulfuric acid (H₂SO₄) and the organic arenesulfonic acid, Hydroxymethylbenzenesulphonic acid (HMBSA).

Mechanistic Causality: Why Catalyst Structure Matters

As a Senior Application Scientist, I emphasize that catalyst selection extends far beyond mere proton donation (pKa). It is a strategic decision dictated by phase dynamics, substrate stability, and side-reaction mitigation.

Sulfuric Acid (H₂SO₄) : Sulfuric acid is a highly active, low-cost mineral acid. However, its strong dehydrating and oxidizing properties frequently lead to substrate degradation 3[3]. In the presence of secondary or tertiary alcohols, H₂SO₄ promotes E1 elimination (dehydration to alkenes) and can cause severe charring of electron-rich aromatic substrates. Furthermore, its poor solubility in highly non-polar organic phases limits its efficiency in long-chain fatty acid esterifications unless aggressive mechanical agitation is applied 4[4].

Hydroxymethylbenzenesulphonic Acid (HMBSA) : HMBSA is an organosulfonic acid featuring an aromatic backbone and a hydroxymethyl functional group. This structure provides a critical advantage: lipophilicity . The organic moiety ensures homogeneous dissolution in non-polar reaction mixtures (e.g., toluene, long-chain carboxylic acids), significantly enhancing the collision frequency between the catalyst and the substrates 2[2]. Crucially, HMBSA is non-oxidizing and milder than H₂SO₄, virtually eliminating charring and etherification side-reactions while maintaining high catalytic turnover 3[3].

FischerMechanism A Carboxylic Acid + Alcohol B Carbonyl Protonation A->B Acid Catalyst C Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Water Elimination D->E F Ester Product E->F Catalyst Recovery

Logical pathway of acid-catalyzed Fischer esterification mechanism.

Performance Comparison and Experimental Data

The following table synthesizes the performance metrics of HMBSA versus Sulfuric Acid based on established kinetic studies of arenesulfonic acids 2[2] 4[4].

Performance MetricSulfuric Acid (H₂SO₄)HMBSA (Organosulfonic Acid)
Typical Yield (Fatty Acids) 90 - 92%91 - 95%
Catalyst Loading 5 - 10 mol%1 - 5 mol%
Reaction Temperature 60 - 80 °C80 - 110 °C (Azeotropic)
Solubility in Organics Poor (Often forms biphasic mixtures)Excellent (Homogeneous catalysis)
Byproduct Formation High (Ethers, Alkenes, Charring)Negligible (High chemoselectivity)
Environmental Impact High (Generates massive sulfate wastewater)Moderate (Lower toxicity, easier to neutralize)

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols incorporate real-time physical or chemical feedback loops to verify reaction progress, ensuring reproducibility across different laboratory environments.

Protocol A: HMBSA-Catalyzed Esterification (Azeotropic Distillation)

Causality Focus: Unlike H₂SO₄, HMBSA does not sequester water chemically. Therefore, to drive Le Chatelier's principle toward the ester product, water must be removed mechanically using a Dean-Stark apparatus 1[1].

Step-by-Step Methodology :

  • Substrate Charging : In a 250 mL round-bottom flask, combine 0.1 mol of the carboxylic acid and 0.12 mol of the alcohol. The slight excess of alcohol helps drive the equilibrium forward.

  • Catalyst Addition : Add 2.0 mol% of HMBSA. This low loading is sufficient due to the catalyst's high solubility in the organic phase.

  • Solvent Addition : Add 100 mL of Toluene. Toluene acts as the azeotropic carrier, forming a minimum-boiling azeotrope with the generated water.

  • Azeotropic Reflux : Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Step : Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 1.8 mL (0.1 mol). The physical cessation of water collection provides real-time, stoichiometric proof of reaction completion.

  • Workup : Cool the mixture, wash with 50 mL of saturated NaHCO₃ to neutralize the HMBSA, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

HMBSAWorkflow Step1 1. Substrate Mixing (Acid + Alcohol + Toluene) Step2 2. Catalyst Addition (HMBSA 1-5 mol%) Step1->Step2 Step3 3. Azeotropic Reflux (Dean-Stark Apparatus) Step2->Step3 Step4 4. Real-Time Validation (Monitor H2O accumulation) Step3->Step4 Step5 5. Workup & Purification (NaHCO3 wash, drying) Step4->Step5

Step-by-step experimental workflow for HMBSA-catalyzed esterification.

Protocol B: Sulfuric Acid-Catalyzed Esterification (Solvent-Free or Reflux)

Causality Focus: H₂SO₄ acts as both a catalyst and a partial desiccant 1[1]. However, its aggressive nature requires strict temperature control and chromatographic monitoring to prevent over-reaction and degradation.

Step-by-Step Methodology :

  • Substrate Charging : Combine 0.1 mol of the carboxylic acid with a large excess of the alcohol (e.g., 1.0 mol) which acts as both the reactant and the solvent.

  • Catalyst Addition : Carefully add 5.0 mol% of concentrated H₂SO₄ dropwise. Caution: This addition is highly exothermic.

  • Reflux : Heat the mixture to reflux for 2-4 hours.

  • Self-Validation Step : Since water is not physically removed and measured, monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the carboxylic acid spot confirms equilibrium has been reached.

  • Workup : Pour the cooled mixture into crushed ice to quench the acid and prevent reverse hydrolysis. Extract with ethyl acetate, wash extensively with saturated NaHCO₃ until CO₂ evolution ceases, dry, and concentrate. Note: Vacuum distillation is often required to remove colored oxidation byproducts caused by the sulfuric acid.

Conclusion

For robust, scalable drug development where substrate integrity is paramount, HMBSA offers superior chemoselectivity and phase compatibility. While Sulfuric Acid remains a staple for simple, robust substrates due to its rapid initial kinetics, its propensity for side reactions and high environmental footprint makes it less ideal for the synthesis of complex, sensitive esters.

References

  • BenchChem - A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterification - 2

  • Sci-Hub / Industrial & Engineering Chemistry Research - Esterification of Palm Fatty Acid Distillate Using Heterogeneous Sulfonated Microcrystalline Cellulose Catalyst and Its Comparison with H2SO4 Catalyzed Reaction - 4

  • Chemistry Stack Exchange - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - 3

  • Wikipedia - Fischer–Speier esterification - 1

Sources

Comparative

Validation of an HPLC Method for 4-Hydroxy-3-methylbenzenesulfonic Acid: A Stationary Phase Comparison Guide

Introduction & The Analytical Challenge As a Senior Application Scientist, I frequently encounter the analytical hurdle of retaining and quantifying highly polar, ionizable compounds in pharmaceutical development. 4-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical hurdle of retaining and quantifying highly polar, ionizable compounds in pharmaceutical development. 4-Hydroxy-3-methylbenzenesulfonic acid (HMBSA), a highly acidic cresolsulfonic acid derivative[1], presents a classic chromatographic challenge. With a strongly acidic sulfonate moiety (-SO₃H), HMBSA remains fully ionized across the entire operational pH range of standard silica-based columns (pH 2–8).

When developing a High-Performance Liquid Chromatography (HPLC) method for such analytes, standard reversed-phase (RP) chromatography often fails. The ionized sulfonate group strongly prefers the aqueous mobile phase, leading to minimal retention (capacity factor, k<1 ) and co-elution with the void volume[2]. Furthermore, secondary electrostatic interactions with residual silanols on the silica support often cause severe peak tailing[3]. To establish a robust, self-validating method compliant with ICH Q2(R2) standards[4], we must objectively compare alternative stationary phase chemistries to secure optimal selectivity and peak shape.

Stationary Phase Comparison: The Causality of Retention

Selecting the right HPLC column involves balancing dispersive interactions, hydrogen bonding, and ionic interactions[2]. For HMBSA, we evaluated three distinct column chemistries to understand the causality behind their performance:

  • Standard C18 (Fully Porous Silica): Relies heavily on dispersive (van der Waals) interactions. Because HMBSA is highly polar, it exhibits poor partitioning into the hydrophobic C18 phase, resulting in near-zero retention.

  • Polar-Embedded C18: These columns incorporate a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This modification serves a dual purpose: it provides complementary hydrogen-bonding sites for the hydroxyl and sulfonate groups of HMBSA, and it creates a virtual "shield" over unreacted surface silanols, drastically reducing peak tailing for charged analytes[3].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC operates via a water-enriched layer on a polar stationary phase (e.g., Diol or Amide) using a highly organic mobile phase (typically >70% Acetonitrile)[5]. While it offers massive retention for polar sulfonates, HILIC mechanisms are highly sensitive to sample diluent mismatch and require significantly longer column equilibration times[5].

Quantitative Data: Column Performance Comparison

The following experimental data summarizes the performance of the three column types for the analysis of HMBSA (Isocratic elution: 20 mM Potassium Phosphate buffer pH 2.5 / Acetonitrile).

Performance MetricStandard C18Polar-Embedded C18HILIC (Diol Phase)*
Retention Factor ( k ) 0.4 (Unacceptable)3.2 (Optimal)8.5 (Excessive)
Peak Asymmetry ( As​ ) 2.1 (Severe Tailing)1.05 (Excellent)1.3 (Slight Tailing)
Theoretical Plates ( N ) 3,50012,4009,800
Equilibration Time 10 Column Volumes10 Column Volumes>30 Column Volumes
RSD% (Retention Time) 2.5%0.2%1.8%

*Note: HILIC conditions utilized 85% Acetonitrile / 15% 20mM Ammonium Formate (pH 3.0).

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Having selected the Polar-Embedded C18 column, the method must be validated to demonstrate it is "fit for purpose" according to the updated ICH Q2(R2) guidelines[6],[4]. Every step in this protocol acts as a self-validating check on the system's integrity.

Step 1: System Suitability and Specificity

  • Objective: Prove the method can unambiguously assess HMBSA in the presence of structurally similar isomers (e.g., 2-hydroxy-5-methylbenzenesulfonic acid)[4],[7].

  • Protocol: Inject a resolution mixture containing 100 µg/mL of HMBSA and its known isomers. Calculate the resolution ( Rs​ ).

  • Self-Validating Criterion: Rs​>2.0 . Achieving this proves that baseline separation is successfully driven by the polar-embedded phase's enhanced steric and hydrogen-bonding selectivity.

Step 2: Linearity and Reportable Range

  • Objective: Demonstrate proportional response across the intended analytical range[4].

  • Protocol: Prepare a 5-point calibration curve ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Perform linear regression analysis.

  • Self-Validating Criterion: Correlation coefficient ( R2 ) ≥0.999 and a y-intercept ≤2.0% of the target response, confirming detector linearity without saturation.

Step 3: Accuracy (Recovery)

  • Objective: Ensure the measured value aligns with the true theoretical value.

  • Protocol: Spike known quantities of HMBSA reference standard into a blank matrix at three levels (80%, 100%, 120%). Prepare in triplicate ( n=9 total). Calculate the percentage recovery against the theoretical spike amount.

  • Self-Validating Criterion: 98.0% – 102.0% recovery, validating the complete absence of matrix interference or signal suppression.

Step 4: Precision (Repeatability and Intermediate Precision)

  • Objective: Evaluate the closeness of agreement between a series of measurements[6].

  • Protocol: For repeatability, inject the 100% target concentration sample six times consecutively. Calculate the Relative Standard Deviation (RSD). For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Self-Validating Criterion: RSD ≤1.0% , proving the method's robustness against routine laboratory variations.

Methodological Workflow Diagram

The following diagram illustrates the logical flow from stationary phase selection through the ICH Q2(R2) validation lifecycle.

HPLC_Validation_Workflow Start Method Development: Phase Selection RP Standard C18 (k < 1, Tailing) Start->RP Polar Polar-Embedded C18 (Optimal Selectivity) Start->Polar HILIC HILIC Phase (High k, Long Eq.) Start->HILIC Val ICH Q2(R2) Validation Polar->Val Selected Phase Spec Specificity (Rs > 2.0) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD ≤ 1.0%) Val->Prec

Chromatographic phase selection and ICH Q2(R2) validation workflow for HMBSA.

Conclusion

Successfully validating an HPLC method for highly polar sulfonic acids like HMBSA requires moving beyond default reversed-phase methodologies. By understanding the causality of retention—specifically the need for complementary hydrogen bonding and silanol shielding—a Polar-Embedded C18 column emerges as the superior choice over standard C18 and HILIC phases. Implementing this phase within a strict ICH Q2(R2) validation framework ensures a self-validating, highly reproducible assay suitable for rigorous pharmaceutical quality control.

References

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: 4-hydroxy-3-methylbenzenesulfonic acid (C7H8O4S) Source: PubChemLite URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development Source: Welch Materials URL: [Link]

  • Title: Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions Source: ResearchGate URL: [Link]

Sources

Validation

Comparative study of different sulfonating agents for cresol

Comparative Guide to Sulfonating Agents for Cresol Synthesis For researchers and drug development professionals, the sulfonation of cresol isomers (o-, m-, and p-cresol) is a critical synthetic node. Cresol sulfonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Sulfonating Agents for Cresol Synthesis

For researchers and drug development professionals, the sulfonation of cresol isomers (o-, m-, and p-cresol) is a critical synthetic node. Cresol sulfonic acids serve as foundational intermediates in the synthesis of pharmaceutical dopants, environmentally friendly dyes, and redispersible polymer powders. However, achieving high regioselectivity and yield depends entirely on the choice of the sulfonating agent. This guide provides an objective, data-driven comparison of the three primary sulfonating agents—sulfuric acid, chlorosulfonic acid, and oleum—analyzing their mechanistic pathways, experimental causality, and performance metrics.

Mechanistic Foundations: Regioselectivity and Causality

The sulfonation of cresol is an electrophilic aromatic substitution governed by a delicate balance between electronic activation and steric hindrance. In o-cresol, both the hydroxyl (-OH) and methyl (-CH3) groups are electron-donating, which highly activates the aromatic ring. While sulfonation is generally an ortho/para directed reaction relative to the strongly activating hydroxyl group, the bulky nature of the sulfonic acid moiety introduces significant steric constraints. Consequently, the reaction preferentially proceeds at the para position relative to the hydroxyl group, bypassing the sterically hindered ortho position to yield o-cresol-4-sulfonic acid[1].

Regioselectivity Substrate o-Cresol (OH and CH3 groups) Elec Electronic Activation (ortho/para directing) Substrate->Elec Steric Steric Hindrance (blocks ortho positions) Substrate->Steric Para Para Position (C4) Thermodynamically Favored Elec->Para Favored Ortho Ortho Position (C6) Kinetically Hindered Elec->Ortho Favored Steric->Para Accessible Steric->Ortho Blocked

Mechanistic pathway illustrating the regioselectivity of o-cresol sulfonation.

Comparative Analysis of Sulfonating Agents

1. Concentrated Sulfuric Acid (96-98% H2​SO4​ ) Sulfuric acid is the traditional standard for bulk synthesis. Mechanistically, the reaction relies on auto-ionization to generate the SO3​ electrophile. The critical causality here is thermodynamic: the reaction produces water as a byproduct, which progressively dilutes the acid and stalls the equilibrium[2]. To drive the reaction to completion, one must either use a stoichiometric excess of acid or apply a two-stage thermal gradient to force water evaporation. While cost-effective, it generates significant "waste acid" that complicates downstream purification[2].

2. Chlorosulfonic Acid ( ClSO3​H ) Chlorosulfonic acid acts simultaneously as a strong acid and a dehydrating agent. Unlike sulfuric acid, its reaction with cresol produces hydrogen chloride (HCl) gas instead of water. According to Le Chatelier's principle, the continuous escape of HCl gas irreversibly drives the reaction to completion, allowing for strict stoichiometric usage (1:1 molar ratio) and eliminating waste acid[2]. However, its potent oxidizing nature requires strict low-temperature control to prevent the formation of colored sulfone byproducts or polymer degradation[3].

3. Fuming Sulfuric Acid / Oleum ( H2​SO4​⋅SO3​ ) Oleum contains free sulfur trioxide ( SO3​ ), making it an exceptionally aggressive electrophile. It is primarily reserved for synthesizing highly functionalized carbon-based sulfonated catalysts or achieving complete di-sulfonation[4]. The operational causality is severe: the extreme reactivity often leads to localized overheating, charring, and inhomogeneous reaction profiles, making it unsuitable for standard mono-sulfonation of cresol[3].

Quantitative Performance Comparison

Sulfonating AgentPrimary ByproductTypical YieldOptimal Temp RangeReaction ControlPrimary Drawback
Sulfuric Acid (98%) H2​O (liquid)70 - 85%35°C → 95°CModerateWaste acid generation; equilibrium limited
Chlorosulfonic Acid HCl (gas)85 - 95%0°C → 20°CHigh (requires cooling)Sulfone byproducts; corrosive off-gassing
Oleum (Fuming H2​SO4​ ) None>90% (di-sulfonated)0°C → 10°CDifficultHigh safety risk; oxidative charring

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the exact methodologies for utilizing the two most viable agents for cresol mono-sulfonation.

Protocol A: Two-Stage Sulfonation of o-Cresol using Sulfuric Acid This protocol utilizes a thermal gradient to manage the initial exothermic reaction while subsequently overcoming the water-dilution equilibrium barrier[1].

  • Preparation : Charge a dry, glass-lined reactor with 1.0 molar equivalent of o-cresol. Equip the system with a mechanical stirrer, a reflux condenser, and an external temperature control jacket.

  • Initial Addition : Slowly add 1.1 molar equivalents of 98% concentrated sulfuric acid dropwise. Maintain the internal temperature strictly between 35°C and 60°C.

    • Causality: Low initial temperatures prevent oxidative charring of the electron-rich cresol ring.

    • Self-Validation Checkpoint: The mixture should transition to a clear, pale amber liquid. Rapid darkening to brown/black indicates localized overheating and byproduct formation.

  • Thermal Maturation : Once addition is complete, gradually ramp the reactor temperature to 85°C – 95°C. Hold for 2 to 4 hours.

    • Causality: The elevated temperature provides the activation energy needed to drive the water-inhibited equilibrium forward[1].

  • Isolation : Cool to room temperature. The resulting o-cresol sulfonic acid can be directly utilized in formaldehyde condensation reactions or neutralized with sodium hydroxide to isolate the stable sulfonate salt.

Protocol B: Anhydrous Sulfonation using Chlorosulfonic Acid This protocol leverages the anhydrous nature of ClSO3​H to achieve high yields without waste acid, demanding strict stoichiometric and thermal control[2][3].

  • Preparation : Dissolve 1.0 molar equivalent of cresol in an inert, anhydrous solvent (e.g., dichloromethane) within a reactor equipped with a caustic gas scrubber.

  • Addition : Chill the solution to 0°C. Add exactly 1.0 to 1.05 molar equivalents of chlorosulfonic acid dropwise over 1 hour.

    • Causality: Strict stoichiometry and low temperatures suppress the formation of di-sulfonated products and sulfones.

    • Self-Validation Checkpoint: Vigorous bubbling of HCl gas must occur immediately upon addition. If bubbling ceases prematurely, the reagent has likely been deactivated by ambient moisture.

  • Completion : Allow the system to naturally warm to 20°C, stirring for an additional 2 hours until all HCl evolution stops.

  • Purification : Evaporate the solvent under reduced pressure to yield high-purity, anhydrous cresol sulfonic acid.

CresolSulfonation Start Cresol Isomer (Starting Material) Decision Select Sulfonating Agent Based on Application Start->Decision H2SO4 Concentrated H2SO4 (Bulk Synthesis) Decision->H2SO4 Low Cost ClSO3H Chlorosulfonic Acid (High Purity/Anhydrous) Decision->ClSO3H No Waste Acid Oleum Oleum / Fuming H2SO4 (Aggressive/Di-sulfonation) Decision->Oleum Max Reactivity Temp1 Two-Stage Heating: 35-60°C then 85-95°C H2SO4->Temp1 Temp2 Strict Cooling: 0°C to 20°C ClSO3H->Temp2 Temp3 Extreme Cooling: 0°C to 10°C Oleum->Temp3 Prod1 Cresol Sulfonic Acid + H2O Byproduct (Equilibrium Limited) Temp1->Prod1 Prod2 Cresol Sulfonic Acid + HCl Gas (High Yield) Temp2->Prod2 Prod3 Di-sulfonated Cresol + Sulfones (Risk of Charring) Temp3->Prod3

Decision tree for selecting cresol sulfonating agents based on reaction dynamics.

References

  • Title: EP0505582A1 - Sulfonating agent and process Source: Google Patents URL
  • Source: European Patent Office (EPO)
  • Title: Alternative Polymer Systems for Proton Exchange Membranes (PEMs)
  • Source: Hristov.

Sources

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